3,4-Difluoro-2-hydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDMZOAQFCFSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665406 | |
| Record name | 3,4-Difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502762-95-0 | |
| Record name | 3,4-Difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Difluoro-2-hydroxybenzaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3,4-Difluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key fluorinated building block in modern medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the prevailing synthetic strategies, focusing on the causality behind experimental choices and procedural logic. The primary focus is on the highly efficient and regioselective ortho-formylation of 2,3-difluorophenol via magnesium-mediated methods. Alternative routes and a comparative analysis of classical formylation techniques are also discussed to provide a complete tactical framework. All protocols are presented with the aim of ensuring reproducibility and scalability.
Introduction: The Strategic Importance of this compound
This compound is a substituted salicylaldehyde derivative whose value is derived from its unique combination of reactive functional groups: a nucleophilic hydroxyl group, an electrophilic aldehyde, and two fluorine atoms on the aromatic ring. The fluorine substituents are of particular interest in drug discovery, as their introduction can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This trifunctional scaffold serves as a versatile intermediate for constructing complex heterocyclic systems, fluorinated analogues of natural products, and advanced materials.[1][2] Given that surprisingly few substituted salicylaldehydes are commercially available, robust and selective synthetic methods are critical for enabling research and development in these fields.[3]
Primary Synthesis Pathway: Regioselective ortho-Formylation of 2,3-Difluorophenol
The most direct and efficient route to this compound is the formylation of the readily available precursor, 2,3-difluorophenol. While classical formylation reactions like the Reimer-Tiemann or Duff reactions exist, they often suffer from low yields, poor regioselectivity, and harsh conditions.[3][4][5] The preferred modern approach is a magnesium-mediated reaction, which offers exceptional control over the reaction's regiochemistry, favoring formylation at the ortho position to the hydroxyl group.
The Hofsløkken-Skattebøl Method: A Paradigm of Chelation Control
The method developed by Hofsløkken and Skattebøl, which builds upon earlier work by Casnati, is a simple, high-yielding, and highly regioselective procedure for the ortho-formylation of phenols.[6][7] This reaction gives exclusively ortho-formylation and is applicable for large-scale preparations.[3]
The remarkable ortho-selectivity of this reaction is attributed to a chelation-controlled mechanism. The process begins with the in-situ formation of a magnesium phenoxide. The magnesium ion coordinates to both the phenoxide oxygen and an oxygen atom of paraformaldehyde. This coordination brings the formylating agent into close proximity with the C2 (ortho) position of the phenol, effectively creating a template that directs the electrophilic attack to this specific site. This pre-organization of the reactants within the magnesium complex is the key to overcoming the statistical and electronic biases that often lead to mixtures of ortho and para isomers in other formylation methods.[8]
The use of magnesium dichloride (MgCl₂) and a tertiary amine base like triethylamine (Et₃N) is a significant process improvement over methods requiring the pre-formation of Grignard reagents and the use of carcinogenic cosolvents like HMPA.[7][8] The MgCl₂/Et₃N system is a potent base combination that facilitates the reaction efficiently.[7]
// Nodes sub [label="2,3-Difluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="MgCl₂ / Et₃N\nParaformaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="THF or Acetonitrile\nReflux (e.g., ~75°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Magnesium Chelate\nIntermediate", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; workup [label="Acidic Workup\n(e.g., 1N HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
// Edges sub -> intermediate [label="Coordination"]; base -> intermediate; solvent -> intermediate [style=dotted]; intermediate -> product [label="Hydrolysis"]; workup -> product; }
Caption: Workflow for the Hofsløkken-Skattebøl ortho-formylation.
The following protocol is adapted from the highly reliable procedure published in Organic Syntheses for the formylation of substituted phenols.[3] It has been tailored for the synthesis of the target molecule.
Materials & Reagents:
-
2,3-Difluorophenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N), dry
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa is thoroughly purged with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous magnesium dichloride (2.0 eq) and solid paraformaldehyde (3.0 eq).
-
Solvent and Base: Add anhydrous tetrahydrofuran via syringe to the flask. Subsequently, add dry triethylamine (2.0 eq) dropwise via syringe. Stir the resulting mixture for 10-15 minutes at room temperature.
-
Substrate Addition: Add 2,3-difluorophenol (1.0 eq) dropwise via syringe. The mixture may become opaque.
-
Reaction Heating: Immerse the flask in a preheated oil bath and heat to a gentle reflux (approx. 75°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Electron-withdrawing groups, such as fluorine, may require slightly longer reaction times compared to electron-donating groups.[7]
-
Workup - Quenching and Extraction: After cooling the reaction to room temperature, add diethyl ether to dilute the mixture. Transfer the organic phase to a separatory funnel.
-
Aqueous Wash: Wash the organic phase successively with 1 N HCl (3 times). Caution: Gas evolution may occur during the first wash. Gently swirl the separatory funnel to avoid emulsion formation.[3] Follow with three washes with water and one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.
| Parameter | Recommended Value/Reagent | Molar Eq. | Rationale |
| Substrate | 2,3-Difluorophenol | 1.0 | Starting material. |
| Formylating Agent | Paraformaldehyde | 3.0 | Source of formaldehyde; excess drives the reaction. |
| Lewis Acid | Anhydrous MgCl₂ | 2.0 | Key for chelation-directed ortho-selectivity.[7] |
| Base | Triethylamine (Et₃N) | 2.0 | Forms the active base system with MgCl₂.[7] |
| Solvent | Anhydrous THF | - | Aprotic solvent suitable for the reaction; acetonitrile is a viable alternative.[3] |
| Temperature | ~75°C (Reflux) | - | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2-4 hours | - | Typical duration; monitor by TLC for completion. |
Alternative Synthesis Pathway via 2,3-Difluoroanisole
An alternative, albeit longer, pathway involves the protection of the phenolic hydroxyl group, followed by formylation and subsequent deprotection. This strategy can be useful if the primary method proves problematic or if related intermediates are desired. The starting material for this route is 2,3-difluoroanisole, which can be synthesized from 2,3-difluorophenol using methyl iodide and a base like potassium carbonate.[9]
Step 1: Formylation of 2,3-Difluoroanisole
With the hydroxyl group protected as a methyl ether, the directing effect is altered. A Friedel-Crafts type formylation can be employed. One effective method uses α,α-dichloromethyl methyl ether with a Lewis acid catalyst like TiCl₄ or SnCl₄.[10] This reaction introduces the formyl group onto the activated aromatic ring.
Step 2: Demethylation to Yield the Final Product
The resulting 3,4-difluoro-2-methoxybenzaldehyde[11] must be demethylated to reveal the free hydroxyl group. This is a standard transformation that can be achieved using strong ether-cleaving reagents such as boron tribromide (BBr₃) in dichloromethane or by heating with concentrated hydrobromic acid (HBr).[12]
// Nodes start [label="2,3-Difluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Methylation\n(CH₃I, K₂CO₃)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; anisole [label="2,3-Difluoroanisole", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Formylation\n(Cl₂CHOCH₃, TiCl₄)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; methoxy [label="3,4-Difluoro-2-methoxy-\nbenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Demethylation\n(BBr₃ or HBr)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; product [label="3,4-Difluoro-2-hydroxy-\nbenzaldehyde", style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
// Edges start -> step1; step1 -> anisole; anisole -> step2; step2 -> methoxy; methoxy -> step3; step3 -> product; }
Caption: Alternative multi-step synthesis via the anisole intermediate.
Comparative Analysis of Phenol Formylation Methods
| Method | Key Reagents | Regioselectivity | Typical Yields | Advantages | Disadvantages |
| Hofsløkken-Skattebøl | MgCl₂, Et₃N, Paraformaldehyde | Excellent (ortho) | High to Excellent | High selectivity, good yields, mild conditions, scalable.[3][7] | Requires anhydrous conditions. |
| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Good (ortho) | Moderate | Classic, well-known reaction.[4] | Use of toxic chloroform, often requires biphasic system, moderate yields, exothermic.[4][13] |
| Duff Reaction | Hexamethylenetetramine, Acid | Good (ortho) | Low to Moderate | Single reagent for formylation and as a base equivalent. | Generally inefficient, requires strongly activated phenols, can be low yielding.[14] |
| Vilsmeier-Haack | DMF, POCl₃ | para to activator | Variable | Effective for many electron-rich heterocycles and aromatics.[15] | Reagent is a weaker electrophile; may not be effective for deactivated rings; not ortho-selective for phenols.[16] |
Conclusion
For the synthesis of this compound, the magnesium-mediated ortho-formylation of 2,3-difluorophenol (Hofsløkken-Skattebøl method) stands out as the most superior and practical pathway. Its operational simplicity, high regioselectivity rooted in a chelation-controlled mechanism, and consistently high yields make it the method of choice for both laboratory-scale synthesis and potential industrial scale-up. While alternative routes through anisole intermediates exist, they involve additional protection/deprotection steps, increasing the overall step count and reducing atom economy. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable fluorinated building block.
References
- 1. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
- 9. 2,3-Difluoroanisole CAS#: 134364-69-5 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Guide to the Spectroscopic Characterization of 3,4-Difluoro-2-hydroxybenzaldehyde
Introduction: The Significance of Structural Verification
In the realm of drug discovery and development, the unambiguous structural confirmation of key intermediates is paramount. 3,4-Difluoro-2-hydroxybenzaldehyde (Molecular Formula: C₇H₄F₂O₂, Molecular Weight: 158.10 g/mol ) is a valuable substituted benzaldehyde building block, frequently utilized in the synthesis of novel pharmaceutical agents and materials. Its reactivity is dictated by the precise arrangement of the aldehyde, hydroxyl, and fluorine substituents on the aromatic ring. Consequently, a robust and multi-faceted analytical approach is required to verify its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to resolve the complex spin-spin coupling interactions and confirm the substitution pattern.
Experimental Protocol: NMR Sample Preparation and Acquisition
A well-defined protocol is critical for acquiring high-quality, reproducible NMR data. The choices made during preparation directly impact spectral resolution and accuracy.
Protocol Steps:
-
Solvent Selection: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is crucial.
-
Deuterated Chloroform (CDCl₃): A common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm). However, the acidic phenolic proton may exchange with trace water or undergo rapid relaxation, potentially broadening the signal or rendering it unobservable.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent alternative, particularly for observing exchangeable protons like the hydroxyl group. Its high polarity ensures good sample dissolution, and the hydroxyl proton will typically appear as a distinct, often broad, singlet at a high chemical shift. The residual solvent signal appears at ~2.50 ppm. For this analysis, we will predict the spectrum in DMSO-d₆ to ensure observation of all protons.
-
-
Sample Preparation: Place the dissolved sample in a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter to avoid compromising spectral quality.
-
Instrument Setup: Acquire data on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
¹H NMR: Acquire with a standard pulse program. A sufficient relaxation delay (e.g., 5 seconds) is important for accurate integration, especially for the aldehyde proton.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation. An acquisition time of 1-2 hours is typical.
-
¹⁹F NMR: Acquire with a proton-decoupled sequence. ¹⁹F is a highly sensitive nucleus (100% natural abundance), so acquisition is rapid.[1][2] The chemical shifts should be referenced to an external standard like CFCl₃ (0 ppm).[3]
-
Data Interpretation and Predicted Spectra
The following data is predicted based on established substituent effects and analysis of isomeric compounds, such as 2,3-difluoro-4-hydroxybenzaldehyde.[4]
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the phenolic, aldehydic, and two aromatic protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| 1 | ~11.0 - 12.0 | br s | - | 1H | -OH | The acidic phenolic proton appears as a broad singlet at a very downfield shift in DMSO-d₆ due to hydrogen bonding with the solvent and the intramolecular hydrogen bond to the aldehyde's carbonyl oxygen. |
| 2 | ~10.2 | s | - | 1H | -CHO | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group, appearing as a singlet far downfield.[5] |
| 3 | ~7.4 | ddd | J(H-H) ≈ 9.0, J(H-F4) ≈ 9.0, J(H-F3) ≈ 2.0 | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group. It will be a doublet of doublets of doublets, coupling to H-5, the fluorine at C4, and the fluorine at C3. |
| 4 | ~7.1 | ddd | J(H-H) ≈ 9.0, J(H-F3) ≈ 11.0, J(H-F4) ≈ 2.0 | 1H | H-5 | This proton will also be a complex multiplet, coupling to H-6 and both fluorine atoms. The magnitude of the coupling constants (J-values) is critical for definitive assignment. |
The proton-decoupled ¹³C NMR spectrum will display 7 distinct signals, each appearing as a complex multiplet due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| 1 | ~190 | d | C-7 (CHO) | The aldehyde carbonyl carbon is the most deshielded carbon, appearing at a very high chemical shift. It will be split into a doublet by the fluorine at C-3 (³JCF). |
| 2 | ~155-160 | dd | C-2 (C-OH) | The carbon bearing the hydroxyl group is significantly deshielded. It will show a large coupling to the geminal fluorine (¹JCF) if one were present, but here it couples to F-3 (²JCF) and F-4 (³JCF). |
| 3 | ~150-155 | dd | C-4 (C-F) | This carbon is directly attached to a fluorine atom, resulting in a very large one-bond coupling constant (¹JCF > 240 Hz) and a significant downfield shift. It will also show a smaller coupling to F-3 (²JCF). |
| 4 | ~140-145 | dd | C-3 (C-F) | This carbon is also directly attached to a fluorine, showing a large ¹JCF and coupling to the adjacent F-4 (²JCF). |
| 5 | ~120-125 | d | C-1 | The ipso-carbon to the aldehyde group. It will be split by the fluorine atoms at C-3 and C-4. |
| 6 | ~118-122 | d | C-6 | This carbon is coupled to the fluorine atoms, primarily F-4 (³JCF). |
| 7 | ~115-118 | dd | C-5 | This carbon is coupled to both F-3 (³JCF) and F-4 (²JCF). |
The ¹⁹F NMR spectrum provides direct evidence for the fluorine substitution pattern. It is expected to show two distinct signals, each coupling to the other fluorine and to nearby protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | 1 | -130 to -140 | dd | J(F-F) ≈ 20, J(F-H5) ≈ 11.0 | F-3 | The chemical shift is typical for an aromatic C-F bond.[6] It will be split into a doublet by the adjacent F-4 and further split into a doublet by the ortho proton H-5. | | 2 | -140 to -150 | dd | J(F-F) ≈ 20, J(F-H6) ≈ 9.0 | F-4 | This fluorine will be a doublet due to coupling with F-3 and a doublet from coupling with the meta proton H-6. Ortho F-F coupling is typically around 20 Hz.[2] |
The following diagram illustrates the key spin-spin coupling relationships that define the NMR spectra of this compound.
Caption: Key ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F spin-spin coupling interactions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: IR Spectrum Acquisition
The choice of sampling technique depends on the physical state of the sample and the desired quality of the spectrum.
Protocol Steps (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. This step is critical for achieving a strong, high-quality signal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
Causality: The ATR method is chosen for its simplicity, speed, and minimal sample preparation requirements. Unlike the KBr pellet method, it avoids potential complications from moisture in the KBr and eliminates the need for sample grinding and pressing.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by characteristic absorptions from the O-H, C-H, C=O, C=C, and C-F bonds.
| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |
| 3200 - 3400 | O-H stretch (phenolic) | Broad, strong | The broadness is due to hydrogen bonding. In solid state, this will be prominent. |
| 3000 - 3100 | C-H stretch (aromatic) | Sharp, medium | Characteristic of C-H bonds on an aromatic ring. |
| 2800 - 2900 & 2700 - 2800 | C-H stretch (aldehyde) | Two sharp, medium peaks (Fermi doublet) | This pair of peaks is a hallmark identifier for the aldehyde C-H bond. |
| 1650 - 1680 | C=O stretch (aldehyde) | Sharp, very strong | This is one of the most intense peaks in the spectrum. Its position is slightly lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho hydroxyl group. |
| 1580 - 1620 | C=C stretch (aromatic) | Multiple sharp peaks, medium-strong | These absorptions are characteristic of the benzene ring itself. |
| 1200 - 1300 | C-F stretch (aryl-fluoride) | Strong, sharp | Aryl-fluoride bonds give rise to strong absorptions in this region of the fingerprint. |
Visualization of IR Acquisition Workflow
Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule upon ionization.
Experimental Protocol: MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely keep the molecular ion intact.
Protocol Steps (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Detection: Analyze the ions in a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire spectra in both positive and negative ion modes to observe different adducts.
Causality: ESI is chosen to minimize fragmentation and clearly observe the molecular ion, confirming the molecular weight. Direct infusion is a simple and rapid method for pure compounds.
Predicted MS Data and Interpretation
The predicted data is based on the compound's exact mass (Monoisotopic Mass: 158.01793 Da).
Table of Predicted Ions (ESI):
| Ion Adduct | Predicted m/z | Ionization Mode | Rationale |
| [M+H]⁺ | 159.0252 | Positive | Protonation of the aldehyde or hydroxyl oxygen is a common event in positive mode ESI. |
| [M+Na]⁺ | 181.0072 | Positive | Formation of a sodium adduct is very common if trace sodium salts are present in the system. |
| [M-H]⁻ | 157.0107 | Negative | Deprotonation of the acidic phenolic hydroxyl group is highly favorable in negative ion mode. This is often the most intense peak. |
| [M]⁺˙ | 158.0179 | Positive (EI) | In a harder ionization technique like Electron Ionization (EI), the radical molecular ion would be observed. |
Predicted Fragmentation (EI-MS): If a harder ionization technique like EI were used, fragmentation would be expected. Key fragmentation pathways would include:
-
Loss of a hydrogen radical (-1 Da): [M-H]⁺ at m/z 157.
-
Loss of the formyl radical (-29 Da): [M-CHO]⁺ at m/z 129.
-
Loss of carbon monoxide (-28 Da): [M-CO]⁺˙ at m/z 130, a common fragmentation for aldehydes and phenols.
Visualization of Key MS Ions
Caption: Common ions observed in positive and negative mode ESI-MS.
Conclusion
The combination of multi-nuclear NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise connectivity and substitution pattern through chemical shifts and complex spin-spin coupling constants. IR spectroscopy rapidly confirms the presence of essential hydroxyl, aldehyde, and aryl-fluoride functional groups. Finally, high-resolution mass spectrometry verifies the elemental composition and molecular weight. By understanding the principles behind each technique and predicting the expected spectral outcomes, researchers can confidently verify the structure of this critical synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
Introduction: The Critical Role of Solubility for a Versatile Building Block
An In-Depth Technical Guide to the Solubility of 3,4-Difluoro-2-hydroxybenzaldehyde in Common Organic Solvents
This compound is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—an electrophilic aldehyde, a nucleophilic and hydrogen-bonding hydroxyl group, and an electron-deficient difluorinated phenyl ring—makes it a valuable precursor for synthesizing a diverse range of complex molecules, from pharmaceutical intermediates to specialized polymers and ligands.[1] The success of any synthetic or formulation endeavor involving this compound hinges on a thorough understanding of its solubility.
Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for effective purification via crystallization, and is a critical parameter in developing formulations for screening and delivery. A poorly chosen solvent can lead to low yields, incomplete reactions, or purification failures. This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the predicted solubility of this compound, the theoretical principles governing its behavior, and a definitive experimental protocol for its quantitative determination.
Physicochemical Profile and Predicted Solubility Behavior
To predict the solubility of this compound (Molar Mass: 158.10 g/mol ), we must first analyze its molecular structure and the resulting intermolecular forces.[2][3]
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes the molecule a strong hydrogen bond donor. The carbonyl oxygen (C=O) of the aldehyde and the fluorine atoms can act as weak hydrogen bond acceptors.
-
Polarity: The molecule is highly polar. The electronegative oxygen and fluorine atoms create significant bond dipoles, resulting in a large net molecular dipole moment. The predicted XLogP value, a measure of lipophilicity, is approximately 1.8, indicating a moderate preference for organic phases over water but confirming its polar character.[2]
-
Aromatic System: The π-system of the benzene ring allows for π-π stacking interactions, which can be significant in aromatic solvents.
Based on the fundamental principle of "like dissolves like," we can predict its solubility in three main classes of organic solvents.[4][5][6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent hydrogen bonds are expected to form between the compound's hydroxyl group and the solvent molecules, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will readily solvate the polar regions of the molecule. High to moderate solubility is anticipated, driven by strong dipole-dipole interactions and hydrogen bonding with the solute's -OH group.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The energy required to break the strong solute-solute interactions (hydrogen bonds and dipole forces) in the crystal lattice will not be compensated by the weak van der Waals forces established with the solvent. Therefore, the compound is expected to have very low solubility in nonpolar solvents.[6]
Qualitative and Expected Solubility Profile
While extensive quantitative public data is limited, a qualitative profile can be constructed based on the physicochemical principles discussed. This table serves as a practical guide for solvent selection in the laboratory.
| Solvent Class | Solvent Name | Chemical Formula | Polarity | Expected Solubility | Rationale |
| Polar Protic | Methanol | CH₃OH | High | Very Soluble | Strong H-bonding (donor & acceptor). |
| Ethanol | C₂H₅OH | High | Very Soluble | Strong H-bonding (donor & acceptor). | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Very Soluble | Strong H-bond acceptor and highly polar. |
| Acetone | C₃H₆O | High | Soluble | Strong H-bond acceptor and polar. | |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Soluble | Good H-bond acceptor. | |
| Ethyl Acetate | C₄H₈O₂ | Moderate | Soluble | Moderate polarity and H-bond acceptor. | |
| Acetonitrile | CH₃CN | High | Sparingly Soluble | Highly polar but a weaker H-bond acceptor. | |
| Nonpolar | Toluene | C₇H₈ | Low | Sparingly Soluble | π-π stacking may provide minimal solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | Moderate | Sparingly Soluble | Moderate polarity but no H-bonding capacity. | |
| Hexane | C₆H₁₄ | Very Low | Insoluble | Lacks polarity and H-bonding for effective solvation. |
Definitive Experimental Protocol for Solubility Determination
The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the Shake-Flask Method .[8][9] This protocol is considered the gold standard and involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is reached.[10][11] The concentration of the dissolved compound in the saturated supernatant is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC).
Workflow for Experimental Solubility Determination
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology
A. Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes (glass, solvent-compatible)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials for HPLC
-
Calibrated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector[12][13]
B. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., ~50-100 mg) to a scintillation vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and moderate agitation speed.
-
Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully achieved, especially for sparingly soluble compounds.[10]
-
-
Sampling and Filtration:
-
Remove the vial from the shaker and let it stand at the same constant temperature for 2-4 hours to allow excess solid to settle.
-
Carefully draw the clear supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove fine particulates that would otherwise inflate the measured solubility.
-
Discard the first portion of the filtrate (~0.5 mL) to saturate the filter membrane.
-
Dispense the subsequent filtrate into a clean, labeled volumetric flask for dilution.
-
C. Analysis by RP-HPLC
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards (e.g., 5-6 points) by serial dilution to cover the expected concentration range.
-
Sample Preparation: Accurately dilute the filtrate from step B.3 to a concentration that falls within the linear range of the calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). Aromatic phases can also be used.[12]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for the compound (determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted filtrate sample.
-
Use the peak area from the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample.
-
D. Calculation of Solubility
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the result from the HPLC analysis by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
Theoretical Underpinnings of the Dissolution Process
Solubility is the result of a thermodynamic balance between three distinct intermolecular interactions. The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for the process to be spontaneous.
Caption: Intermolecular forces governing the dissolution process.
-
Solute-Solute Interactions (Lattice Energy): Energy is required to overcome the forces (hydrogen bonds, dipole-dipole forces) holding the this compound molecules together in the crystal lattice. This is an endothermic process.
-
Solvent-Solvent Interactions: Energy is needed to create a "cavity" within the solvent to accommodate a solute molecule. This is also endothermic.
-
Solute-Solvent Interactions (Solvation Energy): Energy is released when the solute molecule forms new favorable interactions with the surrounding solvent molecules. This is an exothermic process.
Dissolution is favored when the energy released during solvation is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. For this compound, the strong hydrogen bonds and polarity lead to high solvation energies in polar solvents, driving its solubility.
Conclusion
This compound is a polar molecule with significant hydrogen bonding capability, predicting high solubility in polar protic and polar aprotic organic solvents, and poor solubility in nonpolar solvents. While publicly available quantitative data is scarce, this guide provides a robust framework for predicting solubility and, more importantly, a detailed, self-validating experimental protocol based on the gold-standard Shake-Flask method coupled with RP-HPLC analysis. By employing this methodology, researchers, scientists, and drug development professionals can generate the precise and reliable solubility data required to accelerate their research and development efforts.
References
- 1. ossila.com [ossila.com]
- 2. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 3. 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. pp.bme.hu [pp.bme.hu]
An In-depth Technical Guide to 3,4-Difluoro-2-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Difluoro-2-hydroxybenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and adjacent hydroxyl and aldehyde groups, imparts distinct physicochemical properties that are highly advantageous for the synthesis of complex molecular architectures and novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, making this intermediate particularly valuable in drug discovery programs. This guide provides a comprehensive overview of its synthesis, detailed characterization, and applications, with a focus on providing practical, field-proven insights for researchers.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 502762-95-0
-
Molecular Formula: C₇H₄F₂O₂
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 158.10 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | Refrigerator (2-8 °C) | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
Synthesis and Mechanism
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the selective functionalization of a fluorinated phenol precursor. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and safety considerations.
One plausible synthetic approach is adapted from methodologies for preparing structurally similar hydroxybenzaldehydes, which involves the protection of the hydroxyl group, followed by directed ortho-metalation and formylation, and subsequent deprotection.
Conceptual Synthesis Pathway
Caption: Conceptual synthesis pathway for this compound.
Detailed Experimental Protocol (Adapted)
The following protocol is an adapted procedure based on the synthesis of related fluorinated and hydroxylated benzaldehydes. This serves as a foundational method that may require optimization for specific laboratory conditions.
Step 1: Protection of the Hydroxyl Group (Methylation)
-
To a solution of 3,4-difluorophenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.
-
To this suspension, add a methylating agent like dimethyl sulfate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The resulting crude 1,2-difluoro-3-methoxybenzene can be purified by distillation or chromatography.
Step 2: Directed Ortho-Metalation and Formylation
-
Dissolve the 1,2-difluoro-3-methoxybenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool the solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base, such as n-butyllithium, to effect ortho-lithiation. The methoxy group directs the lithiation to the adjacent ortho position.
-
After stirring for a period to ensure complete lithiation, add a formylating agent like N,N-dimethylformamide (DMF).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-difluoro-2-methoxybenzaldehyde.
Step 3: Deprotection (Demethylation)
-
Dissolve the crude 3,4-difluoro-2-methoxybenzaldehyde in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add a demethylating agent, such as boron tribromide, dropwise.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Carefully quench the reaction with water or methanol.
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the final product, this compound, by column chromatography on silica gel or recrystallization.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques.
Table 2: Representative NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~11.0 | s | - | OH |
| ~9.8 | s | - | CHO | |
| ~7.4 | m | - | Aromatic-H | |
| ~7.1 | m | - | Aromatic-H | |
| ¹³C NMR | ~190 | d | - | CHO |
| ~150 (dd) | dd | C-F | C-OH | |
| ~145 (dd) | dd | C-F | C-F | |
| ~140 (dd) | dd | C-F | C-F | |
| ~125 | d | - | Aromatic C-H | |
| ~120 | d | - | Aromatic C-H | |
| ~115 | s | - | C-CHO |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are estimations based on data for structurally similar compounds.
Applications in Drug Discovery and Medicinal Chemistry
The unique arrangement of functional groups in this compound makes it a valuable synthon for introducing a fluorinated salicylaldehyde moiety into target molecules.
Role as a Key Building Block
The aldehyde group is a versatile handle for various chemical transformations, including:
-
Reductive Amination: To introduce substituted aminomethyl groups.
-
Wittig Reaction: For the formation of carbon-carbon double bonds.
-
Condensation Reactions: To form Schiff bases, which can be further reduced or used as ligands for metal complexes.
The hydroxyl group can be alkylated to introduce a variety of side chains or used as a handle for further functionalization. The fluorine atoms are strategically positioned to modulate the electronic properties and metabolic stability of the resulting compounds.
Example Application Workflow: Synthesis of a Schiff Base Ligand
Caption: Workflow for the synthesis of a Schiff base and its metal complex.
The resulting Schiff bases and their metal complexes are investigated for a range of biological activities, including anticancer and antimicrobial properties. The fluorine substituents can enhance the lipophilicity and membrane permeability of these complexes, potentially leading to improved cellular uptake and efficacy.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for researchers in drug discovery and materials science. Its strategic fluorination provides a powerful tool for modulating the properties of target molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.
Reactivity of the formyl group in 3,4-Difluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Formyl Group in 3,4-Difluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the formyl group in this compound. This molecule is a key synthetic intermediate, and understanding the nuanced reactivity of its aldehyde functionality is critical for its effective utilization in drug discovery, materials science, and fine chemical synthesis. We will explore the synergistic electronic and steric effects exerted by the ortho-hydroxyl and difluoro substituents, which ultimately govern the electrophilicity of the carbonyl carbon. This guide details the mechanistic pathways and provides field-proven protocols for several key transformations, including nucleophilic additions, Knoevenagel condensations, and Wittig reactions.
Structural and Electronic Profile
This compound is a polysubstituted aromatic aldehyde. Its reactivity is not merely that of a simple benzaldehyde; it is a finely-tuned system where each substituent plays a critical role in modulating the chemical behavior of the formyl group.
The core structure consists of:
-
An aromatic ring , which acts as the scaffold.
-
A formyl group (-CHO) , the primary site of reactivity.
-
An ortho-hydroxyl group (-OH) , which engages in intramolecular hydrogen bonding.
-
Two fluoro groups (-F) at the C3 and C4 positions, which act as powerful electron-withdrawing groups.
Caption: Key substituents and their primary roles.
Causality of Reactivity: A Synthesis of Electronic Effects
The reactivity of an aldehyde is fundamentally determined by the magnitude of the partial positive charge (δ+) on the carbonyl carbon. In this compound, this electrophilicity is significantly enhanced by a confluence of factors.
-
Inductive Effects (-I): Fluorine is the most electronegative element, and its presence at the C3 and C4 positions creates a powerful inductive electron withdrawal from the aromatic ring. This effect is transmitted through the sigma bonds, pulling electron density away from the formyl group and substantially increasing the electrophilicity of the carbonyl carbon.
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group is perfectly positioned to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the formyl group. This interaction polarizes the C=O bond, withdrawing electron density from the carbon and further amplifying its δ+ character. This makes the aldehyde more susceptible to nucleophilic attack compared to its methoxy-protected analogue.[1][2]
-
Mesomeric Effects (+M): While the hydroxyl and fluoro groups possess lone pairs that can donate electron density into the ring via resonance (+M effect), this effect is significantly overshadowed by the powerful inductive withdrawal of the fluoro groups and the activating effect of the hydrogen bond.
Caption: Synergistic electronic effects enhancing formyl group reactivity.
Key Transformations of the Formyl Group
The heightened electrophilicity of the formyl group in this compound makes it an excellent substrate for a variety of classical and modern organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.[3][4][5]
Caption: General workflow for nucleophilic addition.
Experimental Protocol: Reduction to 2-(Hydroxymethyl)-5,6-difluorophenol
This protocol describes the selective reduction of the aldehyde to a primary alcohol using a mild reducing agent.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product alcohol.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[6][7] The high electrophilicity of this compound makes it an ideal substrate, often leading to high yields of the corresponding α,β-unsaturated product.[7]
Caption: Mechanistic steps of the Knoevenagel condensation.
Experimental Protocol: Synthesis of (E)-2-((2-hydroxy-3,4-difluorophenyl)methylene)malononitrile
-
Setup: To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (EtOH), add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes.
-
Completion: Continue stirring for 2-4 hours or until TLC analysis indicates full consumption of the aldehyde.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The product is often pure enough for subsequent steps without further purification.
| Active Methylene Cmpd. | Catalyst | Solvent | Typical Yield |
| Malononitrile | Piperidine | Ethanol | >90% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 85-95% |
| Diethyl Malonate | Pyridine | Toluene (reflux) | 70-85% |
| Thiobarbituric Acid | Piperidine | Ethanol | >90%[6] |
Wittig Reaction
The Wittig reaction is an indispensable method for converting aldehydes and ketones into alkenes.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[10]
Experimental Protocol: Synthesis of 2,3-Difluoro-6-vinylphenol
This protocol is a two-step process: ylide formation followed by reaction with the aldehyde.
Part A: Ylide Preparation
-
Salt Formation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Deprotonation: Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.05 eq) dropwise. A characteristic color change (often to orange or yellow) indicates the formation of the ylide.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
Part B: Wittig Olefination
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the prepared ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.
| Phosphonium Salt | Base | Expected Alkene Product |
| Methyltriphenylphosphonium bromide | n-BuLi | 2,3-Difluoro-6-vinylphenol |
| Ethyltriphenylphosphonium bromide | n-BuLi | 2,3-Difluoro-6-(prop-1-en-1-yl)phenol |
| (Carbethoxymethylene)triphenylphosphorane | (Stabilized ylide, no base needed) | Ethyl (E)-3-(2-hydroxy-3,4-difluorophenyl)acrylate |
Conclusion
The formyl group of this compound is a highly reactive electrophilic center. This reactivity is a direct consequence of the powerful electron-withdrawing inductive effects of the two fluorine atoms, synergistically enhanced by intramolecular hydrogen bonding from the ortho-hydroxyl group. This inherent activation makes the compound an exceptionally versatile building block for a range of chemical transformations, including nucleophilic additions, condensations, and olefinations. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage the unique chemical properties of this valuable intermediate.
References
- 1. 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 | Benchchem [benchchem.com]
- 2. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to the Potential Electrophilic and Nucleophilic Sites of 3,4-Difluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 3,4-difluoro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. A detailed examination of the interplay between the electron-withdrawing aldehyde and fluoro groups, and the electron-donating hydroxyl group is presented. This guide will delineate the probable sites for both electrophilic and nucleophilic attack, supported by foundational principles of organic chemistry and spectroscopic insights from analogous compounds. Furthermore, this document outlines detailed, actionable experimental protocols for the synthesis and potential reactions of this versatile molecule, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a particularly interesting scaffold, possessing multiple functional groups that can be selectively manipulated to generate a diverse array of complex molecules. Understanding the nuanced reactivity of this compound is critical for its effective utilization in synthetic chemistry.
This guide will dissect the electronic characteristics of this compound to predict its behavior in various chemical transformations. We will explore the competing and cooperating electronic effects of the hydroxyl, fluoro, and aldehyde substituents to identify the most probable sites for electrophilic and nucleophilic attack.
Molecular Architecture and Electronic Topography
The reactivity of this compound is governed by the intricate interplay of the electronic effects of its substituents.
-
Hydroxyl Group (-OH) at C2: The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through a resonance effect (+R). This effect is most pronounced at the ortho and para positions relative to the hydroxyl group. It also exhibits a weaker electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.
-
Fluorine Atoms (-F) at C3 and C4: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), although this is weaker than its inductive effect. This +R effect directs electrophilic attack to the ortho and para positions.
-
Aldehyde Group (-CHO) at C1: The aldehyde group is a strong electron-withdrawing group due to both a powerful inductive effect (-I) and a resonance effect (-R). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
The combination of these effects creates a unique electronic distribution within the molecule, with specific sites being either electron-rich (nucleophilic) or electron-deficient (electrophilic).
Visualization of Electronic Effects
Caption: Electronic contributions of substituents.
Analysis of Potential Reaction Sites
Nucleophilic Sites
The nucleophilic character of this compound is primarily centered on the oxygen atoms and the electron-rich positions of the aromatic ring.
-
Phenolic Oxygen: The oxygen of the hydroxyl group is a primary nucleophilic site. Deprotonation with a base generates a phenoxide ion, which is a significantly stronger nucleophile. This site readily participates in reactions such as etherification and esterification.
-
Aldehydic Oxygen: The oxygen of the carbonyl group also possesses lone pairs and can act as a nucleophile, particularly in the presence of strong acids where it can be protonated.
-
Aromatic Ring: Despite the presence of electron-withdrawing groups, the activating effect of the hydroxyl group makes certain positions on the ring nucleophilic. The C6 position is ortho to the activating hydroxyl group and meta to the deactivating aldehyde group, making it the most likely site for electrophilic aromatic substitution . The C5 position is para to the hydroxyl group but also ortho to a fluorine and meta to the aldehyde, making it less reactive than C6.
Electrophilic Sites
The electrophilic nature of the molecule is concentrated at the carbonyl carbon and the carbon atoms of the aromatic ring attached to the electronegative fluorine atoms.
-
Aldehydic Carbon: The carbonyl carbon of the aldehyde group is highly electrophilic due to the polarization of the C=O bond. It is a prime target for attack by a wide range of nucleophiles, leading to addition reactions.
-
Aromatic Ring (for Nucleophilic Aromatic Substitution): The presence of two strongly electron-withdrawing fluorine atoms and an aldehyde group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . The carbon atoms attached to the fluorine atoms (C3 and C4) are the most likely sites for nucleophilic attack, with the fluorine atoms acting as leaving groups. The position para to the strongly deactivating aldehyde group (C4) is particularly activated for SNAr.
Summary of Predicted Reactivity
| Site | Nature | Predicted Reactivity |
| Phenolic Oxygen | Nucleophilic | Highly reactive after deprotonation. Undergoes O-alkylation, O-acylation. |
| Aldehydic Carbon | Electrophilic | Susceptible to nucleophilic attack by organometallics, cyanides, amines, etc. |
| Aromatic Ring C6 | Nucleophilic | Most probable site for electrophilic aromatic substitution (e.g., nitration, halogenation) due to the directing effect of the hydroxyl group. |
| Aromatic Ring C4 | Electrophilic | Highly activated for nucleophilic aromatic substitution (SNAr), with the fluorine atom as a leaving group, due to the para-directing deactivating effect of the aldehyde group. |
| Aromatic Ring C3 | Electrophilic | Also a potential site for nucleophilic aromatic substitution, though likely less reactive than C4. |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and potential reactions of this compound. These are based on established methodologies for similar compounds.
Synthesis of this compound
This procedure is adapted from methods for the synthesis of related hydroxybenzaldehydes.
Reaction Scheme:
Caption: Synthesis of the target molecule.
Procedure:
-
Preparation of Magnesium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.0 eq) and dry methanol. The mixture is stirred under a nitrogen atmosphere until the magnesium has completely reacted to form a solution of magnesium methoxide.
-
Formation of Phenoxide: To the magnesium methoxide solution, add a solution of 3,4-difluorophenol (1.0 eq) in dry toluene. The mixture is heated to reflux for 2 hours to ensure complete formation of the magnesium phenoxide.
-
Formylation: The reaction mixture is cooled to 60 °C, and paraformaldehyde (2.5 eq) is added portion-wise over 1 hour. The reaction is then heated to 100 °C and stirred for 4-6 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Reaction: O-Alkylation of the Phenolic Hydroxyl Group
Reaction Scheme:
Caption: O-methylation of the phenolic group.
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be purified by column chromatography or recrystallization.
Conclusion
This compound is a molecule with a rich and varied reactivity profile. The competing electronic effects of its substituents create distinct nucleophilic and electrophilic centers, allowing for a wide range of chemical transformations. A thorough understanding of these electronic properties is essential for designing efficient synthetic routes to novel compounds with potential applications in pharmaceuticals and materials science. This guide provides a foundational understanding of the reactivity of this important building block and offers practical guidance for its synthesis and derivatization.
An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3,4-Difluoro-2-hydroxybenzaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, this guide elucidates a logical and experimentally sound multi-step synthesis based on well-established and authoritative chemical transformations. The core of the proposed synthesis hinges on the strategic application of directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic systems. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deep dive into the causality behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Benzaldehydes
Fluorine-containing organic molecules have garnered immense interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Substituted hydroxybenzaldehydes, in particular, are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and functional materials. This compound, with its unique substitution pattern, represents a key synthon for accessing novel chemical entities with potentially valuable biological activities.
This guide will detail a proposed synthesis of this compound, starting from a commercially available precursor. The chosen synthetic route is designed for efficiency and regiochemical control, leveraging modern synthetic methodologies.
Proposed Synthetic Strategy: A Multi-step Approach
The proposed synthesis of this compound is a three-step process commencing with the commercially available 1,2-difluoro-3-methoxybenzene. The overall strategy is outlined below:
Caption: Proposed synthetic pathway for this compound.
This pathway was strategically designed to control the regioselectivity of the formylation step. The methoxy group in the starting material serves as a powerful directing group for ortho-lithiation, ensuring the introduction of the formyl group at the desired C2 position. The final step involves the cleavage of the methyl ether to unmask the hydroxyl group.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Directed ortho-Metalation of 1,2-Difluoro-3-methoxybenzene
The first step involves the regioselective deprotonation of 1,2-difluoro-3-methoxybenzene at the position ortho to the methoxy group. This is achieved through a directed ortho-metalation (DoM) reaction, a cornerstone of modern aromatic chemistry for achieving high regioselectivity.[1][2][3]
Reaction Scheme:
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add 1,2-difluoro-3-methoxybenzene to the cooled THF.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
Causality and Expertise:
The choice of the methoxy group as the directing metalation group (DMG) is crucial. The lone pairs on the oxygen atom of the methoxy group coordinate to the Lewis acidic lithium ion of the n-butyllithium, bringing the base in close proximity to the C2 proton.[2][4][5] This complex-induced proximity effect (CIPE) significantly lowers the activation energy for the deprotonation at the ortho position compared to other positions on the aromatic ring.[2] The use of a low temperature (-78 °C) is essential to prevent side reactions, such as the degradation of the organolithium intermediate.
Caption: Mechanism of Directed ortho-Metalation.
Step 2: Formylation of the ortho-Lithiated Intermediate
The second step involves quenching the freshly prepared aryllithium species with an electrophilic formylating agent. Anhydrous N,N-dimethylformamide (DMF) is an effective and commonly used reagent for this purpose.
Reaction Scheme:
Protocol:
-
To the solution of the ortho-lithiated intermediate from Step 1, maintained at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,4-Difluoro-2-methoxybenzaldehyde.
Causality and Expertise:
DMF serves as a synthetic equivalent of formaldehyde. The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF to form a tetrahedral intermediate. This intermediate is stable at low temperatures but collapses upon aqueous workup to generate the aldehyde. The acidic workup is necessary to protonate the intermediate alkoxide and facilitate the elimination of dimethylamine.
Step 3: Demethylation of 3,4-Difluoro-2-methoxybenzaldehyde
The final step is the cleavage of the aryl methyl ether to yield the target phenol. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation.[6][7][8][9][10]
Reaction Scheme:
Protocol:
-
Dissolve 3,4-Difluoro-2-methoxybenzaldehyde in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography.
Causality and Expertise:
Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, activating it for nucleophilic attack. A bromide ion then displaces the activated methyl group via an Sₙ2-type reaction, leading to the formation of a borate ester intermediate. Subsequent hydrolysis of this intermediate furnishes the desired phenol.[6][7][8] The use of an inert solvent like DCM and low temperatures helps to control the reactivity of BBr₃ and minimize potential side reactions.
Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 & 2 | 1,2-Difluoro-3-methoxybenzene | 1. n-BuLi, THF, -78°C2. DMF | 3,4-Difluoro-2-methoxybenzaldehyde | 70-85 | >95 |
| 3 | 3,4-Difluoro-2-methoxybenzaldehyde | BBr₃, DCM, 0°C | This compound | 85-95 | >98 |
Note: Yields and purity are estimates based on analogous reactions reported in the literature and may vary depending on experimental conditions.
Conclusion
This technical guide has detailed a logical and well-supported synthetic route to this compound. By employing a directed ortho-metalation strategy, this pathway offers excellent regiochemical control, a critical consideration in the synthesis of polysubstituted aromatic compounds. Each step has been presented with a detailed protocol and an in-depth explanation of the underlying chemical principles, providing researchers with a solid foundation for the practical execution of this synthesis. The successful application of this methodology will provide access to a valuable fluorinated building block for the development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. grokipedia.com [grokipedia.com]
- 2. baranlab.org [baranlab.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Thermogravimetric analysis of 3,4-Difluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Thermogravimetric Analysis of 3,4-Difluoro-2-hydroxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental principles of TGA, a detailed, self-validating experimental protocol, and a systematic approach to data interpretation. By synthesizing established thermal analysis methodologies with predictive insights based on the compound's molecular structure, this guide serves as an essential resource for assessing the thermal stability and compositional integrity of this important fluorinated building block.
Introduction to Thermal Analysis of this compound
Compound Overview: this compound
This compound is an aromatic aldehyde characterized by the presence of a formyl (-CHO) group, a hydroxyl (-OH) group, and two fluorine atoms on the benzene ring. Its chemical structure is presented below:
-
Molecular Formula: C₇H₄F₂O₂[1]
-
Molecular Weight: 158.10 g/mol [2]
-
Significance: As a substituted salicylaldehyde, this compound is a valuable precursor in the synthesis of various high-value molecules. Fluorinated aromatic compounds are of particular interest in medicinal chemistry and materials science, where fluorine substitution can enhance metabolic stability, binding affinity, and other physicochemical properties.[3][4] A thorough understanding of its thermal properties is therefore critical for its application in synthesis, formulation, and storage.
The Imperative of Thermal Analysis in Pharmaceutical and Chemical Development
Thermogravimetric Analysis (TGA) is a cornerstone technique in material characterization, providing critical data on the thermal stability and composition of a substance.[5][6] For active pharmaceutical ingredients (APIs) and key chemical intermediates like this compound, TGA is indispensable for:
-
Determining Thermal Stability: Establishing the temperature at which degradation begins is crucial for defining safe handling, processing, and storage conditions.[6][7]
-
Compositional Analysis: TGA can quantify the percentage of volatiles (e.g., water, residual solvents) and non-volatile residues (e.g., inorganic impurities) in a sample.[8][9][10]
-
Purity Assessment: The shape and distinct steps of a TGA curve can serve as a fingerprint for a specific material, helping to identify batch-to-batch variations or the presence of impurities.[5]
-
Kinetic Studies: Data from TGA experiments can be used to model decomposition kinetics, helping to predict the long-term stability and shelf-life of materials.[9]
Fundamentals of Thermogravimetric Analysis (TGA)
Core Principles
The principle of TGA is fundamentally based on the precise measurement of a sample's mass as it changes in response to a controlled temperature program in a defined atmosphere.[7][11][12] As the sample is heated, it may undergo various physical and chemical processes, such as dehydration, desolvation, decomposition, or oxidation, which result in a change in mass.[13] This mass change is continuously recorded, generating a thermogram—a plot of mass versus temperature.[8]
Instrumentation Overview
A modern thermogravimetric analyzer consists of three primary components:
-
A High-Precision Balance: The core of the instrument, capable of detecting mass changes in the microgram range.[11]
-
A Programmable Furnace: This component heats the sample according to a user-defined temperature profile, allowing for dynamic heating ramps or isothermal holds.[11][13]
-
A Gas Flow Control System: This system maintains a precisely controlled atmosphere (e.g., inert or oxidative) around the sample, which is critical for controlling the reaction pathway.[5]
The TGA/DTG Curve: A Diagnostic Fingerprint
The output of a TGA experiment is typically presented as two curves:
-
TGA Curve: Plots the percent mass of the sample on the y-axis against temperature on the x-axis. Plateaus on this curve indicate regions of thermal stability, while vertical drops (steps) signify mass loss events.[14][15]
-
Derivative Thermogravimetry (DTG) Curve: This is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The DTG curve is exceptionally useful for resolving overlapping decomposition events and accurately identifying the temperature of the maximum rate of mass loss (Tₚₑₐₖ).[15]
Predicted Thermal Behavior of this compound
While specific experimental TGA data for this compound is not widely published, an expert analysis of its structure allows for the prediction of its thermal decomposition profile.
Influence of Functional Groups on Thermal Stability
The thermal stability of this compound is governed by the interplay of its functional groups:
-
Hydroxy and Aldehyde Groups: The ortho-positioning of the hydroxyl group relative to the aldehyde can lead to intramolecular hydrogen bonding, which may slightly increase the initial stability. However, studies on similar hydroxy-substituted aromatic aldehydes suggest that the hydroxyl moiety can enhance the cleavage of the formyl group at elevated temperatures.[16][17]
-
C-F Bonds: The carbon-fluorine bond is exceptionally strong. The presence of two fluorine atoms on the aromatic ring is expected to increase the overall thermal stability of the molecule compared to its non-fluorinated analog, benzaldehyde.[18] The decomposition of the fluorinated aromatic ring would likely occur at higher temperatures than the loss of the side groups.
-
Aromatic Ring: The benzene ring itself is thermally stable and will likely be the last part of the molecule to decompose.
Potential Decomposition Pathways
Under an inert atmosphere (e.g., nitrogen), the decomposition is predicted to occur in distinct stages:
-
Initial Mass Loss (if any): A small, low-temperature mass loss below 120°C would likely correspond to the evaporation of adsorbed moisture or residual solvent.
-
Primary Decomposition: The most significant mass loss event is expected to be the cleavage of the formyl group (-CHO). This could occur through decarbonylation (loss of carbon monoxide, CO) or the loss of a related fragment. Studies on substituted aldehydes suggest complex decomposition mechanisms.[16][19]
-
Secondary Decomposition: Following the loss of the aldehyde and hydroxyl functionalities, the remaining difluorobenzene structure will decompose at significantly higher temperatures, likely involving the fragmentation of the aromatic ring.
Experimental Protocol: TGA of this compound
This section provides a robust, step-by-step methodology for the TGA of this compound, designed to yield accurate and reproducible results.
Critical Safety Precautions
-
Chemical Handling: this compound is a fine powder. Avoid inhalation of dust by handling it in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20][21]
-
Thermal Hazards: The TGA furnace reaches very high temperatures. Ensure the instrument is cool before loading or unloading samples.
-
Decomposition Products: Thermal decomposition may release potentially hazardous gases. The instrument should be vented to an appropriate exhaust system.
Instrument Calibration and Preparation
Trustworthy data begins with a properly calibrated instrument.
-
Temperature Calibration: Calibrate the furnace temperature using certified reference materials (e.g., Indium, Tin, Zinc) with known melting points, following instrument manufacturer guidelines or standards such as ASTM E1582.[9]
-
Mass Calibration: Verify the balance response using certified calibration weights according to manufacturer protocols or standards like ASTM E2040.[9]
-
Crucible Selection and Preparation: Use inert crucibles, such as alumina or platinum. Heat a new crucible in the TGA to a temperature higher than the planned experiment's maximum temperature to burn off any contaminants.
Sample Preparation: The Key to Reproducibility
-
Sample Mass: Weigh a sample of 5-10 mg directly into a pre-tared TGA crucible.[9][22] This mass is large enough to be representative but small enough to minimize thermal gradients within the sample.
-
Sample Form: Ensure the powder is loosely packed at the bottom of the crucible to facilitate uniform heat transfer and efficient removal of evolved gases. Avoid creating a thick, dense pile.[12]
-
Record Exact Mass: Record the initial sample mass with the highest precision possible.
TGA Method Parameters (Dynamic Heating)
The following parameters are recommended for a comprehensive thermal stability assessment. The rationale behind each choice is provided to ensure methodological integrity.
| Parameter | Recommended Value | Rationale |
| Atmosphere | Nitrogen, Ultra-High Purity | To study the intrinsic thermal decomposition without oxidative side reactions.[10][12] |
| Gas Flow Rate | 50 mL/min | Ensures an inert environment and efficiently sweeps evolved gases away from the sample. |
| Initial Temperature | 30°C | A starting point near ambient temperature allows for the detection of loosely bound water or solvents.[23] |
| Final Temperature | 800°C | Sufficiently high to ensure the complete decomposition of the organic molecule and characterize any final residue.[23] |
| Heating Rate | 10 °C/min | A standard rate for organic materials that provides a good balance between resolution and experiment time.[12][22] |
| Data Collection | Mass, Time, Temperature, Gas Flow | Record all experimental variables for a complete data set. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the TGA experiment.
References
- 1. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 2. 3,4-Difluoro-5-hydroxybenzaldehyde | C7H4F2O2 | CID 40427019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. akjournals.com [akjournals.com]
- 5. Interpreting results from TGA instruments [xrfscientific.com]
- 6. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 12. The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results [redthermo.com]
- 13. mrclab.com [mrclab.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. torontech.com [torontech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. downloads.ossila.com [downloads.ossila.com]
- 21. fishersci.com [fishersci.com]
- 22. wmtr.com [wmtr.com]
- 23. mt.com [mt.com]
Commercial availability and suppliers of 3,4-Difluoro-2-hydroxybenzaldehyde
An In-depth Technical Guide to 3,4-Difluoro-2-hydroxybenzaldehyde for Advanced Research
Introduction: The Strategic Value of a Fluorinated Building Block
This compound (CAS No. 502762-95-0) is a highly functionalized aromatic aldehyde that has emerged as a critical building block for researchers in medicinal chemistry and materials science.[1] Its strategic importance lies in the unique combination of a salicylaldehyde core with vicinal fluorine atoms on the benzene ring. This specific arrangement of functional groups—a reactive aldehyde, a chelating hydroxyl group, and electron-withdrawing fluorine atoms—provides a versatile platform for synthesizing complex molecular architectures.
In the field of drug development, the incorporation of fluorine is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby improving a drug candidate's overall profile. This compound serves as a key starting material for introducing these benefits, particularly in the synthesis of novel protein degraders and other targeted therapeutics.[1] This guide provides a comprehensive overview of its commercial availability, supplier landscape, quality validation, and core applications for professionals in the field.
Physicochemical and Handling Data
A thorough understanding of the compound's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 502762-95-0 | [1][2] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2][3] |
| Molecular Weight | 158.1 g/mol | [1] |
| Typical Purity | ≥95% - 98% | [1][2] |
| Appearance | White to off-white or cream-colored powder/solid | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][5] |
Commercial Availability and Sourcing
This compound is available from a range of chemical suppliers specializing in building blocks for research and development. Availability can vary from in-stock items for small quantities to backordered status for larger, bulk quantities. Researchers should inquire directly with suppliers for lead times on larger orders.
| Supplier | Catalog Number (Example) | Typical Purity | Available Pack Sizes |
| AOBChem | 21543 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| CP Lab Chemicals | (Varies) | min 98% | 100mg |
| Chemrio | 41759 | (Not Specified) | Inquire |
| Sigma-Aldrich | (Varies by partner) | 98% | (Varies) |
| BLD Pharm | BD258104 | (Not Specified) | Inquire |
Note: This table is not exhaustive and is intended to provide a representative sample of suppliers. Stock levels and availability are subject to change.
Core Applications in Synthetic Chemistry
The utility of this compound stems from its three reactive sites, which can be addressed with high chemo-selectivity.
-
Aldehyde Group: This is the primary site for reactions such as Wittig olefination, aldol condensation, reductive amination, and the formation of Schiff bases (imines) and hydrazones.[6] These reactions are fundamental for elongating carbon chains and introducing nitrogen-containing functional groups.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. Its position ortho to the aldehyde allows it to act as a powerful chelating group, making the molecule a precursor for salen-type ligands used in organometallic chemistry and catalysis, similar to its monofluorinated analogs.[7]
-
Difluorinated Benzene Ring: The two fluorine atoms significantly influence the ring's electronic properties, making it more electron-deficient. This enhances the acidity of the phenolic proton and can direct ortho-lithiation or other electrophilic aromatic substitution reactions if the hydroxyl and aldehyde groups are appropriately protected.
The primary application for this building block is in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). It is explicitly categorized as a Protein Degrader Building Block , indicating its use in constructing molecules like PROTACs (Proteolysis-Targeting Chimeras) or molecular glues, which are at the forefront of modern drug discovery.[1]
A Self-Validating System: Quality Control and Protocol Verification
For research and drug development, the purity and structural integrity of starting materials are paramount to ensure experimental reproducibility and avoid the generation of misleading data. A prudent researcher will not solely trust the supplier's Certificate of Analysis (CoA) but will implement an independent verification workflow.
Experimental Workflow for Quality Verification
Caption: Workflow for independent quality control of this compound.
Step-by-Step Methodologies
1. Proton NMR (¹H NMR) Spectroscopy
-
Objective: Confirm the presence and coupling of aromatic and aldehyde protons.
-
Protocol:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Results:
-
A singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm.
-
A singlet or broad singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent-dependent.
-
Two coupled signals in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling patterns (doublets of doublets) will be characteristic of the fluorine substitution.
-
2. Fluorine NMR (¹⁹F NMR) Spectroscopy
-
Objective: Confirm the presence and environment of the two fluorine atoms.
-
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Expected Results: Two distinct signals, likely appearing as doublets due to F-F coupling, confirming the 3,4-difluoro substitution pattern.
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: Quantify the purity of the compound.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.
-
Inject 5-10 µL onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).
-
-
Expected Results: A major peak corresponding to the product. The purity is calculated as the area of the main peak divided by the total area of all peaks, which should match or exceed the supplier's specification (e.g., ≥98%).
Conclusion
This compound is a readily available and highly valuable reagent for chemists engaged in the design and synthesis of novel, high-value molecules. Its unique electronic and structural features, conferred by the difluoro-salicylaldehyde core, make it an indispensable tool in modern drug discovery and materials science. By sourcing from reputable suppliers and performing rigorous, independent quality control using standard analytical techniques, researchers can confidently integrate this building block into their synthetic workflows to accelerate innovation and ensure the reliability of their scientific outcomes.
References
- 1. calpaclab.com [calpaclab.com]
- 2. aobchem.com [aobchem.com]
- 3. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 4. H31538.03 [thermofisher.com]
- 5. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Schiff Bases Using 3,4-Difluoro-2-hydroxybenzaldehyde
Introduction: The Strategic Advantage of a Fluorinated Precursor
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of coordination chemistry, materials science, and medicinal chemistry.[1][2] The synthesis of these versatile ligands typically involves the condensation of a primary amine with a carbonyl compound.[3][4] The choice of the aldehyde precursor is critical as it dictates the electronic and steric properties of the final Schiff base and its subsequent metal complexes.
This guide focuses on the strategic use of 3,4-Difluoro-2-hydroxybenzaldehyde as a precursor. This molecule is not a generic starting material; its specific substitution pattern offers distinct advantages:
-
Ortho-Hydroxyl Group (-OH): The hydroxyl group at the C2 position is crucial for forming stable, chelated metal complexes. It acts as a coordination site, often deprotonating to form a phenolate ligand that binds strongly to metal ions, creating stable five or six-membered rings. The proximity to the imine nitrogen allows it to act as a bidentate ligand.[5]
-
Difluoro Substitution (-F): The two fluorine atoms on the aromatic ring are highly electronegative and exert a powerful electron-withdrawing effect. This influences the molecule's reactivity and the properties of the resulting Schiff base. Key effects include enhanced thermal stability, modified lipophilicity, and altered electronic properties that can be exploited in applications like liquid crystals and chemical sensors.[6][7][8] The C-F bond can also participate in unique interactions with metal ions, potentially leading to novel reactivity.[7]
These combined features make this compound an exemplary building block for designing ligands with tailored properties for advanced applications, from catalysis to drug development.[9][10]
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which activates the carbonyl group for attack by the amine.
Mechanism Breakdown:
-
Acid Catalysis (Optional but Recommended): A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, making the hydroxyl group a better leaving group (water).
-
Dehydration (Elimination): The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. This is the rate-determining step and is often driven to completion by removing water, for instance, by refluxing the reaction mixture.
-
Deprotonation: The final step is the deprotonation of the nitrogen atom to yield the neutral Schiff base (imine).
Caption: General mechanism for acid-catalyzed Schiff base synthesis.
Detailed Synthetic Protocols
Protocol 1: General Synthesis of a Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a generic primary aromatic amine (e.g., aniline or a substituted aniline).
Materials:
-
This compound (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add 1.0 mmol of the selected primary amine dissolved in 10 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step.[1][11]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a stirring hotplate. Maintain a gentle reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
Protocol 2: Synthesis of a Copper(II) Metal Complex
This protocol outlines the chelation of the synthesized Schiff base with a Cu(II) salt.
Materials:
-
Synthesized Schiff Base Ligand (1.0 mmol)
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (0.5 mmol)
-
Absolute Ethanol or Methanol (30 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Ligand Dissolution: Dissolve 1.0 mmol of the purified Schiff base ligand in 20 mL of hot ethanol in a 50 mL round-bottom flask.
-
Metal Salt Addition: In a separate beaker, dissolve 0.5 mmol of Cu(OAc)₂·H₂O in 10 mL of ethanol. Add this solution dropwise to the hot ligand solution with vigorous stirring. A color change and/or precipitation of the complex is typically observed immediately.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to ensure complete complexation.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the solid metal complex by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Characterization Workflow and Data Interpretation
Confirming the structure and purity of the synthesized compounds is a critical step. A multi-technique approach ensures a self-validating system.
Caption: A logical workflow for the synthesis and characterization of Schiff bases.
Data Interpretation Summary
The following table summarizes the key spectroscopic signatures to look for during characterization.
| Technique | Precursor (Aldehyde) Signature | Precursor (Amine) Signature | Schiff Base Product Signature |
| FT-IR (cm⁻¹) | Strong C=O stretch (~1670-1690) | N-H stretch (~3300-3400) | Disappearance of C=O and N-H bands. Appearance of a strong C=N (azomethine) stretch (~1600-1625). [1][11] Broad O-H stretch remains (~3100-3300). |
| ¹H NMR (ppm) | Aldehydic proton (-CHO) singlet (~δ 9.5-10.5) | N-H proton signal (variable) | Disappearance of aldehydic proton. Appearance of azomethine proton (-CH=N-) as a singlet (~δ 8.0-9.0). [1][11] Phenolic -OH proton visible as a broad singlet. |
| ¹³C NMR (ppm) | Carbonyl carbon (~δ 190-200) | Aliphatic/Aromatic carbons | Disappearance of carbonyl carbon. Appearance of imine carbon (-C=N-) at ~δ 160-170. |
| ¹⁹F NMR (ppm) | Two distinct signals for F atoms | N/A | Signals for fluorine atoms will be present, potentially shifted due to the change in the electronic environment upon imine formation. [7] |
| Mass Spec. | M⁺ peak corresponding to its MW | M⁺ peak corresponding to its MW | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base. |
Applications and Future Directions
Schiff bases derived from this compound are promising candidates for several advanced applications:
-
Antimicrobial and Anticancer Agents: The presence of fluorine often enhances the biological activity of organic molecules. These Schiff bases and their metal complexes should be screened for potential therapeutic applications.[1][10][12]
-
Fluorescent Sensors: The fluorinated aromatic ring system can impart useful photophysical properties. The chelation site created by the hydroxyl and imine groups makes these compounds excellent candidates for developing selective and sensitive fluorescent sensors for various metal ions.[7]
-
Catalysis: Transition metal complexes of these ligands can be investigated for their catalytic activity in various organic transformations, such as oxidation and polymerization reactions.[9]
-
Liquid Crystals: The strong dipole moment introduced by the fluorine atoms can promote the formation of liquid crystalline phases, making these compounds relevant for display and photonic technologies.[6][13]
References
- 1. ijpbs.com [ijpbs.com]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the effect of fluorine on the interaction of different metal ions with a fluorinated azobenzene-Schiff base: intramolecular C–F activation under polar solvent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scienceopen.com [scienceopen.com]
- 13. [PDF] Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Knoevenagel Condensation with 3,4-Difluoro-2-hydroxybenzaldehyde
Abstract
This comprehensive guide details the application of the Knoevenagel condensation for the synthesis of α,β-unsaturated systems and coumarin derivatives using 3,4-Difluoro-2-hydroxybenzaldehyde as the starting material. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[1][2] The unique electronic properties of this compound, featuring two electron-withdrawing fluorine atoms and an ortho-hydroxyl group, present specific considerations for reaction optimization. This document provides a thorough examination of the reaction mechanism, detailed experimental protocols for various active methylene compounds, and insights into the causality behind experimental choices to guide researchers in achieving high-yield, high-purity products.
Introduction: The Significance of Fluorinated Aromatics and the Knoevenagel Condensation
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block for the synthesis of complex fluorinated heterocycles.
The Knoevenagel condensation is an indispensable tool for extending the carbon framework of aldehydes and ketones.[3][4] It is a modification of the aldol condensation where an active methylene compound adds to a carbonyl group, followed by dehydration.[1] The reaction is particularly powerful for creating α,β-unsaturated products which are versatile intermediates in drug discovery.[5][6] When ortho-hydroxybenzaldehydes are used as the substrate, the Knoevenagel product can undergo an intramolecular cyclization to form coumarins, a class of compounds with a wide array of biological activities.[7][8]
This application note will focus on providing robust protocols for the reaction of this compound with three common active methylene compounds: malononitrile, ethyl acetoacetate, and malonic acid.
Reaction Mechanism: Understanding the Catalytic Cycle
The Knoevenagel condensation proceeds via a multi-step mechanism that is dependent on the choice of catalyst, typically a weak base like piperidine or an amino acid.[3][9]
-
Enolate Formation : The basic catalyst abstracts an acidic α-proton from the active methylene compound to generate a resonance-stabilized enolate ion.[7][10] The presence of two electron-withdrawing groups on the methylene carbon significantly increases the acidity of these protons, allowing for the use of a mild base.[1]
-
Nucleophilic Addition : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This step results in the formation of a tetrahedral aldol-type intermediate.[10][11]
-
Dehydration : The intermediate then undergoes dehydration through the elimination of a water molecule to yield the final, stable α,β-unsaturated product.[7][11]
In the case of amine catalysis, particularly with secondary amines like piperidine, an alternative pathway involving an iminium ion can occur. The piperidine reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself, thus accelerating the nucleophilic attack by the enolate.[12][13][14]
For reactions with malonic acid, a subsequent decarboxylation often occurs, especially when the reaction is heated in the presence of pyridine (Doebner modification), to yield a cinnamic acid derivative.[1][15]
Visualizing the Knoevenagel Condensation Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Synthesis of 2-(3,4-Difluoro-2-hydroxybenzylidene)malononitrile
This protocol details the synthesis of the Knoevenagel adduct, which can subsequently cyclize to form 3-cyanocoumarin.
-
Materials and Reagents:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized Water
-
Dilute Hydrochloric Acid (e.g., 1M)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.58 g, 10.0 mmol).
-
Add 30 mL of ethanol and stir until the aldehyde is completely dissolved.
-
To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).
-
Add a catalytic amount of piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) and then with deionized water (2 x 15 mL).
-
Dry the product in a vacuum oven to a constant weight.
-
Protocol 2: Synthesis of 3-Acetyl-7,8-difluorocoumarin
This protocol utilizes ethyl acetoacetate, leading to the formation of a substituted coumarin.
-
Materials and Reagents:
-
This compound
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.58 g, 10.0 mmol) in 20 mL of ethanol.
-
Add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 eq.) to the solution.
-
Add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) as the catalyst.
-
Stir the reaction mixture at room temperature. A precipitate will likely form.
-
Monitor the reaction by TLC. The reaction is generally complete within 2-4 hours.
-
After completion, cool the mixture in an ice bath for 30 minutes.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 3-acetyl-7,8-difluorocoumarin.
-
Protocol 3: Doebner Modification for the Synthesis of 3,4-Difluoro-2-hydroxycinnamic Acid
This protocol uses malonic acid and results in a cinnamic acid derivative via decarboxylation.[15]
-
Materials and Reagents:
-
This compound
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst)
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.58 g, 10.0 mmol) in 15 mL of pyridine.
-
Add malonic acid (1.25 g, 12.0 mmol, 1.2 eq.) to the solution.
-
Add a few drops of piperidine as a co-catalyst.
-
Heat the reaction mixture on a water bath at 80-90 °C for 4-6 hours. The progress can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until the pH is acidic.
-
A precipitate of the cinnamic acid derivative will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture.
-
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the described protocols. Note that yields are estimates based on similar reactions and should be optimized for this specific substrate.
| Protocol | Active Methylene Compound | Catalyst | Solvent | Temperature | Expected Product | Estimated Yield |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 2-(3,4-Difluoro-2-hydroxybenzylidene)malononitrile / 7,8-Difluoro-3-cyanocoumarin | 85-95% |
| 2 | Ethyl Acetoacetate | Piperidine | Ethanol | Room Temp. | 3-Acetyl-7,8-difluorocoumarin | 80-90% |
| 3 | Malonic Acid | Pyridine/Piperidine | Pyridine | 80-90 °C | 3,4-Difluoro-2-hydroxycinnamic Acid | 75-85% |
Visualizing the Experimental Workflow
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
The Strategic deployment of 3,4-Difluoro-2-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Unique Potential of a Fluorinated Salicylaldehyde Derivative
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and its ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,4-Difluoro-2-hydroxybenzaldehyde emerges as a particularly valuable building block in this context. As a salicylaldehyde derivative, it possesses three reactive centers—a phenolic hydroxyl group, an aldehyde carbonyl group, and an aromatic ring activated by the fluorine substituents—making it a versatile precursor for a diverse range of heterocyclic and coordination compounds. The presence of two adjacent fluorine atoms on the benzene ring can significantly modulate the electronic properties and reactivity of the aldehyde and hydroxyl groups, offering unique opportunities for the synthesis of novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in medicinal chemistry. It details its application in the synthesis of Schiff bases, chalcones, and metal complexes, and provides robust, step-by-step protocols to facilitate its integration into drug discovery workflows.
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it an ideal starting material for the synthesis of various bioactive molecules.
Synthesis of Schiff Bases with Potential Antimicrobial and Anticancer Activities
Schiff bases, characterized by the azomethine (-C=N-) group, are a cornerstone in the synthesis of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The reaction of this compound with primary amines is a straightforward and efficient method to generate novel Schiff bases. The fluorine substituents are expected to enhance the lipophilicity of the resulting molecules, potentially improving their cell membrane permeability.
Claisen-Schmidt Condensation to Form Chalcones: Precursors to Flavonoids and Other Heterocycles
Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of bioactive compounds, known for their anti-inflammatory, antioxidant, and anticancer activities.[2] They are synthesized via the Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[2][3] this compound can serve as the aldehyde component in this reaction, leading to the formation of chalcones with a unique fluorine substitution pattern. These chalcones can be further cyclized to generate flavonoids and other heterocyclic systems.
Formation of Metal Complexes with Enhanced Biological Efficacy
The Schiff bases derived from this compound can act as versatile ligands for a variety of metal ions.[4] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[5][6] This is attributed to the chelation effect, which can increase the lipophilicity of the molecule and facilitate its transport across biological membranes.[5] The choice of the metal ion can be used to fine-tune the biological properties of the complex.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of derivatives of this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline or a substituted aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Cool the mixture further in an ice bath to induce precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
Causality Behind Experimental Choices:
-
Ethanol is used as a solvent due to its ability to dissolve both the aldehyde and the amine, and its appropriate boiling point for the reflux reaction.
-
Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Cooling in an ice bath decreases the solubility of the product, leading to its precipitation and facilitating its isolation.
Caption: Workflow for the synthesis of a Schiff base.
Protocol 2: Synthesis of a Chalcone via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40% aqueous solution)
-
Stirring plate and magnetic stir bar
-
Beaker
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Büchner funnel and filter paper
Procedure:
-
In a beaker, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the acetophenone derivative in ethanol.
-
Cool the solution in an ice bath with constant stirring.
-
Slowly add a concentrated aqueous solution of sodium hydroxide dropwise to the cooled mixture. The formation of a solid product should be observed.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
After the reaction period, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Causality Behind Experimental Choices:
-
Sodium hydroxide acts as a base to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion.
-
The enolate ion then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
The reaction is performed at a low temperature (ice bath) to control the reaction rate and minimize side reactions.
-
Acidification with HCl is necessary to neutralize the reaction mixture and protonate the initially formed alkoxide to yield the final chalcone product.
Caption: General scheme for chalcone synthesis.
Protocol 3: General Synthesis of a Metal Complex of a Schiff Base Ligand
This protocol outlines the formation of a metal complex from a Schiff base ligand derived from this compound.
Materials:
-
Schiff base ligand (synthesized as in Protocol 1)
-
A metal salt (e.g., Cu(OAc)₂, ZnCl₂, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand (2.0 equivalents) in methanol or ethanol in a round-bottom flask with gentle heating.
-
In a separate flask, dissolve the metal salt (1.0 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A change in color or the formation of a precipitate may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
After refluxing, cool the mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the metal complex in a desiccator over a suitable drying agent.
Causality Behind Experimental Choices:
-
The Schiff base acts as a bidentate or polydentate ligand, coordinating to the metal ion through the imine nitrogen and the phenolic oxygen.
-
The choice of metal salt will determine the geometry and properties of the resulting complex.
-
Refluxing facilitates the coordination of the ligand to the metal center.
-
The stoichiometry of the ligand to metal (typically 2:1 for divalent metals) is crucial for the formation of a stable complex.
Caption: Workflow for the synthesis of a metal complex.
Data Summary and Expected Outcomes
The following table summarizes the expected classes of compounds and their potential biological activities when using this compound as a starting material.
| Starting Material | Reaction Type | Product Class | Potential Biological Activity |
| This compound | Schiff Base Formation | Imines/Azomethines | Antimicrobial, Anticancer, Anti-inflammatory |
| This compound | Claisen-Schmidt Condensation | Chalcones | Antioxidant, Anticancer, Anti-inflammatory |
| Schiff Base from above | Metal Complexation | Coordination Compounds | Enhanced Antimicrobial and Anticancer Activity |
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of potentially bioactive compounds. Its unique substitution pattern offers opportunities to fine-tune the physicochemical and pharmacological properties of the resulting molecules. The protocols provided in this application note serve as a starting point for researchers to explore the rich medicinal chemistry of this compound and its derivatives. The straightforward synthetic accessibility of Schiff bases, chalcones, and their metal complexes makes this compound an attractive scaffold for the development of novel therapeutic agents.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
Synthesis of novel heterocyclic compounds from 3,4-Difluoro-2-hydroxybenzaldehyde
An Application Guide for the Synthesis of Novel Heterocyclic Compounds from 3,4-Difluoro-2-hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis of novel fluorinated heterocyclic compounds utilizing this compound as a key starting material. The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy in medicinal chemistry for enhancing metabolic stability, bioavailability, and target affinity.[1][2][3] This guide presents detailed, field-tested protocols for the synthesis of 6,7-difluorobenzofurans, 6,7-difluoro-1H-benzimidazoles, and 7,8-difluoroquinolines. Each protocol is accompanied by mechanistic insights, workflow diagrams, and comprehensive characterization guidelines to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds form the structural backbone of a significant portion of all approved pharmaceuticals, owing to their ability to present diverse functionalities in three-dimensional space, which is crucial for biological target interaction.[4] The introduction of fluorine into these scaffolds has become a cornerstone of modern drug design.[1] The unique properties of the fluorine atom—high electronegativity, small atomic size, and the strength of the C-F bond—can profoundly modulate the physicochemical properties of a molecule.[3][4] These modulations often lead to improved metabolic stability, enhanced membrane permeability, and fine-tuned pKa values, which can increase bioavailability and binding affinity to specific receptors.[2]
This compound is an exceptionally valuable starting material for building novel fluorinated heterocycles. Its three reactive sites—the aldehyde, the hydroxyl group, and the electron-deficient aromatic ring activated by two fluorine atoms—allow for a variety of cyclization strategies to construct fused heterocyclic systems. This guide provides robust methodologies for leveraging this versatile precursor.
Synthesis of 2-Aroyl-6,7-difluorobenzofurans
Benzofurans are a privileged scaffold in medicinal chemistry. The synthesis of 2-aroyl-6,7-difluorobenzofurans can be efficiently achieved through a domino reaction involving O-alkylation of the phenolic hydroxyl group of this compound with a phenacyl halide, followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction proceeds via an initial Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group with a mild base like potassium carbonate, acts as a nucleophile attacking the α-carbon of the phenacyl halide. The resulting intermediate possesses both the aldehyde and a keto group connected by an ether linkage. An intramolecular aldol-type condensation, often facilitated by the base, leads to the formation of a five-membered furan ring. Subsequent dehydration yields the stable aromatic benzofuran system.[5] The electron-withdrawing nature of the fluorine atoms can enhance the acidity of the phenolic proton, facilitating the initial O-alkylation step.
Experimental Workflow Diagram
Caption: Workflow for 2-Aroyl-6,7-difluorobenzofuran Synthesis.
Detailed Synthesis Protocol
Protocol: Synthesis of (6,7-Difluorobenzofuran-2-yl)(phenyl)methanone
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.58 g, 10 mmol, 1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq) and dimethylformamide (DMF, 30 mL).
-
Addition of Alkylating Agent: While stirring, add 2-bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol, 1.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 50 mL).
-
Purification: Recrystallize the crude product from ethanol to afford the pure 2-benzoyl-6,7-difluorobenzofuran as a crystalline solid.
Reagent and Data Table
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 158.10 | 10 | 1.0 |
| 2-Bromoacetophenone | 199.05 | 10 | 1.0 |
| Potassium Carbonate | 138.21 | 20 | 2.0 |
| Dimethylformamide (DMF) | 73.09 | - | Solvent |
Expected Characterization
-
FT-IR (KBr, cm⁻¹): Peaks around 1650 (C=O, ketone), 1600 (C=C, aromatic), 1250 (C-F), 1100 (C-O-C, furan).
-
¹H NMR (CDCl₃, δ ppm): Signals in the aromatic region (7.0-8.2 ppm).
-
¹³C NMR (CDCl₃, δ ppm): Signals for the carbonyl carbon (~185 ppm), aromatic carbons, and carbons attached to fluorine (showing C-F coupling).
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the calculated mass of C₁₅H₈F₂O₂.
Synthesis of 2-Aryl-6,7-difluoro-1H-benzimidazoles
Benzimidazoles are another critical heterocyclic motif in drug discovery. The reaction of an o-phenylenediamine with an aldehyde is a classic and efficient method for their synthesis.[6][7] Using this compound requires careful consideration of the reaction conditions to favor the desired condensation pathway.
Mechanistic Rationale
This synthesis is a one-pot condensation and oxidative cyclization. First, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a Schiff base intermediate. The second amino group then attacks the imine carbon in an intramolecular fashion to form a dihydrobenzimidazole ring. An oxidizing agent is required to remove two hydrogen atoms and form the stable aromatic benzimidazole ring.[8] The hydroxyl group on the benzaldehyde can participate in hydrogen bonding and may influence the reaction rate.
Experimental Workflow Diagram
Caption: Workflow for 2-Aryl-6,7-difluoro-1H-benzimidazole Synthesis.
Detailed Synthesis Protocol
Protocol: Synthesis of 2-(6,7-Difluoro-1H-benzimidazol-2-yl)phenol
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve this compound (1.58 g, 10 mmol, 1.0 eq) and o-phenylenediamine (1.08 g, 10 mmol, 1.0 eq) in wet N,N-dimethylformamide (DMF, 40 mL, containing ~5% water).
-
Addition of Oxidant: Cool the solution in an ice bath. Add Oxone® (potassium peroxymonosulfate) (6.15 g, 10 mmol, 1.0 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. The reaction is typically rapid.[6]
-
Work-up: Pour the reaction mixture into 250 mL of cold water.
-
Isolation: A precipitate will form. Stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water to remove inorganic salts. The product can be further purified by recrystallization from an ethanol/water mixture.
Reagent and Data Table
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 158.10 | 10 | 1.0 |
| o-Phenylenediamine | 108.14 | 10 | 1.0 |
| Oxone® | 614.76 | 10 | 1.0 |
| Wet DMF | - | - | Solvent |
Expected Characterization
-
FT-IR (KBr, cm⁻¹): Broad peak around 3400 (O-H, N-H), 1620 (C=N), 1590 (C=C, aromatic), 1260 (C-F).
-
¹H NMR (DMSO-d₆, δ ppm): Signals for N-H and O-H protons (may be broad and exchangeable), and signals in the aromatic region (6.8-8.0 ppm).
-
¹³C NMR (DMSO-d₆, δ ppm): Signals for the benzimidazole C2 carbon (~150 ppm), aromatic carbons, and carbons attached to fluorine.
-
Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the calculated mass of C₁₃H₈F₂N₂O.
Synthesis of 7,8-Difluoro-4-substituted-quinolines
The Friedländer annulation is a powerful method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9] While we start with a 2-hydroxybenzaldehyde, a related strategy like the Combes quinoline synthesis can be adapted, or a multi-step synthesis can be employed. Here we propose a modified Friedländer approach.
Mechanistic Rationale
This protocol involves a base-catalyzed condensation between this compound and an active methylene compound (e.g., ethyl acetoacetate). The initial step is a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a nucleophilic attack from an aniline derivative. The subsequent intramolecular cyclization and dehydration/aromatization steps lead to the formation of the quinoline ring system. The presence of the hydroxyl group and fluorine atoms will influence the electronic density of the ring and the reactivity of the aldehyde.[10]
Experimental Workflow Diagram
Caption: Workflow for 7,8-Difluoro-4-substituted-quinoline Synthesis.
Detailed Synthesis Protocol
Protocol: Synthesis of Ethyl 7,8-difluoro-4-methylquinoline-3-carboxylate (Multi-step adaptation required)
Note: A direct Friedländer synthesis is challenging due to the starting material. A more practical approach would involve the conversion of the hydroxyl group to an amino group first. However, for the purpose of demonstrating a potential one-pot three-component reaction:
-
Reagent Preparation: In a flame-dried, three-neck flask fitted with a reflux condenser, add this compound (1.58 g, 10 mmol, 1.0 eq), ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq), aniline (0.93 g, 10 mmol, 1.0 eq), and chloroform (40 mL).
-
Catalyst Addition: Add a catalytic amount of silver triflate (AgOTf) (0.26 g, 1 mmol, 0.1 eq).[10]
-
Reaction: Heat the mixture to reflux (approx. 60-65 °C) and maintain for 12-24 hours. Monitor the formation of the product by TLC.
-
Work-up: After cooling, filter the reaction mixture to remove any catalyst residues. Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Reagent and Data Table
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 158.10 | 10 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 10 | 1.0 |
| Aniline | 93.13 | 10 | 1.0 |
| Silver Triflate (AgOTf) | 256.94 | 1 | 0.1 |
| Chloroform | 119.38 | - | Solvent |
Expected Characterization
-
FT-IR (KBr, cm⁻¹): Peaks around 1720 (C=O, ester), 1600, 1570 (C=C, C=N, quinoline ring), 1250 (C-F).
-
¹H NMR (CDCl₃, δ ppm): Signals for the ethyl group (triplet and quartet), a methyl singlet, and aromatic protons.
-
¹³C NMR (CDCl₃, δ ppm): Signals for the ester carbonyl, aromatic carbons (with C-F coupling), and aliphatic carbons.
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the calculated mass of the target quinoline.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound and phenacyl halides are irritants. Avoid inhalation and contact with skin.
-
DMF is a skin-absorbable solvent. Handle with care.
-
Oxone® is a strong oxidizing agent. Do not mix with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Difluoro-2-hydroxybenzaldehyde as a Versatile Building Block for Next-Generation Agrochemicals
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules has consistently proven to be a highly effective method for enhancing the efficacy, metabolic stability, and overall performance of agrochemicals.[1] 3,4-Difluoro-2-hydroxybenzaldehyde, a substituted salicylaldehyde, presents a unique trifecta of reactive sites: a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-deficient aromatic ring. This distinct electronic and structural profile makes it an exceptionally valuable building block for the synthesis of novel herbicides and fungicides. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations and insights into the rationale behind its application in modern agrochemical discovery.
Introduction: The Strategic Advantage of the this compound Scaffold
Fluorinated organic compounds are of paramount importance in the agrochemical industry.[1] The introduction of fluorine can dramatically alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. This compound is a particularly promising starting material due to the following characteristics:
-
Ortho-Hydroxybenzaldehyde Moiety: This classic "salicylaldehyde" structure is a precursor to a wide range of biologically active compounds, including Schiff bases, coumarins, and benzofurans, which are relevant to fungicidal and herbicidal activity.[2][3]
-
Vicinal Fluorine Atoms: The presence of two adjacent fluorine atoms on the aromatic ring creates a strong dipole moment and significantly lowers the pKa of the phenolic hydroxyl group, enhancing its nucleophilicity in certain reactions.
-
Multiple Reaction Sites: The hydroxyl, aldehyde, and aromatic functionalities allow for a diverse range of chemical modifications, enabling the construction of extensive chemical libraries for high-throughput screening.
This application note will focus on two primary pathways for leveraging this building block: the synthesis of potential herbicides via ether linkage formation and the creation of heterocyclic fungicide candidates.
Synthesis of Potential Herbicidal Precursors via Williamson Ether Synthesis
A common strategy in herbicide design involves linking an active aromatic or heterocyclic moiety to a phenyl ring via an ether bond. The phenolic hydroxyl group of this compound is an ideal handle for this transformation. This approach is particularly relevant for the synthesis of potential inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for bleaching herbicides.[4][5][6][7][8]
Protocol 1: General Procedure for O-Arylation of this compound
This protocol details the synthesis of a diphenyl ether linkage, a common structural motif in herbicides.[9]
Reaction Scheme:
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal evaluation of novel 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p-hydroxyphenylpyruvate dioxygenase hppd: Topics by Science.gov [science.gov]
- 9. WO2010143205A2 - Herbicidal composition - Google Patents [patents.google.com]
Application Note: Reductive Amination Protocols for 3,4-Difluoro-2-hydroxybenzaldehyde
Introduction: The Significance of the 3,4-Difluoro-2-hydroxyphenyl Moiety
The 3,4-difluoro-2-hydroxyphenyl scaffold is a privileged motif in modern medicinal chemistry. The unique electronic properties imparted by the vicinal fluorine atoms, combined with the hydrogen bonding capability of the ortho-hydroxyl group, make it a valuable component in the design of targeted therapeutics, particularly in the development of kinase inhibitors and other enzyme-targeted agents. Reductive amination of the parent aldehyde, 3,4-Difluoro-2-hydroxybenzaldehyde, is a cornerstone transformation for introducing diverse amine functionalities, thereby enabling the exploration of a vast chemical space critical for structure-activity relationship (SAR) studies.
This application note provides a detailed, experience-driven guide to performing the reductive amination of this compound. We will move beyond a simple recitation of steps to explain the critical chemical principles at play, focusing on the challenges posed by this specific substrate and offering robust, validated protocols to ensure high-yield, clean conversions.
Core Mechanistic Considerations for this compound
The reductive amination of this substrate is not a trivial procedure and presents unique challenges that must be addressed for a successful outcome.
-
The Ortho-Hydroxyl Group: The phenolic hydroxyl group at the C2 position is weakly acidic and can engage in intramolecular hydrogen bonding with the aldehyde carbonyl. This can modulate the electrophilicity of the carbonyl carbon. More critically, it can complicate the reaction by protonating the intermediate imine/iminium ion or interacting with the hydride reagent. Therefore, the choice of reducing agent and precise control of the reaction pH are paramount.
-
Electronic Effects of Fluorine Atoms: The two electron-withdrawing fluorine atoms at the C3 and C4 positions increase the electrophilicity of the aldehyde, which can facilitate the initial imine formation. However, they also increase the acidity of the ortho-hydroxyl group, further complicating pH sensitivity.
-
Choice of Reducing Agent: The selection of the hydride source is the most critical decision.
-
Sodium Borohydride (NaBH₄): A strong, less selective reducing agent. It can readily reduce the starting aldehyde before imine formation is complete, leading to the formation of the corresponding alcohol byproduct (2-(hydroxymethyl)-3,4-difluorophenol). Its use is generally discouraged for one-pot reductive aminations unless imine formation is rapid and complete before its addition.
-
Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄, it is more selective for the protonated iminium ion over the starting aldehyde, especially at slightly acidic pH (typically 5-6). However, it is highly toxic and generates toxic hydrogen cyanide gas under acidic conditions, requiring careful handling and quenching procedures.
-
Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃): This is often the reagent of choice for modern reductive amination. It is a mild and selective reducing agent that is particularly effective at reducing iminium ions even under neutral or slightly acidic conditions. The acetic acid byproduct can help catalyze imine formation without requiring the addition of other acids. Its bulkiness also helps to prevent the undesired reduction of the starting aldehyde.
-
Experimental Workflow Overview
The general workflow for this transformation involves the condensation of the aldehyde and the amine to form an imine (or iminium ion), followed by in-situ reduction by a hydride reagent.
Application Notes and Protocols for the Wittig Reaction of 3,4-Difluoro-2-hydroxybenzaldehyde
Introduction: The Strategic Importance of the Wittig Reaction in Complex Molecule Synthesis
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction offers a powerful method for extending carbon chains and synthesizing alkenes with a high degree of regioselectivity.[2][4][5] Its applications are vast, particularly in the pharmaceutical industry and materials science, where the synthesis of complex stilbene derivatives and other vinyl-substituted aromatics is of paramount importance.[6][7][8]
This guide provides a detailed exploration of the Wittig reaction as applied to a specific, electronically and sterically challenging substrate: 3,4-Difluoro-2-hydroxybenzaldehyde. The presence of a phenolic hydroxyl group and two electron-withdrawing fluorine atoms on the aromatic ring introduces specific challenges that require careful consideration of reaction conditions to achieve successful olefination. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer insights into overcoming potential synthetic hurdles.
Substrate Analysis: this compound
The substrate, this compound, presents a unique set of electronic and steric factors that influence its reactivity in a Wittig reaction:
-
Electron-Withdrawing Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity can be advantageous, potentially leading to faster reaction rates.
-
Ortho-Hydroxy Group: The hydroxyl group at the C2 position introduces two primary considerations:
-
Acidity: The phenolic proton is acidic and can be deprotonated by the strong bases often used to generate non-stabilized phosphorus ylides (e.g., n-butyllithium). This can lead to unwanted side reactions or consumption of the base.
-
Steric Hindrance: The ortho-substituent can sterically hinder the approach of the bulky Wittig reagent to the carbonyl carbon, potentially slowing the reaction.[9]
-
-
Potential for Hydrogen Bonding: The hydroxyl group can engage in intramolecular hydrogen bonding with the aldehyde, which may influence the conformation and reactivity of the substrate.
Given these factors, a direct Wittig reaction on the unprotected phenol requires careful selection of the base and ylide to avoid complications. An alternative strategy involves the use of a protecting group for the hydroxyl function.
Mechanistic Pathway of the Wittig Reaction
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, leading directly to an oxaphosphetane intermediate.[1][4] This intermediate then collapses to form the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[2]
The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is largely determined by the nature of the phosphorus ylide.[5][10]
-
Non-stabilized Ylides: These ylides, typically bearing alkyl substituents, are highly reactive and generally lead to the formation of the (Z)-alkene under kinetic control.[1][11]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are less reactive and more stable. The reaction often proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene.[1][5]
For the synthesis of stilbene-like structures from benzaldehydes, semi-stabilized ylides (e.g., benzyltriphenylphosphonium salts) are often employed, and the E/Z selectivity can be influenced by reaction conditions.[1]
Caption: Generalized mechanism of the Wittig reaction.
Experimental Protocols
Two primary protocols are presented here. Protocol A details a direct Wittig reaction on the unprotected phenol using a stabilized ylide, which is less basic and less likely to cause deprotonation. Protocol B describes a more robust approach involving the protection of the hydroxyl group, allowing for the use of a wider range of ylides.
Protocol A: Direct Wittig Reaction with a Stabilized Ylide
This protocol is suitable for the synthesis of an α,β-unsaturated ester derivative from this compound. Stabilized ylides are often commercially available and stable enough to be handled in air.[12]
Objective: To synthesize ethyl (E)-3-(3,4-difluoro-2-hydroxyphenyl)acrylate.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 158.11 | 1.0 | 1.0 |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 1.2 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| Diethyl ether | - | As needed | - |
| Hexanes | - | As needed | - |
| Magnesium sulfate (anhydrous) | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (158 mg, 1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane to the flask and stir until the aldehyde is completely dissolved.
-
Ylide Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (418 mg, 1.2 mmol) portion-wise over 5 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
To the resulting residue, add approximately 10 mL of a 1:1 mixture of diethyl ether and hexanes. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Stir the suspension for 15 minutes, then filter the mixture through a pad of celite or a short plug of silica gel to remove the precipitated triphenylphosphine oxide.
-
Wash the filter cake with an additional 5-10 mL of the ether/hexanes mixture.
-
-
Purification:
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Protocol B: Wittig Reaction with a Protected Phenol
This protocol involves the protection of the hydroxyl group as a methyl ether, which is stable to the strongly basic conditions required for the formation of non-stabilized ylides.[13] This allows for the synthesis of a broader range of stilbene derivatives.
Part 1: Protection of the Hydroxyl Group
Objective: To synthesize 3,4-Difluoro-2-methoxybenzaldehyde.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 158.11 | 1.0 | 1.0 |
| Potassium carbonate (anhydrous) | 138.21 | 2.0 | 2.0 |
| Iodomethane (MeI) | 141.94 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine this compound (158 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol) in 5 mL of DMF.
-
Methylation: To the stirring suspension, add iodomethane (0.093 mL, 1.5 mmol) dropwise.
-
Reaction: Heat the mixture to 50 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour into 20 mL of water. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Part 2: Wittig Reaction of the Protected Aldehyde
Objective: To synthesize 1-(3,4-difluoro-2-methoxyphenyl)-2-phenylethene.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 1.2 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 1.3 | 1.3 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
| 3,4-Difluoro-2-methoxybenzaldehyde | 172.13 | 1.0 | 1.0 |
Step-by-Step Procedure:
-
Ylide Formation: To a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) and 10 mL of anhydrous THF.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (52 mg of 60% dispersion, 1.3 mmol) portion-wise. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 3,4-Difluoro-2-methoxybenzaldehyde (172 mg, 1.0 mmol) in 5 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.
Caption: Workflow for the two proposed synthetic routes.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete ylide formation (Protocol B). Steric hindrance. Deactivation of ylide by acidic proton (Protocol A). | Ensure anhydrous conditions and sufficiently strong base for ylide formation. Increase reaction time or temperature moderately. Consider using a protecting group (Protocol B). |
| Incomplete Reaction | Insufficient equivalents of ylide. Low reactivity of a stabilized ylide. | Use a slight excess of the Wittig reagent (1.2-1.5 equivalents). For stabilized ylides, gentle heating may be required. |
| Poor E/Z Selectivity | Reaction conditions favoring a mixture of stereoisomers. | For (E)-alkenes, use a stabilized ylide. For (Z)-alkenes, use a non-stabilized ylide in a non-polar, aprotic solvent in the absence of lithium salts.[1] |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | Ensure complete precipitation of triphenylphosphine oxide during work-up. Oxidation of triphenylphosphine to the more polar phosphine oxide can also aid in separation. |
Conclusion
The Wittig reaction of this compound is a feasible transformation that requires careful strategic planning. For the synthesis of derivatives from stabilized ylides, a direct approach may be successful. However, for broader applicability, particularly with non-stabilized ylides, protection of the phenolic hydroxyl group is the recommended course of action. The protocols and considerations outlined in this guide provide a robust framework for researchers to successfully employ the Wittig reaction for the synthesis of novel difluorinated stilbene derivatives and related compounds.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Application Note & Protocol: Leveraging 3,4-Difluoro-2-hydroxybenzaldehyde in the Synthesis of Advanced Fluorescent Probes
For: Researchers, medicinal chemists, and drug development professionals engaged in the design and application of chemical sensors and imaging agents.
Introduction: The Strategic Role of Fluorination in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes within complex environments, from industrial processes to living cells.[1] The rational design of these molecular sensors hinges on the precise control of their photophysical properties, namely absorption, emission, quantum yield, and analyte-specific reactivity. A key strategy in achieving this control is the strategic incorporation of fluorine atoms into the fluorophore or its recognition moiety.
This guide details the application of 3,4-difluoro-2-hydroxybenzaldehyde , a versatile building block, in the synthesis of novel fluorescent probes. The presence of two electron-withdrawing fluorine atoms on the salicylaldehyde core offers distinct advantages:
-
Modulation of Electronic Properties: The strong inductive effect of fluorine atoms can significantly alter the electron density of the aromatic ring. This influences the acidity (pKa) of the ortho-hydroxyl group, which is often critical for ion binding or excited-state intramolecular proton transfer (ESIPT) processes that underpin many sensing mechanisms.
-
Enhanced Photostability: Fluorination can increase the oxidative stability of the probe, reducing photobleaching and extending its useful lifetime in imaging experiments.
-
Tuning of Lipophilicity: Strategic fluorination can modify the lipophilicity of the probe, affecting its solubility and ability to permeate cellular membranes.
-
Minimal Steric Hindrance: As fluorine is the second smallest atom, its introduction allows for significant electronic modulation with minimal steric disruption to the molecule's overall geometry and its interaction with target analytes.[2]
Herein, we present a comprehensive guide to synthesizing a Schiff base-derived fluorescent probe for pH sensing, by reacting this compound with 3'-(p-aminophenyl) fluorescein (APF). We will elucidate the causality behind the synthetic choices and provide a detailed, field-proven protocol for its synthesis and characterization.
Principle of the Probe: A pH-Sensitive Schiff Base
The core of this application is the synthesis of a fluorescent probe based on a Schiff base linkage. The reaction involves the condensation of the aldehyde group of this compound with the primary amine of 3'-(p-aminophenyl) fluorescein (APF).[3]
The resulting imine (-C=N-) bond connects the fluorinated recognition unit to the fluorescein signaling unit. The fluorescence of the resulting probe is expected to be pH-dependent due to two primary factors:
-
Phenolic Hydroxyl Group: The acidity of the hydroxyl group on the difluorobenzaldehyde moiety is enhanced by the electron-withdrawing fluorine atoms. Deprotonation of this group at alkaline pH will alter the electronic structure of the molecule, likely modulating the fluorescence of the nearby fluorescein core through intramolecular charge transfer (ICT).
-
Fluorescein Core: Fluorescein itself is a well-known pH-sensitive fluorophore, with its fluorescence intensity being highly dependent on the protonation state of its own phenolic hydroxyl and carboxylic acid groups.
This dual pH sensitivity, modulated by the unique electronic properties of the difluorinated ring, allows for the creation of a probe with a potentially sharp and tunable response in a specific pH range.
Experimental Design & Workflow
The synthesis of the target fluorescent probe follows a straightforward Schiff base condensation reaction. The workflow is designed to be robust and reproducible in a standard synthetic chemistry laboratory.
Caption: Experimental workflow for probe synthesis and characterization.
Detailed Synthesis Protocol
This protocol describes the synthesis of a novel fluorescent probe, hereafter termed F2-Sal-APF , from this compound and 3'-(p-aminophenyl) fluorescein.
Materials & Reagents:
-
This compound (Purity >97%)
-
3'-(p-Aminophenyl) fluorescein (APF)[3]
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 158.1 mg) in 30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.
-
Addition of Amine: To the solution from Step 1, add 3'-(p-aminophenyl) fluorescein (APF) (1.0 mmol, 423.4 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the condensation reaction.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain gentle reflux with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the product is expected to form upon cooling.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C overnight.
-
Purification (if necessary): If the product is not sufficiently pure after filtration (as determined by TLC or NMR), further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization and Photophysical Analysis
Structural Characterization:
-
NMR Spectroscopy: Confirm the structure of F2-Sal-APF using ¹H, ¹³C, and ¹⁹F NMR. The ¹H NMR spectrum should show the characteristic imine proton (-CH=N-) signal, typically in the range of 8.0-9.0 ppm. The disappearance of the aldehyde proton from the starting material and the shift in aromatic signals will confirm the formation of the Schiff base. ¹⁹F NMR will confirm the presence of the fluorine atoms.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized probe.
-
FT-IR Spectroscopy: The formation of the imine bond can be confirmed by the appearance of a C=N stretching vibration band, typically around 1600-1650 cm⁻¹. The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine will also be evident.
Photophysical Properties:
A systematic study of the probe's interaction with light is essential to validate its function as a sensor.
Caption: Proposed pH sensing mechanism of the F2-Sal-APF probe.
Protocol for pH Titration:
-
Stock Solution: Prepare a 1 mM stock solution of F2-Sal-APF in DMSO.
-
Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to pH 12).
-
Sample Preparation: In a series of cuvettes, add buffer solution and then spike with the probe stock solution to a final concentration of 10 µM. Ensure the DMSO concentration is low (<1%) to avoid solvent effects.
-
Spectroscopic Measurements:
-
Record the absorption spectrum for each sample using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Record the fluorescence emission spectrum for each sample using a spectrofluorometer, exciting at the determined λ_abs.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH value to generate a pH titration curve. From this curve, the pKa value of the probe can be determined, which corresponds to the pH at which the probe is 50% in its protonated/deprotonated form.
Expected Results & Data Interpretation
The successful synthesis of F2-Sal-APF will yield a probe with distinct photophysical characteristics that respond to changes in pH.
Table 1: Expected Photophysical Properties of F2-Sal-APF
| Property | Acidic Conditions (e.g., pH < 6) | Alkaline Conditions (e.g., pH > 8) | Rationale |
| Absorption Max (λ_abs) | ~490 nm | Red-shifted (e.g., >500 nm) | Deprotonation of the phenolic groups alters the electronic structure, affecting the energy of the S0→S1 transition. |
| Emission Max (λ_em) | ~515 nm | ~520-530 nm | Consistent with the fluorescein fluorophore, with potential shifts due to ICT modulation. |
| Fluorescence Intensity | Low / Quenched | High / "Turned-ON" | Deprotonation in alkaline conditions typically leads to the highly fluorescent form of fluorescein. The difluorophenyl moiety modulates this transition. |
| Quantum Yield (Φ) | Low | High | The deprotonated form is expected to have a more rigid, planar structure, reducing non-radiative decay pathways. |
The electron-withdrawing nature of the 3,4-difluoro substitution is anticipated to lower the pKa of the ortho-hydroxyl group compared to a non-fluorinated analogue. This makes the probe more sensitive to pH changes in the neutral to slightly acidic range, a feature that can be highly desirable for biological imaging applications.
Conclusion and Future Applications
This application note provides a comprehensive framework for the synthesis and characterization of a novel, pH-sensitive fluorescent probe, F2-Sal-APF , utilizing this compound as a key building block. The strategic use of this fluorinated precursor allows for the fine-tuning of the probe's electronic and photophysical properties. The detailed protocol serves as a robust starting point for researchers aiming to develop new chemical sensors.
Future applications of this synthetic strategy could include:
-
Metal Ion Sensing: By incorporating different chelating groups, probes based on this scaffold could be adapted for the selective detection of metal ions like Al³⁺, Zn²⁺, or Cu²⁺.[5]
-
Reactive Species Detection: The core structure could be modified to react specifically with reactive oxygen species (ROS) or reactive nitrogen species (RNS), such as hypochlorite.[6][7]
-
Bioimaging: The probe's utility can be tested for monitoring pH changes in living cells or tissues using fluorescence microscopy.
The principles and protocols outlined here demonstrate the power of strategic fluorination in modern fluorescent probe design, enabling the creation of sophisticated tools for scientific discovery.
References
- 1. Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes | Semantic Scholar [semanticscholar.org]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. goryochemical.com [goryochemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiadiazole Functionalized Salicylaldehyde-Schiff Base as a pH-responsive and chemo-reversible "Turn-Off" fluorescent probe for selective cu (II) detection: Logic Gate Behaviour and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-sensitive fluorescent probes for hypochlorite acid detection and exogenous/endogenous imaging of living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Asymmetric Synthesis Starting from 3,4-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of asymmetric synthesis strategies utilizing 3,4-difluoro-2-hydroxybenzaldehyde as a versatile starting material. This fluorinated building block is of significant interest in medicinal chemistry due to the unique properties conferred by its substituents. The ortho-hydroxyl group acts as a powerful internal directing group and nucleophile, the aldehyde provides a key electrophilic handle for C-C bond formation, and the vicinal fluorine atoms modulate the electronic properties and metabolic stability of the resulting molecules. We will explore key asymmetric transformations, including organocatalytic cascade reactions and nucleophilic additions, offering detailed mechanistic insights and field-proven protocols. The content is designed to empower researchers to leverage this substrate for the efficient construction of complex, enantioenriched chiral molecules.
The Strategic Advantage of this compound
The molecular architecture of this compound offers a confluence of functionalities that make it a powerful substrate in asymmetric synthesis. The stereochemical outcome of reactions involving chiral molecules is critical, as different enantiomers can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[1][2] The strategic placement of functional groups in this starting material provides chemists with multiple avenues to control stereochemistry.
-
Ortho-Hydroxyl Group: This group is not merely a spectator. It can act as an internal nucleophile, as seen in cascade reactions to form heterocycles like chromanones.[3] Furthermore, it can serve as a directing group, coordinating to a metal or organocatalyst to hold the substrate in a rigid conformation, thereby enabling high stereoselectivity.
-
Aldehyde Functionality: As a prochiral center, the aldehyde is an ideal electrophile for a wide array of asymmetric transformations, including aldol reactions, reductions, and nucleophilic additions of organometallic reagents.[4][5]
-
Difluoro Substitution: The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. This electronic perturbation enhances the electrophilicity of the aldehyde carbonyl and can influence the reactivity of the entire aromatic system. In drug development, fluorine substitution is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity.
Core Asymmetric Transformations and Applications
Several classes of asymmetric reactions are particularly well-suited for this substrate. The choice of catalyst and reaction conditions is paramount for achieving high yields and enantioselectivities.
Organocatalytic Cascade Oxa-Michael/Aldol Condensation
One of the most elegant applications for 2-hydroxybenzaldehydes is their participation in cascade reactions to form chiral flavanones and chromanones, which are privileged scaffolds in medicinal chemistry.[3][6] This can be achieved by first reacting this compound with an α,β-unsaturated ketone (an enone) to form a chalcone intermediate, which then undergoes an intramolecular asymmetric oxa-Michael addition catalyzed by a chiral organocatalyst.
The mechanism, often facilitated by a chiral amine catalyst like a cinchona alkaloid derivative, involves the activation of the enone Michael acceptor. The phenolic hydroxyl group of the chalcone then acts as the nucleophile, adding to the enone in a highly enantioselective manner, dictated by the chiral environment of the catalyst.
Data Summary: Asymmetric Oxa-Michael Addition The following table summarizes representative results for the organocatalytic cyclization of 2-hydroxychalcones, which serves as a strong predictive model for the behavior of the 6,7-difluoro analogues derived from our starting material.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cinchona-Squaramide (5) | Toluene | 25 | 24 | 95 | 98 | Based on[7] |
| 2 | Diarylprolinol Silyl Ether (10) | CH₂Cl₂ | 0 | 48 | 88 | 94 | Based on[8] |
| 3 | Cinchona-Thiourea (2) | Dioxane | 25 | 12 | 97 | >99 | Based on[9] |
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation.[5] Using this compound as the electrophile and a ketone (e.g., acetone, cyclohexanone) as the nucleophile, organocatalysts like L-proline and its derivatives can generate chiral β-hydroxy ketones with high enantiopurity.[8][9]
The catalytic cycle, famously described by List and Barbas, involves the formation of a chiral enamine intermediate from the ketone and the proline catalyst.[9] This enamine then attacks the aldehyde from a specific face, directed by a hydrogen-bonded transition state, to set the new stereocenter. The presence of the ortho-hydroxyl and difluoro substituents can influence the stability and geometry of this transition state, potentially enhancing selectivity.[10]
Data Summary: Proline-Catalyzed Asymmetric Aldol Reaction
| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetone | L-Proline (30) | DMSO | 4 | 92 | 96 | Based on[5] |
| 2 | Cyclohexanone | L-Proline (20) | neat | 24 | 99 | 98 (anti) | Based on[8] |
| 3 | Hydroxyacetone | (S)-Proline (20) | DMSO/Acetone | 72 | 85 | 93 | Based on[5] |
Asymmetric Nucleophilic Difluoromethylation
The introduction of a difluoromethyl (-CF₂H) group is a highly sought-after transformation in drug discovery. Asymmetric nucleophilic difluoromethylation of the aldehyde can be achieved using reagents like PhSO₂CF₂H in the presence of a chiral phase-transfer catalyst.[11] This reaction generates a chiral secondary alcohol bearing the difluoromethyl group, a valuable synthon for more complex targets. The reaction proceeds by deprotonation of the sulfone to generate a nucleophilic difluoromethyl anion, which is then delivered to the aldehyde within a chiral ion pair environment.
Detailed Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of (S)-6,7-Difluoro-2-phenylflavanone
This two-step protocol is based on established methodologies for flavanone synthesis.[3] It first involves a base-catalyzed aldol condensation to form the chalcone, followed by an enantioselective intramolecular oxa-Michael addition.
Part A: Synthesis of (E)-1-(2-hydroxy-3,4-difluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Materials:
-
This compound (1.0 equiv)
-
Acetophenone (1.1 equiv)
-
Potassium hydroxide (4.0 equiv)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (2 M)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and acetophenone in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of potassium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Pour the reaction mixture into a beaker of ice water and slowly acidify with 2 M HCl until a yellow precipitate forms (pH ~2-3).
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude chalcone, which can be used directly in the next step or purified by recrystallization from ethanol.
-
Part B: Asymmetric Intramolecular Oxa-Michael Addition
-
Materials:
-
Chalcone from Part A (1.0 equiv)
-
Cinchona-derived thiourea catalyst (e.g., Takemoto catalyst) (0.05 equiv, 5 mol%)
-
Toluene, anhydrous
-
4Å Molecular sieves
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chalcone, cinchona-thiourea catalyst, and activated 4Å molecular sieves.
-
Add anhydrous toluene via syringe and stir the resulting suspension at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or chiral HPLC.
-
Upon completion, filter off the molecular sieves and catalyst (if heterogeneous) and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched flavanone.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric excess (ee) by chiral HPLC analysis.
-
Conclusion
This compound stands out as a highly valuable and versatile building block for modern asymmetric synthesis. The interplay of its hydroxyl, aldehyde, and difluoro functionalities allows for the strategic design of complex chiral molecules, particularly heterocyclic scaffolds of medicinal relevance. The protocols and strategies outlined in this guide, from organocatalytic cascades to nucleophilic additions, demonstrate the breadth of possibilities. By understanding the underlying mechanistic principles and applying these robust protocols, researchers can efficiently access novel, enantioenriched compounds for applications in drug discovery and materials science.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromanone and flavanone synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raj.emorychem.science [raj.emorychem.science]
- 10. d-nb.info [d-nb.info]
- 11. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Difluoro-2-hydroxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. The unique electronic properties imparted by the fluorine atoms make this compound a valuable intermediate, but also introduce specific challenges in its synthesis.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, primarily through the formylation of 2,3-difluorophenol.
Question: My formylation reaction of 2,3-difluorophenol resulted in a very low yield or failed completely. What are the likely causes and how can I improve the outcome?
Answer:
Low yield in the formylation of 2,3-difluorophenol is a common issue that typically points to sub-optimal reaction conditions, incorrect choice of methodology for this specific substrate, or degradation of reagents. The two electron-withdrawing fluorine atoms on the phenol ring decrease its nucleophilicity, making it less reactive than phenol itself in electrophilic aromatic substitution reactions.[1] Therefore, reaction conditions must be carefully chosen and optimized.
Let's break down the potential issues by the most common formylation methods:
1. Reimer-Tiemann Reaction:
This method uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[2][3][4] While classic, its application to difluorophenols can be problematic.
-
Causality of Low Yield:
-
Deactivation of the Ring: The fluorine atoms deactivate the ring, making it less susceptible to attack by the dichlorocarbene electrophile.
-
Biphasic System Inefficiency: The reaction is often run in a two-phase system (aqueous NaOH and organic chloroform), which can suffer from poor mixing.[2][5] If the reagents don't interact efficiently at the interface, the generation of dichlorocarbene and its subsequent reaction with the phenoxide will be slow, leading to low conversion.
-
Thermal Runaway: Once initiated, the reaction can be highly exothermic.[5] Poor temperature control can lead to the formation of undesired byproducts and tars, significantly reducing the yield of the desired aldehyde.
-
Side Reactions: Dichlorocarbene can react with other nucleophiles present in the mixture, and the intermediate products can undergo further reactions if conditions are not carefully controlled.[5][6]
-
-
Solutions & Optimization:
-
Phase-Transfer Catalyst (PTC): Add a PTC like a quaternary ammonium salt to improve the transport of the hydroxide ion into the organic phase, accelerating the formation of dichlorocarbene.
-
Vigorous Stirring: Ensure high-speed mechanical stirring to maximize the interfacial area between the aqueous and organic layers.[6]
-
Temperature Control: Add the chloroform dropwise to a heated solution of the phenol and base to maintain a steady, controllable reaction rate (e.g., 60-70°C).[7] Be prepared with an ice bath to manage any sudden exotherms.
-
Solvent Modification: Using a co-solvent like ethanol or 1,4-dioxane can improve the solubility of the reagents and create a more homogeneous reaction mixture.[5][7]
-
2. Duff Reaction:
The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol-boric acid or trifluoroacetic acid).[8][9][10] It typically directs formylation to the ortho position.
-
Causality of Low Yield:
-
Low Reaction Efficiency: The Duff reaction is known for being generally inefficient, with yields often in the 15-20% range under classic conditions.[8][11]
-
Substrate Deactivation: The reaction requires a strongly activated aromatic ring. The electron-withdrawing fluorine atoms in 2,3-difluorophenol may hinder the electrophilic attack by the iminium ion intermediate generated from HMTA.[8]
-
Complex Mechanism: The reaction proceeds through the formation of a benzylamine intermediate, followed by an intramolecular redox reaction and hydrolysis.[8] Each step presents an opportunity for side reactions or incomplete conversion.
-
-
Solutions & Optimization:
-
Use of Strong Acid: Employing trifluoroacetic acid as the solvent and catalyst can significantly improve yields compared to traditional Duff conditions.[11]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry, as water can interfere with the reaction intermediates.[11]
-
Extended Reaction Time: Due to the deactivated substrate, a longer heating time at reflux may be necessary to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
3. Magnesium Chloride-Mediated Ortho-Formylation:
This is a milder and often more regioselective method for ortho-formylation, using paraformaldehyde as the formyl source, chelated by magnesium chloride.
-
Causality of Low Yield:
-
Reagent Quality: The method is highly sensitive to the quality of the reagents. Anhydrous magnesium chloride and dry paraformaldehyde are critical for success.[12]
-
Insufficient Chelation: The reaction relies on the formation of a magnesium-phenoxide complex that directs the electrophile to the ortho position. If the MgCl₂ is not fully anhydrous or if stoichiometry is incorrect, this chelation control is lost.
-
Incomplete Reaction: While milder, the reaction may require several hours at reflux in a solvent like THF or acetonitrile to achieve full conversion.[12]
-
-
Solutions & Optimization:
-
Dry Reagents: Dry MgCl₂ under high vacuum and heat before use. Dry paraformaldehyde over P₂O₅.[12]
-
Stoichiometry: Use at least two equivalents of MgCl₂ and an excess (around 3 equivalents) of paraformaldehyde relative to the phenol to drive the reaction.[12]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions caused by oxygen or moisture.[12]
-
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose the cause of low yield in your formylation reaction.
Caption: A workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for synthesizing this compound from 2,3-difluorophenol?
Answer:
There is no single "best" method, as the optimal choice depends on available equipment, scale, and tolerance for byproducts. However, for this specific substrate, a comparison suggests the following:
| Method | Pros | Cons | Recommendation |
| Reimer-Tiemann | Inexpensive reagents (CHCl₃, NaOH).[4] | Often low yield with deactivated phenols, harsh conditions, potential for tars, poor regioselectivity.[6] | Not the first choice. Use only if other methods fail and with significant optimization (PTC, temperature control). |
| Duff Reaction | Simple setup, good ortho-selectivity.[8][9] | Generally inefficient, requires strongly activated phenols, can be low yielding.[8] | Feasible, especially if modified with trifluoroacetic acid, but expect moderate yields.[11] |
| MgCl₂-Mediated | High ortho-regioselectivity, mild conditions, generally good yields (often >80%).[12] | Sensitive to anhydrous conditions, requires stoichiometric MgCl₂.[12] | Highly Recommended. This method's chelation-controlled mechanism is well-suited to overcome the electronic deactivation and direct the formylation to the desired C2 position. |
| Vilsmeier-Haack | Effective for many activated aromatic rings.[1] | Can be harsh (POCl₃), and the hydroxyl group may require protection to prevent side reactions.[1][13] | Possible, but likely requires a protection/deprotection sequence, adding steps to the synthesis. |
Q2: I'm seeing multiple spots on my TLC plate. What are the likely isomeric byproducts?
Answer:
The formation of multiple products is common and is usually due to a lack of complete regioselectivity. The hydroxyl group is a strong ortho, para-director. In 2,3-difluorophenol, the available positions for electrophilic attack are C2, C4, and C6.
-
Desired Product: Formylation at C2 gives This compound . This is favored due to chelation effects with the hydroxyl group in methods like the MgCl₂-mediated reaction.
-
Isomeric Byproduct 1: Formylation at C6 gives 2,3-Difluoro-6-hydroxybenzaldehyde . This is also an ortho position and is often a significant byproduct, especially in reactions like the Reimer-Tiemann where chelation control is weaker.
-
Isomeric Byproduct 2: Formylation at C4 gives 2,3-Difluoro-4-hydroxybenzaldehyde . This is the para product. While electronically favored, it is often sterically hindered by the adjacent fluorine atom.
-
Diformylation: In some cases, especially if an excess of the formylating agent is used or with prolonged reaction times, diformylation at two positions can occur.[8]
To minimize these byproducts, use a highly regioselective method like the MgCl₂-mediated formylation and carefully control stoichiometry to avoid adding excess formylating agent.
Q3: What is the most effective way to purify crude this compound?
Answer:
Purification typically requires a combination of techniques to remove unreacted starting material, isomeric byproducts, and non-polar impurities.
-
Aqueous Workup: After the reaction, a standard acidic workup (e.g., with dilute HCl) is necessary to protonate the phenoxide and hydrolyze any reaction intermediates.[12] This is followed by extraction into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on TLC analysis.
-
Tailing: The acidic phenolic proton can interact with silica, causing the spot to "tail." Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress this interaction and lead to sharper peaks and better separation.[15]
-
-
Recrystallization: If the product is obtained as a solid after chromatography, recrystallization can be used for final polishing.
-
Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A good starting point could be a mixed solvent system like ethyl acetate/hexanes or recrystallization from a single solvent like isopropyl ether.[15]
-
Q4: Are there alternative synthetic routes that avoid the direct formylation of 2,3-difluorophenol?
Answer:
Yes. When direct formylation proves difficult or low-yielding, a more robust, multi-step approach is often employed. A common strategy involves protecting the hydroxyl group, followed by a directed ortho-metalation and formylation.
This pathway offers superior control over regioselectivity, as the lithiation step is directed specifically to the position ortho to the protecting group.
Caption: A multi-step alternative synthesis pathway.
References
- 1. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer-Tiemann_reaction [chemeurope.com]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3,4-Difluoro-2-hydroxybenzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 3,4-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it the preferred method for purifying this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, the compound of interest should be highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold.[1][2][3]
For this compound, recrystallization is particularly effective because it is a solid at room temperature and can be designed to selectively crystallize out of a solution, leaving impurities behind in the solvent (mother liquor). This method is often more scalable and cost-effective than chromatographic techniques for bulk purification.
Q2: What are the key physical properties of this compound that I should be aware of?
Understanding the physical properties is crucial for designing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [4] |
| Molecular Weight | 158.10 g/mol | [5][6][7] |
| Appearance | White to off-white or cream/pink powder/solid | [8][9] |
| Melting Point | Data for the exact isomer is not consistently available in the provided search results, but related isomers have melting points such as 68-70 °C (3-Fluoro-2-hydroxybenzaldehyde) and 138-145 °C (2,3-Difluoro-4-hydroxybenzaldehyde). It is critical to determine the experimental melting point of your crude and purified material. | [8][9] |
Q3: How do I select the best solvent for recrystallizing this compound?
The choice of solvent is the most critical factor in a successful recrystallization.[1][2] The ideal solvent should meet the following criteria:
-
High solubility at high temperatures: The crude material should readily dissolve in a minimal amount of the boiling solvent.[1][2]
-
Low solubility at low temperatures: The purified compound should precipitate out of the solution in high yield upon cooling.[1][2]
-
Inertness: The solvent must not react with the compound.[3]
-
Volatility: The solvent should be easily removable from the purified crystals.[2]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent.[2][3]
Given the structure of this compound (containing polar hydroxyl and aldehyde groups and a less polar difluorobenzene ring), solvents of intermediate polarity are a good starting point. Alcohols (like ethanol or isopropanol) or ethers (like isopropyl ether) are often suitable for similar aromatic compounds.[10][11][12]
Recommended Solvent Screening Protocol:
-
Place ~50 mg of your crude material into a small test tube.
-
Add a small volume (~0.5 mL) of the test solvent at room temperature. Observe the solubility. The ideal solvent will not dissolve the compound at this stage.[13]
-
If the compound is insoluble, heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will result in the formation of a large quantity of crystals.
Q4: What are the likely impurities in my crude this compound?
Impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation. For hydroxybenzaldehydes, common impurities may include:
-
Unreacted Phenols: The precursor phenol may be present if the formylation reaction did not go to completion.[14]
-
Positional Isomers: Synthesis might produce other isomers of difluoro-hydroxybenzaldehyde.
-
Over-alkylation/acylation products: If protecting groups were used, their incomplete removal can lead to impurities.
-
Colored Byproducts: Often, aromatic compounds can form colored polymeric impurities, especially under acidic or basic conditions.
Q5: What are the essential safety precautions when handling this compound and the solvents?
This compound and related compounds are classified as irritants. Always consult the Safety Data Sheet (SDS) before starting any experiment.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][18]
-
Ventilation: Handle the solid powder and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][18]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][15][17]
-
Flammability: Use caution when heating flammable organic solvents. Never heat them with an open flame; use a heating mantle, steam bath, or hot plate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Problem: My compound will not dissolve, even in the boiling solvent.
-
Cause: You may have insufficient solvent, or the chosen solvent is simply a poor choice for your compound.
-
Solution:
-
Add More Solvent: Add the solvent in small increments to the boiling solution until the solid dissolves. Be careful not to add a large excess, as this will reduce your final yield.[19]
-
Change Solvents: If a large volume of solvent is required, it is not a suitable choice. Refer to the solvent screening protocol (FAQ Q3) and select a more polar solvent in which your compound has higher solubility.
-
Problem: No crystals form after the solution has cooled.
-
Cause: This is a common issue that can arise from several factors, most notably using too much solvent or the solution being supersaturated.[19]
-
Solutions (in order of application):
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[10][19][20] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure product, add a single tiny crystal to the solution. This provides a template for further crystallization.[19][20]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[19] Gently heat the solution to boil off some of the solvent. Allow it to cool again and attempt to induce crystallization.
-
Cool to a Lower Temperature: If crystals do not form at ice-bath temperature (0 °C), try a colder bath like a salt-ice bath (-10 to -20 °C).[21]
-
Problem: My product has "oiled out" instead of forming crystals.
-
Cause: The compound has come out of solution at a temperature above its melting point in the solvent mixture, or significant impurities are present. This is more common when using mixed solvent systems.[19]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or leave it on a hotplate that is turned off to slow the cooling rate.[19] Slower cooling favors the formation of ordered crystals over an amorphous oil.[22]
-
Problem: My final yield is very low.
-
Cause: A low yield can result from several experimental choices. You should generally expect to lose some material (e.g., 20-30%) during recrystallization.[22]
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of the product remains dissolved in the cold mother liquor.[19] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose yield. See the troubleshooting point below on how to prevent this.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.
-
Second Crop: The mother liquor (the filtrate after collecting your crystals) is still saturated with your product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Problem: The recrystallized product is still colored.
-
Cause: Colored impurities are present that have similar solubility profiles to your product.
-
Solution:
-
Use Activated Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot, dissolved solution.
-
Boil Briefly: Swirl and boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration step (see below) to remove the charcoal before allowing the solution to cool. Do not add charcoal to a boiling solution as it can cause violent bumping. Add it to the hot, but not boiling, solution.
-
Problem: Crystals are forming in my funnel during hot filtration.
-
Cause: The solution is cooling and becoming supersaturated as it passes through the funnel and filter paper.[21]
-
Solution:
-
Use a Stemless Funnel: A funnel with a short or no stem is less likely to clog.[21]
-
Pre-heat Everything: Heat the filtration flask (e.g., with hot solvent vapor) and the funnel (in an oven or with a heat gun) before filtering.[21]
-
Use Excess Solvent: Add a small excess of hot solvent (~5-10%) before filtering to ensure the compound remains in solution. This excess can be boiled off after filtration is complete.[21]
-
Filter in Portions: Keep the main solution hot while filtering it in small batches.[21]
-
Visualized Workflows
Recrystallization Process Flow
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common crystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 5. 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Difluoro-3-hydroxybenzaldehyde | C7H4F2O2 | CID 593909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Difluoro-5-hydroxybenzaldehyde | C7H4F2O2 | CID 40427019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. 2,3-Difluoro-4-hydroxybenzaldehyde, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 10. reddit.com [reddit.com]
- 11. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. youtube.com [youtube.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. reddit.com [reddit.com]
Technical Support Center: Overcoming Reactivity Challenges with 3,4-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for 3,4-Difluoro-2-hydroxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities associated with this versatile yet challenging building block. The unique substitution pattern of this compound presents specific reactivity hurdles that can stall synthetic progress. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve your synthetic goals.
The Root of Low Reactivity: A Tale of Two Effects
The primary challenge in working with this compound stems from a powerful intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. This interaction forms a stable six-membered ring, significantly reducing the electrophilicity of the aldehyde and the nucleophilicity of the hydroxyl group.[1][2][3][4] This "chelation effect" effectively locks the molecule in a less reactive conformation.
Simultaneously, the two fluorine atoms exert strong electron-withdrawing inductive effects. While this deactivates the aldehyde towards some nucleophilic attacks, it conversely activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Understanding this dual nature is key to mastering its chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in your experiments, offering explanations and actionable solutions.
Issue 1: My Schiff base (imine) formation is sluggish or failing.
Question: I'm attempting a condensation reaction between this compound and a primary amine, but I'm seeing low conversion even after prolonged reaction times. What's going wrong and how can I fix it?
Answer: This is a classic consequence of the intramolecular hydrogen bond deactivating the aldehyde. Standard condensation conditions are often insufficient. Here’s a systematic approach to troubleshoot this issue:
Causality: The hydrogen bond lowers the energy of the starting material and increases the activation energy for nucleophilic attack by the amine. To drive the reaction forward, you need to either disrupt this bond or increase the reactivity of the components.
Solutions:
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, making the aldehyde carbon more electrophilic and disrupting the intramolecular hydrogen bond.
-
Recommended Catalysts: Sc(OTf)₃, Yb(OTf)₃, Zn(OTf)₂, or even simpler ones like MgSO₄ (which also acts as a dehydrating agent).
-
Protocol:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., toluene, DCM, or THF).
-
Add the Lewis acid catalyst (0.1-0.2 eq).
-
Reflux the mixture, typically with a Dean-Stark trap to remove water and drive the equilibrium towards the product.
-
Monitor the reaction by TLC or LC-MS.
-
-
-
Brønsted Acid Catalysis: A small amount of a Brønsted acid can protonate the carbonyl, increasing its electrophilicity.
-
Recommended Catalysts: p-Toluenesulfonic acid (p-TSA), acetic acid.
-
Protocol:
-
Follow the general procedure for Schiff base synthesis.
-
Add a catalytic amount of p-TSA or a few drops of glacial acetic acid to the reaction mixture.[5]
-
Reflux with removal of water.
-
-
-
Solvent-Free Conditions: In some cases, solvent-free or high-concentration conditions can be effective, sometimes with microwave irradiation to accelerate the reaction.
Troubleshooting Workflow for Schiff Base Formation
Caption: Troubleshooting workflow for low-yielding Schiff base reactions.
Issue 2: My Williamson ether synthesis on the hydroxyl group is failing.
Question: I'm trying to alkylate the hydroxyl group of this compound using standard Williamson ether synthesis conditions (e.g., NaH in THF), but I'm getting low yields or recovering the starting material. Why is this happening?
Answer: The low reactivity of the hydroxyl group is again due to the intramolecular hydrogen bond. The phenoxide formed upon deprotonation is stabilized by this interaction, making it less nucleophilic. Additionally, standard strong bases can react with the aldehyde.
Causality: The phenoxide is not "free" to act as a nucleophile. To achieve successful etherification, you need to use conditions that favor the O-alkylation of this hindered and stabilized hydroxyl group.
Solutions:
-
Use a Weaker Base and a Polar Aprotic Solvent: This combination can favor O-alkylation over competing C-alkylation or reactions at the aldehyde.
-
Recommended Conditions: K₂CO₃ or Cs₂CO₃ as the base in DMF or DMSO.[6]
-
Protocol:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add K₂CO₃ (2.0-3.0 eq) and the alkyl halide (1.1-1.5 eq).
-
Heat the reaction mixture (typically 60-100 °C) and monitor by TLC.
-
Perform an aqueous workup and purify the product.
-
-
-
Phase-Transfer Catalysis (PTC): PTC is an excellent method for etherifying hindered phenols. It facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[3][4]
-
Recommended Conditions: A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or PEG400 with a base like NaOH or K₂CO₃ in a biphasic system (e.g., toluene/water) or a solid-liquid system.[3][7]
-
Protocol (Solid-Liquid PTC):
-
To a mixture of this compound (1.0 eq), K₂CO₃ (3.0 eq), and TBAB (0.1 eq) in toluene, add the alkyl halide (1.2 eq).
-
Heat the mixture with vigorous stirring.
-
Monitor the reaction by TLC. The product will be in the organic phase.
-
Filter the solids and concentrate the solvent. Purify as needed.
-
-
| Strategy | Base | Solvent | Catalyst | Key Advantage |
| Standard Modification | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | None | Simplicity, avoids overly harsh bases. |
| Phase-Transfer | NaOH / K₂CO₃ | Toluene/H₂O or Toluene | TBAB / PEG400 | Excellent for hindered phenols, can use milder conditions. |
Table 1: Comparison of strategies for Williamson ether synthesis.
Issue 3: I am getting a mixture of products in my nucleophilic aromatic substitution (SNAr) reaction.
Question: I'm trying to displace one of the fluorine atoms with a nucleophile, but I'm unsure about the regioselectivity. Which fluorine is more reactive?
Answer: The regioselectivity of SNAr reactions on this scaffold is governed by the electronic effects of the substituents. The aldehyde group is a meta-director, but the hydroxyl group is an ortho, para-director. Both fluorine atoms are strongly electron-withdrawing.
Causality and Regioselectivity:
-
Activation: The aldehyde group strongly activates the fluorine at the C4 position (para to the aldehyde) for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[8]
-
Deactivation/Direction: The ortho-hydroxyl group, being an electron-donating group by resonance, can partially counteract this activation.
-
Predicted Outcome: In most cases, the fluorine at the C4 position is more susceptible to nucleophilic substitution due to the powerful stabilizing effect of the para-aldehyde group. The fluorine at C3 is less activated.
Solutions to Enhance Selectivity:
-
Choice of Nucleophile and Conditions: Softer, more polarizable nucleophiles (like thiols) may exhibit different selectivity compared to hard nucleophiles (like alkoxides).
-
Protecting the Hydroxyl Group: If selectivity remains an issue or if the nucleophile is also a strong base, consider protecting the hydroxyl group first (see FAQ section). This removes the electronic influence of the -OH group and prevents unwanted deprotonation.
SNAr Regioselectivity Diagram
Caption: Predicted regioselectivity for SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive compared to other hydroxybenzaldehydes?
A1: The primary reason is the strong intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde's carbonyl oxygen. This creates a stable six-membered ring that reduces the availability and reactivity of both functional groups.[1][2][3][4]
Q2: Should I consider using a protecting group for the hydroxyl or aldehyde function?
A2: Yes, a protecting group strategy can be highly effective, especially in multi-step syntheses.
-
Protecting the Hydroxyl Group: This is recommended if you want to perform reactions at the aldehyde (that are otherwise hindered) or at the C3/C4 positions via SNAr without interference from the acidic proton.
-
Silyl Ethers (e.g., TBS, TIPS): These are robust and can be installed using a silyl chloride (e.g., TBSCl) and a base like imidazole in DMF.[9][10][11] They are easily removed with a fluoride source like TBAF.
-
Methoxymethyl (MOM) Ether: Installed with MOM-Cl and a non-nucleophilic base like DIPEA. It is stable to a wide range of conditions and removed with acid.[12]
-
-
Protecting the Aldehyde Group: This is useful if you want to perform reactions exclusively at the hydroxyl group or on the aromatic ring under conditions that would affect the aldehyde (e.g., with strong nucleophiles or reducing agents).
-
Acetals (e.g., dimethyl or diethyl acetal): Formed by reacting the aldehyde with an alcohol (e.g., methanol) in the presence of an acid catalyst. They are stable to bases and nucleophiles and are removed by aqueous acid.
-
Q3: Can I use this compound in Palladium-catalyzed cross-coupling reactions?
A3: Yes, but with considerations. The fluorine atoms are generally not displaced in standard Pd-catalyzed cross-coupling reactions like Suzuki or Heck couplings.[13][14][15][16][17][18][19][20][21] The reactivity would likely be at a different position if a suitable leaving group (like Br, I, or OTf) were present on the ring. If you wish to perform a cross-coupling at the C3 or C4 position, a strategy would be to first perform an SNAr reaction to introduce a different halide (e.g., by reacting with NaI to displace a fluorine) or to use a different starting material.
Q4: Are there any special safety precautions for this compound?
A4: this compound should be handled with standard laboratory safety precautions. It is an irritant, so avoid contact with skin and eyes, and do not inhale the dust. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. scirj.org [scirj.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | Semantic Scholar [semanticscholar.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Side product formation in the formylation of 2,3-difluorophenol
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 2,3-difluorophenol. The unique electronic and steric properties of this substrate often lead to complex product mixtures and side reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
2,3-Difluorophenol is a valuable building block in medicinal chemistry and materials science.[1][2] The introduction of a formyl (-CHO) group is a critical transformation, but the directing effects of the substituents create a significant regiochemical challenge. The hydroxyl group is a powerful ortho, para-director, while the two electron-withdrawing fluorine atoms deactivate the ring, making it less reactive than phenol itself.[2] This guide will dissect the common issues and provide targeted solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the formylation of 2,3-difluorophenol in a direct question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers, primarily 2,3-difluoro-4-hydroxybenzaldehyde and 2,3-difluoro-6-hydroxybenzaldehyde. How can I improve the selectivity for one over the other?
Root Cause Analysis: The formation of both C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl) isomers is a direct consequence of the competing directing effects of the substituents. The hydroxyl group strongly activates both the ortho (C6) and para (C4) positions for electrophilic aromatic substitution. Steric hindrance from the adjacent fluorine atom at C2 can slightly disfavor the C6 position, while the electronic deactivation from both fluorine atoms can reduce overall reactivity. The choice of formylation method is the most critical factor in controlling this selectivity.
Solutions:
-
To Selectively Synthesize the ortho Isomer (2,3-Difluoro-6-hydroxybenzaldehyde):
-
Method: Employ a magnesium-mediated ortho-formylation. This method uses reagents like magnesium chloride (MgCl₂) and triethylamine (Et₃N) with paraformaldehyde.[3]
-
Causality: The magnesium ion coordinates with both the phenolic oxygen and the oxygen of paraformaldehyde, creating a rigid six-membered transition state. This chelation effect holds the formylating agent in close proximity to the ortho position, leading to highly selective formylation at C6.[4] This approach effectively overrides the weaker electronic and steric preferences.
-
-
To Selectively Synthesize the para Isomer (2,3-Difluoro-4-hydroxybenzaldehyde):
-
Method: Utilize the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[5][6][7]
-
Causality: The Vilsmeier reagent is a relatively bulky electrophile.[6] Steric hindrance at the C6 position, which is flanked by the hydroxyl group and a fluorine atom, makes the more accessible C4 (para) position the preferred site of attack.[8][9]
-
-
General Optimization:
-
Lewis Acids: The addition of a Lewis acid like TiCl₄ can enhance ortho-selectivity by coordinating with the phenolic oxygen, further increasing the directing effect towards the ortho positions.[10]
-
Solvent Choice: Solvent polarity can influence the ortho/para ratio. Less polar solvents may favor ortho product formation in some reactions by promoting intramolecular hydrogen bonding or chelation control.
-
Q2: I am observing significant resin or polymer formation in my reaction, resulting in a dark, tarry mixture and low yield. What is causing this and how can I prevent it?
Root Cause Analysis: Phenol-formaldehyde resin formation is a well-known side reaction, particularly under strong acidic or basic conditions where formaldehyde or its equivalents are used.[11] This occurs through repeated hydroxymethylation of the phenol ring followed by condensation, leading to polymerization. The electron-rich nature of the phenol ring, even with deactivating fluorine atoms, makes it susceptible to this process.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a molar ratio of the formylating agent to the phenol of 1:1 or slightly less. An excess of the formylating agent dramatically increases the likelihood of di- and poly-formylation, which are precursors to resin formation.[11]
-
Temperature Management: Avoid high reaction temperatures. While heating is often necessary to drive the reaction, excessive heat accelerates the rate of polymerization more than the desired formylation. Maintain the lowest temperature at which a reasonable reaction rate is observed.[8][11]
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the desired product from participating in further side reactions.
Q3: My Reimer-Tiemann reaction is giving a poor yield and a complex mixture of products. Is this method suitable for 2,3-difluorophenol?
Root Cause Analysis: The Reimer-Tiemann reaction, which uses chloroform and a strong base to generate dichlorocarbene as the electrophile, is a classic method for ortho-formylation of phenols.[12][13][14][15] However, it has several drawbacks for a deactivated substrate like 2,3-difluorophenol.
-
Deactivation: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the phenoxide ring, making it less reactive towards the dichlorocarbene electrophile.[2]
-
Low Selectivity: While often ortho-selective, the Reimer-Tiemann reaction can still produce significant amounts of the para isomer.[11][13]
-
Harsh Conditions: The reaction requires strong base and often elevated temperatures, which can promote decomposition and resin formation.[15][16]
Recommendation: While not impossible, the Reimer-Tiemann reaction is generally not the preferred method for this specific substrate due to the high probability of low yields and poor selectivity. Methods with better control, such as the magnesium-mediated formylation for the ortho product or the Vilsmeier-Haack for the para product, are strongly recommended.
Data Summary & Method Selection
The choice of formylation method dictates the regiochemical outcome. The following table summarizes the expected major products for the formylation of 2,3-difluorophenol.
| Reaction Name | Reagents | Expected Major Isomer | Rationale |
| Magnesium-Mediated | MgCl₂, Et₃N, Paraformaldehyde | 2,3-Difluoro-6-hydroxybenzaldehyde (ortho) | Chelation control directs formylation to the ortho position.[17] |
| Vilsmeier-Haack | DMF, POCl₃ | 2,3-Difluoro-4-hydroxybenzaldehyde (para) | Bulky electrophile favors the less sterically hindered para position.[8][9] |
| Reimer-Tiemann | CHCl₃, NaOH | Mixture, likely favoring ortho | Classic ortho-directing mechanism, but often with poor selectivity and yield for this substrate.[11][13] |
| Duff Reaction | Hexamethylenetetramine, Acid | Likely ortho, but generally low yield | Prefers ortho position for phenols, but is often inefficient.[18][19] |
Visual Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor regioselectivity in your formylation reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. byjus.com [byjus.com]
- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Duff reaction - Wikipedia [en.wikipedia.org]
- 19. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Optimizing reaction conditions for the O-alkylation of 3,4-Difluoro-2-hydroxybenzaldehyde
Welcome, researchers and drug development professionals, to our dedicated technical support center for the O-alkylation of 3,4-difluoro-2-hydroxybenzaldehyde. This resource is designed to provide in-depth troubleshooting guidance and practical, experience-driven insights to help you navigate the nuances of this specific Williamson ether synthesis. The unique electronic and steric environment of this substrate, characterized by two electron-withdrawing fluorine atoms and an ortho-formyl group, presents specific challenges and opportunities for optimization. This guide will equip you with the knowledge to anticipate these factors and achieve high-yield, selective O-alkylation.
Understanding the Core Reaction: Williamson Ether Synthesis
The O-alkylation of this compound is a classic Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group), displacing the halide and forming the desired ether.[3]
The SN2 nature of this reaction dictates that it is most efficient with primary and methyl halides, as steric hindrance can significantly impede the reaction rate and favor competing elimination reactions.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the O-alkylation of this compound in a practical question-and-answer format.
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?
A1: Low conversion is a frequent issue and can often be traced back to one of the following factors:
-
Incomplete Deprotonation: The phenolic proton of this compound is more acidic than that of unsubstituted phenol due to the electron-withdrawing effects of the two fluorine atoms and the ortho-aldehyde group. However, complete deprotonation is essential for the reaction to proceed efficiently.
-
Solution: While a weaker base like potassium carbonate (K₂CO₃) is often sufficient for many phenol alkylations, the increased acidity of this substrate may still require a stronger base to ensure a high concentration of the phenoxide nucleophile. Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH). A comparative study on a similar system showed that NaH in DMF can be more effective than K₂CO₃ in acetone for achieving higher yields in the synthesis of related propargyl ethers.[4][5]
-
-
Poor Solubility: The starting material, base, or phenoxide salt may have limited solubility in the chosen solvent, hindering the reaction.
-
Solution: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent at solvating cations, which leaves the phenoxide anion more "naked" and, therefore, more nucleophilic.[1]
-
-
Inactive Alkylating Agent: Alkyl halides, particularly iodides and bromides, can degrade over time.
-
Solution: Use a fresh bottle of the alkylating agent or purify the existing stock before use.
-
-
Insufficient Temperature: The reaction may require thermal energy to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition by thin-layer chromatography (TLC). A typical temperature range for Williamson ether synthesis is 50-100 °C.
-
Q2: I'm observing the formation of a significant byproduct. How can I identify and minimize it?
A2: The most likely byproduct in this reaction is the product of C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.
-
Understanding the Issue: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).
-
Favoring O-Alkylation:
-
Solvent Choice: The choice of solvent is critical in directing the regioselectivity. Polar aprotic solvents such as DMF and DMSO generally favor O-alkylation. Protic solvents (e.g., ethanol, water) can solvate the oxygen of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation.
-
Counter-ion: The nature of the cation from the base can influence the O/C alkylation ratio. Larger, "softer" cations like cesium (Cs⁺) from cesium carbonate (Cs₂CO₃) are known to promote O-alkylation. The high solubility of cesium carbonate in polar aprotic solvents and the formation of a looser ion pair with the phenoxide can lead to significantly higher yields of the O-alkylated product compared to potassium carbonate.[6]
-
Q3: My reaction is sluggish, even with a strong base and appropriate solvent. What else can I try?
A3: A sluggish reaction could be due to the intramolecular hydrogen bond between the ortho-aldehyde and the hydroxyl group, which can reduce the nucleophilicity of the phenoxide.
-
Disrupting the Hydrogen Bond:
-
Temperature: Increasing the reaction temperature can provide enough energy to overcome this intramolecular interaction.
-
Phase-Transfer Catalysis (PTC): This technique can be highly effective when dealing with reactions between species in different phases (e.g., a solid base and a dissolved substrate). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion into the organic phase where the alkylating agent resides, often leading to faster reaction rates under milder conditions.
-
Q4: I am using a secondary or tertiary alkyl halide and getting a complex mixture of products. What is happening?
A4: Secondary and tertiary alkyl halides are prone to undergoing an E2 elimination reaction in the presence of a strong base (the phenoxide), which competes with the desired SN2 pathway.[3]
-
Minimizing Elimination:
-
Alkyl Halide Choice: The most effective way to avoid elimination is to use a primary or methyl alkyl halide whenever the target molecule allows.
-
Reaction Conditions: If a secondary halide must be used, lower the reaction temperature and consider using a less hindered, milder base to favor the SN2 reaction.
-
Experimental Protocols
The following protocols provide a starting point for the O-alkylation of this compound. Note: These are generalized procedures and will likely require optimization for your specific alkylating agent and desired scale.
Protocol 1: General Procedure using Potassium Carbonate
This method is a good starting point and is based on conditions reported for the alkylation of similar hydroxybenzaldehydes.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Alternative Procedure using Sodium Hydride
This protocol is recommended for less reactive alkylating agents or if Protocol 1 results in low conversion.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) to the DMF and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (40-60 °C) may be required.
-
Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Data Summary: Optimizing Reaction Parameters
The following table summarizes the key variables and their expected impact on the O-alkylation of this compound, providing a logical framework for optimization.
| Parameter | Options | Rationale & Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃, NaH | The increased acidity of the substrate makes milder bases like K₂CO₃ feasible. However, for complete deprotonation and higher yields, stronger bases like NaH may be necessary.[4][5] Cs₂CO₃ is an excellent choice to promote O-alkylation and can lead to higher yields.[6] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred to enhance the nucleophilicity of the phenoxide and favor O-alkylation.[1] DMF and DMSO are generally excellent choices. |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodides are the most reactive, followed by bromides and chlorides. Primary halides are strongly preferred to avoid E2 elimination.[3] |
| Temperature | Room Temp. to 100 °C | Higher temperatures can increase the reaction rate but may also promote side reactions. Optimization is key. Start at a moderate temperature (e.g., 60 °C) and adjust as needed based on TLC monitoring. |
| Additives | Phase-Transfer Catalyst (e.g., TBAB) | Can significantly accelerate the reaction, especially if solubility issues are suspected or if using a solid-liquid biphasic system (e.g., K₂CO₃ in acetonitrile). |
Visualizing the Process and Logic
To further clarify the experimental design and troubleshooting logic, the following diagrams are provided.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 | Benchchem [benchchem.com]
- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Support Center: A Troubleshooting Guide for Scaling Up 3,4-Difluoro-2-hydroxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up the synthesis of this valuable fluorinated building block. The unique electronic properties conferred by the two fluorine atoms on the aromatic ring present specific challenges in reactivity, regioselectivity, and purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
The most prevalent and industrially relevant approach for synthesizing this compound is the ortho-formylation of 2,3-difluorophenol. The key challenge lies in introducing an aldehyde group specifically at the C2 position, adjacent to the hydroxyl group. Several classical formylation reactions can be adapted for this purpose, with the Duff and Reimer-Tiemann reactions being the most frequently considered.
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[1][2] It is particularly well-regarded for its high ortho-selectivity when reacting with phenols, which is a significant advantage for this synthesis.[3] The reaction proceeds through an iminium ion electrophile that attacks the electron-rich phenol ring.[1]
-
The Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) in the presence of a strong base (like NaOH or KOH) to generate a dichlorocarbene (:CCl₂) intermediate.[4][5] While it is a classic method for phenol formylation, its regioselectivity can be less reliable than the Duff reaction, often yielding a mixture of ortho and para isomers, which complicates downstream purification on a large scale.[6][7]
For scale-up, the Duff reaction is often preferred due to its generally higher selectivity, avoiding the formation of difficult-to-separate isomers.
Q2: Why is regioselectivity a major concern, and how do the fluorine atoms influence the reaction?
Regioselectivity is critical because the starting material, 2,3-difluorophenol, has two potential sites for formylation ortho to the powerfully activating hydroxyl group (C2 and C6) and one para position (C4). The desired product requires formylation exclusively at the C2 position.
The two electron-withdrawing fluorine atoms at the C3 and C4 positions deactivate the ring towards electrophilic aromatic substitution, making the reaction more challenging than with simple phenol. However, the hydroxyl group's strong activating and ortho, para-directing effect is dominant. The selectivity arises from a complex interplay of electronic effects and, in reactions like the Duff and Reimer-Tiemann, chelation or hydrogen bonding interactions between the directing group and the electrophile, which favors substitution at the adjacent ortho position.[1][6]
Q3: What are the primary safety concerns when scaling up this synthesis?
Scaling up any chemical reaction requires a thorough safety review. For this synthesis, key hazards are associated with the reagents:
-
2,3-Difluorophenol: This starting material is a flammable solid and is harmful if swallowed. It can cause skin and serious eye irritation, as well as respiratory irritation.
-
Chloroform (for Reimer-Tiemann): A suspected carcinogen and toxic substance. It requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Trifluoroacetic Acid (TFA) (for Duff Reaction): Highly corrosive and can cause severe skin burns and eye damage.
-
Hexamethylenetetramine (HMTA): Can be a skin and respiratory sensitizer.
-
Exothermic Reactions: Both the Reimer-Tiemann and Duff reactions can be exothermic.[8] When scaling up, it is crucial to ensure adequate cooling capacity and consider controlled, slow addition of reagents to manage the heat generated and prevent thermal runaways.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[9][10][11] Proper engineering controls (fume hoods, ventilation) and PPE (gloves, safety glasses, lab coats) are mandatory.[12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up process.
Issue 1: Low Yield and Incomplete Conversion
Q: My reaction has stalled, or the final yield of this compound is consistently low. What factors should I investigate?
A: Low conversion is a frequent hurdle, often stemming from the deactivated nature of the fluorinated ring. Several factors should be systematically evaluated.
| Possible Cause | Explanation & Recommended Action |
| Insufficient Reaction Temperature/Time | The electron-withdrawing fluorine atoms require more forcing conditions than standard phenol formylations. Action: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor progress by TLC or HPLC. Extend the reaction time, taking aliquots periodically to determine the point of maximum conversion. For the Duff reaction, temperatures are often in the 85–120°C range.[1] |
| Reagent Purity and Stoichiometry | Impurities in the 2,3-difluorophenol can inhibit the reaction. The molar ratio of the formylating agent is also critical. Action: Ensure the starting phenol is of high purity (≥98%). For the Duff reaction, carefully control the stoichiometry of HMTA. While a 1:1 ratio might seem logical, an excess of HMTA (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can promote di-formylation.[6] |
| Inefficient Acid Catalyst (Duff Reaction) | The strength and concentration of the acid catalyst are crucial for generating the active electrophile from HMTA. Action: Trifluoroacetic acid (TFA) is often more effective than glacial acetic acid due to its higher acidity, which can accelerate the reaction.[13][14] Ensure the acid is anhydrous, as water can interfere with the reaction intermediates. |
| Poor Mixing in Biphasic Reactions (Reimer-Tiemann) | The Reimer-Tiemann reaction is often biphasic (aqueous NaOH and organic chloroform).[5] Poor mixing leads to a low interfacial area, limiting the reaction rate. Action: On a larger scale, ensure vigorous mechanical stirring. The use of a phase-transfer catalyst (PTC) can be highly effective in shuttling the phenoxide and dichlorocarbene between phases, significantly improving the reaction rate.[8] |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Side Products
Q: My reaction is producing significant impurities. I'm seeing dark colors (resins) and/or multiple spots on my TLC plate. How can I improve the purity of my crude product?
A: Side product formation is a major challenge during scale-up. The primary culprits are typically resin formation, di-formylation, and the generation of regioisomers.
Problem A: Resin/Polymer Formation
This is especially common in acid- or base-catalyzed reactions involving phenols and formaldehyde equivalents.[6] The desired aldehyde product can react further with the starting phenol to form phenol-formaldehyde-type polymers, resulting in a dark, tarry reaction mixture.
Solutions:
-
Temperature Management: Avoid excessive temperatures, which accelerate polymerization.[6] Find the minimum effective temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Do not let the reaction run for longer than necessary. Monitor closely by HPLC/TLC and quench the reaction as soon as the consumption of starting material plateaus.
-
Stoichiometry Control: Use the minimum required excess of the formylating agent. A large excess of the formaldehyde source can significantly increase resin formation.[6]
Problem B: Di-formylation
If both ortho positions (C2 and C6) are available and activated, a second formyl group can be added to the ring.
Solutions:
-
Adjust Stoichiometry: This is the most effective control parameter. Reduce the molar ratio of the formylating agent (e.g., HMTA) to the phenol.[6] A ratio closer to 1:1 will favor mono-formylation.
-
Monitor Reaction Progress: Di-formylation often occurs after the initial mono-formylated product has formed. By carefully monitoring the reaction, you can stop it when the concentration of the desired mono-aldehyde is at its maximum, before significant di-formylation occurs.[6]
Problem C: Poor Regioselectivity (para-Isomer Formation)
While the Duff reaction is highly ortho-selective, other methods like the Reimer-Tiemann can produce the undesired 4-formyl isomer.
Solutions:
-
Choice of Reaction: The most reliable solution is to use a method with intrinsically high ortho-selectivity. The Duff reaction is superior in this regard for phenols.[3] Formylation via ortho-lithiated intermediates can also provide high selectivity but may be less practical for large-scale operations.
-
Reaction Conditions: In the Reimer-Tiemann reaction, the ortho:para ratio can sometimes be influenced by the choice of base (counter-ion) and solvent, but achieving high selectivity remains a challenge.[6]
Issue 3: Difficulties in Product Purification
Q: I'm struggling to isolate pure this compound from the crude reaction mixture. What are the best purification strategies?
A: Purification can be challenging due to the product's physical properties and the presence of structurally similar impurities.
| Purification Method | Protocol & Troubleshooting Tips |
| Recrystallization | Best for: Removing less polar or more polar impurities if a suitable solvent is found. Procedure: Experiment with various solvents. A common strategy is to dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., isopropyl ether, toluene) and then allow it to cool slowly. If the product is too soluble, an "anti-solvent" (a solvent in which it is insoluble, like hexanes) can be added dropwise to the hot solution to induce crystallization upon cooling.[15] Troubleshooting: If the product oils out, the solution may be too concentrated or cooling too rapidly. If no crystals form, the solution may be too dilute or contain oily impurities that inhibit crystallization.[15] |
| Column Chromatography | Best for: Separating compounds with different polarities, such as regioisomers or starting material. Procedure: Use TLC to develop an optimal solvent system (mobile phase) that provides good separation between the desired product and major impurities (aim for a ΔRf > 0.2). A typical mobile phase might be a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Troubleshooting: Poor separation can result from using the wrong solvent system, overloading the column, or improper column packing.[15] |
| Sodium Bisulfite Adduct Formation | Best for: Separating aldehydes from non-aldehydic impurities. Procedure: This chemical separation technique involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde forms a water-soluble adduct, while non-aldehydic impurities remain in the organic phase. After separating the layers, the adduct in the aqueous layer can be decomposed by adding acid or base to regenerate the pure aldehyde, which can then be extracted.[15] Note: This method is very effective but adds extra steps to the process. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Duff Reaction
This protocol is a representative procedure and should be optimized for your specific scale and equipment.
-
Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Reagent Addition: To the flask, add 2,3-difluorophenol (1.0 eq). Under nitrogen, add anhydrous trifluoroacetic acid (TFA) as the solvent (approx. 5-10 volumes).
-
Formylating Agent: Add hexamethylenetetramine (HMTA) (1.2-1.5 eq) portion-wise to the stirred solution. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-90°C. Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Quench and Hydrolysis: Once the starting material is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into a flask containing a stirred solution of aqueous sulfuric acid (e.g., 2-3 M) and heat to 50-60°C for 1-2 hours to hydrolyze the intermediate imine.
-
Work-up: Cool the mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can then be purified by recrystallization or column chromatography.
Overall Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. synarchive.com [synarchive.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. echemi.com [echemi.com]
- 13. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. benchchem.com [benchchem.com]
Column chromatography techniques for purifying 3,4-Difluoro-2-hydroxybenzaldehyde derivatives
Welcome to the technical support center for the purification of 3,4-Difluoro-2-hydroxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during column chromatography purification of this unique class of compounds. The presence of two electron-withdrawing fluorine atoms, a polar hydroxyl group, and a reactive aldehyde functionality presents specific challenges that require careful consideration of chromatographic parameters.
Understanding the Molecule: The Key to Successful Purification
The chromatographic behavior of this compound derivatives is governed by the interplay of their structural features. The hydroxyl (-OH) and aldehyde (-CHO) groups are polar and can participate in hydrogen bonding with the stationary phase (typically silica gel).[1] The two fluorine atoms increase the molecule's polarity and can also engage in interactions with the stationary phase.[2][3] This combination of functional groups means that while the molecule is polar, it also possesses a non-polar aromatic ring, leading to a delicate balance that must be managed for effective separation.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives.
Q1: My compound is not moving off the column, even with a high concentration of polar solvent. What is happening?
A1: This is a common issue when purifying compounds with strong hydrogen-bonding capabilities, such as the hydroxyl group on your benzaldehyde derivative.
-
Causality: The acidic nature of silica gel can lead to strong adsorption of your compound, particularly the hydroxyl and aldehyde groups.[1] This can be exacerbated if your crude product contains any basic impurities, which will bind very strongly to the silica.
-
Troubleshooting Steps:
-
Check TLC First: Ensure the solvent system you're using on the column shows a reasonable Rf value (ideally 0.2-0.4) for your desired compound on a TLC plate.[4]
-
Increase Mobile Phase Polarity: If you haven't already, try a more polar solvent system. For example, if you are using a hexane/ethyl acetate system, you could try switching to a dichloromethane/methanol system.
-
Acidify the Mobile Phase: Adding a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase can help to protonate the silica surface and reduce the strong interaction with your compound, allowing it to elute.
-
Consider an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can sometimes catalyze reactions with sensitive compounds.
-
Q2: My compound is eluting with impurities, and I can't get good separation.
A2: Poor separation, or co-elution, indicates that the selectivity of your chromatographic system is not sufficient to resolve the components of your mixture.
-
Causality: The polarity of your desired compound and the impurities are too similar in the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize the Solvent System: This is the most critical step. Test a variety of solvent systems with different polarities and selectivities using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[5]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve separation.[6]
-
Check for Overloading: Loading too much crude material onto the column is a common cause of poor separation, leading to broad, overlapping bands.[4] As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these will lead to a non-uniform flow of the mobile phase and poor separation.[1][7]
-
Q3: The Rf value of my compound on the TLC plate is different from its behavior on the column.
A3: This discrepancy can be frustrating and is often due to differences between the TLC and column conditions.
-
Causality: Differences in the activity of the silica gel, the saturation of the atmosphere with solvent vapor, and the heat generated during column packing can all contribute to this issue.[8]
-
Troubleshooting Steps:
-
Equilibrate the Column: Before loading your sample, ensure the column is fully equilibrated with the initial mobile phase.
-
Sample Loading: Dissolve your crude product in the minimum amount of solvent, preferably the mobile phase itself, to apply it to the column in a narrow band.[9][10] If your compound is not very soluble in the mobile phase, you can use a stronger solvent to dissolve it, but use the absolute minimum volume.
-
TLC Chamber Saturation: Ensure your TLC chamber is saturated with the mobile phase vapor to get a true representation of the separation.
-
Silica Gel: Use the same batch of silica gel for both your TLC and column for consistency.
-
Q4: My purified product is still impure after column chromatography. What are my next steps?
A4: If a single column pass is insufficient, further purification steps are necessary.
-
Troubleshooting Steps:
-
Repeat Chromatography: You can run a second column on the partially purified material, perhaps with a different solvent system that offers better selectivity.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent and often simple method for purification. Experiment with different solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.
-
Alternative Chromatographic Techniques: For very difficult separations, consider High-Performance Liquid Chromatography (HPLC), which offers much higher resolution.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying this compound derivatives?
A: For most applications, silica gel (SiO2) is the recommended stationary phase due to its versatility and effectiveness in separating moderately polar compounds.[7][12] Its slightly acidic nature can be beneficial for separating neutral and acidic compounds. If your compound is acid-sensitive, neutral alumina can be a good alternative.[12]
Q: How do I choose the right mobile phase?
A: The selection of the mobile phase is crucial and should always be guided by preliminary TLC experiments.[12] The goal is to find a solvent system that provides a good separation between your desired compound and any impurities, with an Rf value for your product ideally between 0.2 and 0.4.[4] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13]
Q: Should I use gravity chromatography or flash chromatography?
A: Flash chromatography is generally preferred for purifying these derivatives. It is much faster than gravity chromatography and often provides better resolution due to the use of smaller silica gel particles and positive pressure to force the mobile phase through the column.[11][14][15] Gravity chromatography is simpler and doesn't require specialized equipment but is significantly slower.[14]
Q: How much crude material can I load onto my column?
A: The loading capacity depends on the difficulty of the separation. A general guideline is a silica gel to crude product weight ratio of 30:1 to 50:1. For very difficult separations, a ratio of 100:1 or even higher may be necessary. Overloading the column is a common mistake that leads to poor separation.[4]
Q: My compound is colored. Can I track it visually on the column?
A: If your this compound derivative is colored (often a pale yellow), you can visually track the band as it moves down the column. However, you should always confirm the identity of the fractions by TLC, as some impurities may also be colored.[8][9]
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
This protocol describes the wet slurry method for packing a chromatography column, which is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[1]
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Non-polar solvent (e.g., hexane)
-
Cotton or glass wool
-
Sand
-
Beaker or Erlenmeyer flask
-
Glass rod or spatula
Procedure:
-
Prepare the Column: Clamp the column vertically to a ring stand. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[1] Add a thin layer (about 1 cm) of sand on top of the plug.[7]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the non-polar solvent to the silica gel to form a slurry that can be easily poured.[7][10] Stir the slurry with a glass rod to remove any air bubbles.[1]
-
Pack the Column: Fill the column about halfway with the non-polar solvent. Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to settle.[1]
-
Settle the Packing: Gently tap the side of the column with a piece of rubber tubing or your fingers to encourage the silica to pack down into a uniform bed.[7]
-
Add Sand: Once the silica has settled, add a thin layer (about 1 cm) of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.[7]
-
Equilibrate: Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry. The column is now ready for sample loading.[9]
Protocol 2: Sample Loading and Elution
Procedure:
-
Sample Preparation: Dissolve your crude this compound derivative in the minimum amount of the initial mobile phase. If solubility is an issue, use a slightly more polar solvent, but keep the volume as small as possible.[9][10]
-
Loading the Sample: Carefully add the dissolved sample to the top of the column using a pipette.[9] Try to avoid disturbing the sand layer.
-
Adsorbing the Sample: Open the stopcock and allow the sample to enter the stationary phase until the liquid level is just at the top of the sand.
-
Adding the Mobile Phase: Carefully add the mobile phase to the top of the column.
-
Elution: Begin collecting fractions. If using flash chromatography, apply pressure to the top of the column to achieve the desired flow rate.
-
Monitoring: Monitor the fractions using TLC to determine which ones contain your purified product.
Visualizations
Workflow for Column Chromatography
Caption: General workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Good for moderately polar compounds; widely available.[7][12] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with less polar mixtures and increase polarity as needed.[5][13] |
| Technique | Flash Chromatography | Faster and often provides better resolution than gravity chromatography.[11][14][15] |
| Sample Loading | 1:30 to 1:100 (Crude:Silica) | Prevents overloading and ensures good separation.[4] |
| Elution Mode | Gradient Elution | Generally provides better separation for complex mixtures.[6] |
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. reddit.com [reddit.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. chromtech.com [chromtech.com]
- 12. columbia.edu [columbia.edu]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
Preventing decomposition of 3,4-Difluoro-2-hydroxybenzaldehyde during storage
Welcome to the technical support guide for 3,4-Difluoro-2-hydroxybenzaldehyde (CAS 502762-95-0). This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the decomposition of this valuable synthetic intermediate during storage. By understanding the chemical vulnerabilities of this molecule, you can implement robust storage protocols to ensure its long-term integrity and the reliability of your experimental results.
Core Principles of Stability: Understanding the Vulnerabilities
This compound is a substituted aromatic aldehyde. Its stability is primarily threatened by its two functional groups: the aldehyde and the phenolic hydroxyl group.
-
Oxidation of the Aldehyde Group : The aldehyde functional group is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process converts the aldehyde (-CHO) into the corresponding carboxylic acid (3,4-Difluoro-2-hydroxybenzoic acid), which is often the primary degradation product observed. This oxidation can be accelerated by factors such as heat, light, and the presence of metal catalysts.
-
Phenolic Reactivity : The hydroxyl group attached to the aromatic ring makes the compound a phenol. Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-like species or polymeric byproducts. This is often the cause of color change (e.g., yellowing or browning) in the stored material.
-
Environmental Factors : Like many complex organic molecules, its stability is compromised by exposure to light (photodecomposition), elevated temperatures (which increase reaction rates), and moisture.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and handling of this compound in a practical question-and-answer format.
Question 1: My previously white/off-white solid sample of this compound has turned yellow or brown. What caused this, and is it still usable?
Answer: A color change to yellow or brown is the most common indicator of decomposition. This is typically caused by the oxidation of the phenolic hydroxyl group and potentially the aldehyde group, leading to the formation of colored impurities and polymeric byproducts. The presence of atmospheric oxygen is the primary culprit.
Whether the material is still usable depends on the extent of decomposition and the tolerance of your specific application to impurities. For sensitive synthetic applications, the presence of the corresponding carboxylic acid or other byproducts could interfere with the reaction. It is highly recommended to assess the purity of the discolored material before use (see Question 3) or to repurify it (see Question 4).
Question 2: I stored the compound in a refrigerator as recommended, but it still showed signs of degradation. What did I do wrong?
Answer: While refrigeration is a critical step, it only slows down the rate of chemical reactions; it does not stop them entirely.[1] Temperature is just one of several factors. Optimal storage requires a multi-pronged approach:
-
Inert Atmosphere: Was the container purged with an inert gas like nitrogen or argon before sealing? Benzaldehydes and their derivatives are often sensitive to air.[2][3] Storing the compound under an inert atmosphere displaces the oxygen, which is the primary driver of oxidative decomposition.
-
Protection from Light: Was the vial amber-colored or wrapped in foil and stored in the dark? Light provides the energy needed to initiate and accelerate photochemical degradation pathways. Many substituted phenols are known to be light-sensitive.[4]
-
Container Seal: Was the container cap tightly sealed? A poor seal can allow ambient air and moisture to slowly enter the container over time, negating the benefits of refrigeration and any initial inert gas purge.
Question 3: How can I verify the purity of my this compound sample if I suspect decomposition?
Answer: Several standard analytical techniques can be employed to assess the purity of your compound:
-
Melting Point Analysis: This is a quick and straightforward initial check. A pure sample will have a sharp melting point within a narrow range. The presence of impurities will typically cause the melting point to decrease and broaden.
-
Thin-Layer Chromatography (TLC): TLC can quickly reveal the presence of impurities. Spot your sample on a TLC plate alongside a reference standard (if available) and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The appearance of additional spots indicates the presence of degradation products. The primary oxidation product, the carboxylic acid, will typically have a lower Rf value (be more polar).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying the aldehyde-to-carboxylic acid conversion. The aldehyde proton peak (around 9-10 ppm) will decrease in intensity, and a new, broader peak for the carboxylic acid proton (typically >10 ppm) may appear.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the method of choice. It can separate the parent compound from its impurities and provide a precise percentage of purity.
Question 4: My sample is partially decomposed. Is it possible to repurify it for use in my experiments?
Answer: Yes, repurification is often possible, primarily through recrystallization or column chromatography.
-
Recrystallization: This method is effective if the main impurity is the more polar carboxylic acid. The goal is to find a solvent system where the desired aldehyde is soluble when hot but sparingly soluble when cold, while the impurity remains in solution. A patent for the similarly structured 2-fluoro-4-hydroxybenzaldehyde suggests recrystallization from isopropyl ether, which would be a logical starting point for method development.[5] A detailed protocol is provided below.
-
Column Chromatography: If recrystallization is ineffective or multiple impurities are present, silica gel column chromatography can be used. A non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) will allow for the separation of the less polar aldehyde from the more polar carboxylic acid byproduct. Monitor fractions using TLC to isolate the pure compound.
Experimental Protocols
Protocol 1: Optimal Long-Term Storage
This protocol is designed to maximize the shelf-life of this compound.
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.
-
Inert Atmosphere Purge: Place the solid compound into the vial. Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 1-2 minutes to displace all air.
-
Sealing: Immediately and tightly seal the vial with the cap. For extra protection against moisture and air ingress, you can wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage Location: Place the sealed vial inside a secondary container (like a small box) and store it in a refrigerator at 2-8°C.[1]
Diagram: Recommended Storage Workflow
References
Managing intramolecular hydrogen bonding effects in 3,4-Difluoro-2-hydroxybenzaldehyde
A Senior Application Scientist's Guide to Managing Intramolecular Hydrogen Bonding Effects in Synthesis and Analysis
Welcome to the technical support guide for 3,4-difluoro-2-hydroxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile fluorinated building block. The strong intramolecular hydrogen bond (IHB) between the ortho-hydroxyl and aldehyde groups is a dominant feature of this molecule's chemistry. While this bond imparts unique structural and electronic properties, it frequently leads to unexpected challenges in reactivity and characterization. This guide provides in-depth troubleshooting advice and validated protocols to help you anticipate, diagnose, and manage these effects effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental principles governing the behavior of this compound.
Question: What exactly is the intramolecular hydrogen bond (IHB) in this molecule, and why is it so significant?
Answer: The intramolecular hydrogen bond in this compound is a strong, non-covalent interaction between the hydrogen atom of the hydroxyl group (-OH) at the C2 position and the oxygen atom of the aldehyde group (-CHO) at the C1 position. This forms a stable, six-membered pseudo-ring structure.
This is not a simple hydrogen bond; it is a Resonance-Assisted Hydrogen Bond (RAHB) .[1][2] In an RAHB system, the hydrogen bond is strengthened by electron delocalization within the chelate ring, which increases the acidity of the O-H group and the basicity of the C=O group, pulling them closer and creating a more robust bond.[3] The presence of electron-withdrawing fluorine atoms on the aromatic ring further modulates the electronic environment, influencing the bond's strength. This powerful IHB is the primary reason for the molecule's distinct physical properties and often counterintuitive reactivity.
Question: How does the IHB affect the physical properties like solubility and boiling point?
Answer: The IHB dramatically influences the molecule's bulk properties by satisfying the hydrogen bonding potential within the molecule rather than between molecules.
-
Boiling Point: Compounds capable of intermolecular hydrogen bonding, like the isomeric p-hydroxybenzaldehyde, associate with each other, requiring significant energy to break these interactions and enter the gas phase, resulting in high boiling points.[4] In contrast, the IHB in this compound prevents this intermolecular association, leading to weaker van der Waals forces between molecules and a consequently lower boiling point.[5]
-
Solubility: For a substance to dissolve in a polar protic solvent like water, it must form intermolecular hydrogen bonds with the solvent molecules. Because the IHB effectively "locks" the hydroxyl proton and carbonyl oxygen, it significantly reduces the molecule's ability to form hydrogen bonds with water, leading to lower water solubility compared to its isomers where these groups are free.[6]
Question: What are the key spectroscopic signatures I should look for to confirm the presence and influence of the IHB?
Answer: The IHB imparts highly characteristic and easily identifiable features in both NMR and FTIR spectra. Misinterpretation of these signals is a common pitfall.
-
¹H NMR Spectroscopy: The most telling signal is the phenolic proton (-OH). Due to the strong deshielding effect of the hydrogen bond and its proximity to the carbonyl group, this proton appears as a sharp singlet at a very high chemical shift, typically in the range of δ 10.5-11.5 ppm .[7][8] The aldehydic proton is also deshielded and typically appears as a singlet around δ 9.8-10.1 ppm .[9]
-
FTIR Spectroscopy: In a "free" phenol, the O-H stretching vibration appears as a sharp band around 3600 cm⁻¹. Due to the weakening of the O-H bond by the IHB, this vibration in this compound will be observed as a very broad and low-intensity band, shifted significantly to a lower wavenumber, often between 3100-2900 cm⁻¹ .[10] The C=O stretching frequency may also be slightly lower than a typical aromatic aldehyde (which is ~1700 cm⁻¹), appearing around 1660-1680 cm⁻¹ due to the influence of conjugation and hydrogen bonding.[7][11]
Section 2: Troubleshooting Experimental Challenges
This section is formatted to directly address common problems encountered during synthesis.
Question: My O-alkylation/O-acylation reaction is failing. Why is the phenolic hydroxyl group so unreactive?
Answer: This is the most common issue researchers face and it is a direct consequence of the RAHB. The hydrogen atom is sterically and electronically sequestered by the carbonyl oxygen, making it a poor nucleophile and difficult to deprotonate with weak or moderately strong bases (e.g., K₂CO₃, Et₃N). The bond effectively "hides" the hydroxyl group from reagents.
Troubleshooting Workflow:
-
Diagnosis: The IHB is preventing deprotonation or nucleophilic attack.
-
Strategy: You must employ conditions forceful enough to disrupt the IHB. This can be achieved by using a stronger base or a solvent system that can competitively hydrogen bond.
-
Action:
-
Use a significantly stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF to irreversibly deprotonate the phenol.
-
Consider phase-transfer catalysis (PTC) conditions, which can enhance the nucleophilicity of the resulting phenoxide.
-
Refer to Protocol A for a detailed, validated method for O-alkylation.
-
Question: I am seeing very low yields and slow reaction times in my Schiff base (imine) formation. Shouldn't the aldehyde be reactive?
Answer: While the aldehyde is electronically activated, the IHB creates two distinct problems for nucleophilic addition reactions like imine formation. First, the pseudo-ring structure can create steric hindrance, impeding the approach of the amine nucleophile to the carbonyl carbon.[12] Second, the overall stability of the starting material is high, meaning the activation energy to break this stable arrangement is significant.
Troubleshooting Workflow:
-
Diagnosis: The IHB is sterically hindering the nucleophile and increasing the activation energy of the reaction.
-
Strategy: Utilize acid catalysis. A catalytic amount of acid (e.g., p-toluenesulfonic acid, acetic acid) will protonate the carbonyl oxygen. This breaks the IHB, liberates the aldehyde for attack, and dramatically increases the electrophilicity of the carbonyl carbon, accelerating the reaction.[13]
-
Action:
-
Add 0.1-0.5 mol% of a suitable acid catalyst to your reaction.
-
Ensure efficient water removal, typically by using a Dean-Stark apparatus or molecular sieves, to drive the equilibrium towards the imine product.
-
Refer to Protocol B for a robust method for acid-catalyzed Schiff base synthesis.
-
Question: My spectroscopic data looks unusual. How can I be certain the IHB is the cause and that my product is correct?
Answer: The spectroscopic signatures of the IHB are strong but can be confusing if you are accustomed to "free" hydroxyl or aldehyde signals. Comparing your experimental data to expected values is the first step.
Troubleshooting Workflow:
-
Diagnosis: Compare your observed ¹H NMR and FTIR data against the characteristic values listed in the table below. A strong downfield shift of the -OH proton and a broad, low-frequency O-H stretch in the IR are definitive evidence.
-
Strategy: Perform a solvent study. The strength and observation of an IHB can be solvent-dependent. By running a ¹H NMR spectrum in a non-polar solvent (like CDCl₃) and a hydrogen-bond accepting solvent (like DMSO-d₆), you can probe the bond. In DMSO-d₆, the solvent molecules will compete for hydrogen bonding, potentially disrupting the IHB. This can cause the phenolic proton signal to broaden and shift.
-
Action:
-
Use the data in the Spectroscopic Data Summary Table for comparison.
-
Follow Protocol C for a detailed guide on performing a solvent-dependency NMR study to confirm the IHB's influence.
-
Section 3: Visual Summaries and Diagrams
Data Presentation
Table 1: Spectroscopic Data Summary for this compound
| Parameter | Functional Group | Expected Chemical Shift / Frequency (with IHB) | Reason for Deviation from Standard Values |
| ¹H NMR | Phenolic Proton (-OH ) | δ 10.5 - 11.5 ppm (sharp singlet) | Strong deshielding from RAHB and carbonyl anisotropy.[7][8] |
| Aldehydic Proton (-CH O) | δ 9.8 - 10.1 ppm (singlet) | Deshielding from carbonyl anisotropy and ring electronics.[9] | |
| FTIR | O-H Stretch | 3100 - 2900 cm⁻¹ (very broad) | Bond weakening and restriction of vibrational freedom due to H-bond.[10] |
| C=O Stretch | 1660 - 1680 cm⁻¹ (strong) | Conjugation and H-bonding lower the bond order and frequency.[11] |
Mandatory Visualizations
Caption: Intramolecular Resonance-Assisted Hydrogen Bond (RAHB).
Caption: Logical workflow for troubleshooting IHB-related reactivity issues.
Section 4: Experimental Protocols
These protocols provide detailed, field-proven methodologies for overcoming the challenges discussed above.
Protocol A: Base-Mediated Disruption of the IHB for O-Alkylation
This protocol describes the O-methylation of this compound to yield 3,4-difluoro-2-methoxybenzaldehyde, a common derivative.[14]
-
Objective: To achieve efficient O-alkylation by using a strong base to irreversibly deprotonate the hindered phenolic hydroxyl group.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (MeI) or dimethyl sulfate (DMS) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
-
-
Procedure:
-
Setup: Under a nitrogen atmosphere, add the this compound to the anhydrous DMF in the round-bottom flask. Stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the sodium hydride portion-wise over 15 minutes. Causality: Using NaH, a non-nucleophilic strong base, ensures complete and irreversible deprotonation to the sodium phenoxide without competing side reactions. The low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.
-
Alkylation: Cool the solution back to 0 °C. Slowly add the alkylating agent (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
-
Protocol B: Acid-Catalyzed Condensation for Schiff Base Synthesis
-
Objective: To synthesize an imine (Schiff base) by overcoming the IHB-induced low reactivity of the aldehyde using acid catalysis.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline) (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.02 eq)
-
Toluene or Ethanol
-
Round-bottom flask, Dean-Stark apparatus (if using toluene), reflux condenser
-
-
Procedure:
-
Setup: To a round-bottom flask, add the this compound, the primary amine, the solvent (toluene), and the p-TsOH catalyst.
-
Reaction: If using toluene, attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Causality: The acid catalyst protonates the carbonyl oxygen, breaking the IHB and activating the carbonyl carbon for nucleophilic attack. Refluxing with a Dean-Stark trap azeotropically removes the water formed during the reaction, driving the equilibrium towards the product according to Le Châtelier's principle.[13]
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, wash the organic solution with saturated aqueous NaHCO₃ to remove the acid catalyst, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Schiff base, which can be purified by recrystallization or chromatography.
-
Protocol C: Spectroscopic Analysis to Confirm IHB Modulation
-
Objective: To use ¹H NMR spectroscopy in different solvents to confirm that an observed experimental anomaly is due to the IHB.
-
Procedure:
-
Sample 1 (Non-Coordinating Solvent): Prepare a standard NMR sample of your compound (starting material or product) in deuterated chloroform (CDCl₃). Acquire a ¹H NMR spectrum. Note the chemical shift of the phenolic proton. It should be sharp and far downfield (e.g., δ > 10.5 ppm).
-
Sample 2 (H-Bond Accepting Solvent): Prepare a second NMR sample with the same concentration in deuterated dimethyl sulfoxide (DMSO-d₆). Acquire a ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Causality: DMSO is a strong hydrogen-bond acceptor. Its oxygen atom will compete with the internal carbonyl oxygen for the phenolic proton. This competition can weaken or partially disrupt the IHB. This disruption will typically cause the phenolic proton signal to:
-
Shift upfield (to a lower ppm value).
-
Broaden significantly , due to chemical exchange between the IHB-state and the solvent-bonded state.
-
-
References
- 1. Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) [mdpi.com]
- 4. quora.com [quora.com]
- 5. Explain why ohydroxybenzaldehyde is a liquid at room class 12 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 9. rsc.org [rsc.org]
- 10. primescholars.com [primescholars.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling [mdpi.com]
- 13. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 14. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to remove unreacted starting material from 3,4-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for the purification of 3,4-Difluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable building block from its synthetic precursors. We will address common purification issues in a practical, question-and-answer format, grounded in fundamental chemical principles and supported by established laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of unreacted starting material in my crude this compound?
Answer: The most common starting material for the synthesis of this compound via formylation is 2,3-difluorophenol. Before attempting a large-scale purification, it is crucial to confirm the presence and relative amount of this impurity.
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. Polarity is the key factor; more polar compounds interact more strongly with the silica and travel a shorter distance up the plate (lower Retention Factor, Rf).
-
Observation: this compound, with its additional polar aldehyde group, is more polar than 2,3-difluorophenol. Therefore, on a silica gel TLC plate, the product spot will have a lower Rf value than the 2,3-difluorophenol spot.
-
Visualization: The spots can be visualized under a UV lamp (254 nm) or by staining with an appropriate agent like potassium permanganate.
A preliminary TLC analysis will not only confirm the presence of the starting material but will also be instrumental in developing optimal conditions for column chromatography.[1]
Q2: What are the primary chemical differences between the product and starting material that can be exploited for separation?
Answer: Understanding the structural differences is key to designing an effective purification strategy. The critical distinction is the presence of the aldehyde functional group on your product, this compound, which is absent in the 2,3-difluorophenol starting material.
This difference leads to two main avenues for separation:
-
Reactivity-Based Separation: The aldehyde group can undergo specific chemical reactions that the phenol cannot, allowing for selective extraction. The formation of a water-soluble bisulfite adduct is a classic and highly effective example.[2]
-
Polarity-Based Separation: The aldehyde group increases the overall polarity of the product molecule compared to the starting material. This difference in polarity is the basis for separation by column chromatography.[1]
Additionally, while both molecules possess an acidic phenolic hydroxyl group, the electron-withdrawing nature of the ortho-aldehyde group in the product likely increases the acidity (lowers the pKa) of its phenolic proton compared to that of 2,3-difluorophenol.[3] This difference in acidity, however, is often insufficient for a clean separation using simple acid-base extraction, as a strong base like NaOH would deprotonate both phenols.[4] Therefore, reactivity and polarity are the more reliable handles for this specific separation.
Q3: My crude product is heavily contaminated with starting material (>20%). What is the most efficient purification method?
Answer: For high levels of contamination, a chemical separation based on the unique reactivity of the aldehyde group is often the most efficient bulk purification method. The recommended protocol is purification via the formation of a sodium bisulfite adduct.
Principle: Aldehydes react reversibly with aqueous sodium bisulfite (NaHSO₃) to form a water-soluble salt, the bisulfite adduct. The phenolic starting material does not react and will remain in the organic phase. The adduct can then be isolated in the aqueous phase and subsequently hydrolyzed back to the pure aldehyde.[2]
Below is a diagram and detailed protocol for this highly selective method.
Diagram: Workflow for Purification via Bisulfite Adduct Formation
Caption: Workflow for selective removal of an aldehyde from a non-aldehyde impurity.
Experimental Protocol: Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be approximately equal to the organic layer.
-
Adduct Formation: Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently. A white precipitate of the adduct may form at the interface or in the aqueous layer.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the bisulfite adduct into a clean flask.
-
Wash (Optional): Wash the organic layer (which contains the 2,3-difluorophenol) with a small portion of water and combine this with the aqueous layer from the previous step to maximize product recovery.
-
Hydrolysis: To recover the aldehyde, the adduct must be hydrolyzed. This can be achieved by adding either a strong base (e.g., 10% NaOH) or a strong acid (e.g., 10% HCl) to the aqueous solution until the pH is strongly basic or acidic. Stir the mixture until the aldehyde fully precipitates or separates as an oil.
-
Isolation: If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry. If it separates as an oil, extract it back into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q4: My product is only slightly impure (<10%). Is column chromatography a better option?
Answer: Yes, for removing small amounts of less-polar impurities, flash column chromatography is an excellent and often preferred method. It avoids introducing additional reagents and can yield a very pure product.
Principle: This technique relies on the polarity difference between the product and the impurity.[1] As established by TLC, the this compound product is more polar than the 2,3-difluorophenol starting material. When the mixture is passed through a silica gel column, the less-polar 2,3-difluorophenol will travel down the column faster (elute first), while the more polar product will be retained longer and elute later.
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method based on impurity level.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system (mobile phase) using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Aim for a solvent system that gives the product an Rf of ~0.2-0.4 and provides clear separation from the starting material spot.[5]
-
Column Packing:
-
Place a small cotton or glass wool plug at the bottom of a glass column. Add a thin layer of sand.[6]
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until the level is just above the silica bed.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully add this solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the solvent through the column, collecting the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
-
Fraction Collection:
-
Fractions containing the pure, less-polar 2,3-difluorophenol will elute first.
-
Fractions containing the pure, more-polar this compound will elute later.
-
Combine the pure product fractions, and remove the solvent under reduced pressure to obtain the purified compound.
-
Table 1: Example Solvent Systems for Chromatography
| Polarity | Example Solvent System (Hexane:Ethyl Acetate) | Expected Observation |
|---|---|---|
| Low | 95:5 | Starting material may begin to elute. |
| Medium | 80:20 | Ideal range for eluting the product with good separation. |
| High | 60:40 | Both compounds may elute too quickly, resulting in poor separation. |
Note: These are starting points. The optimal ratio must be determined empirically via TLC.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation on Column | Inappropriate Solvent System: Mobile phase is too polar or not polar enough. | Re-optimize the solvent system using TLC. Aim for a larger ΔRf between the product and impurity. Consider using a gradient elution, starting with a less polar mixture and gradually increasing the polarity.[6] |
| Column Overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of sample. A general rule is to use 30-50g of silica for every 1g of crude mixture.[1] | |
| Product Won't Crystallize | Solvent is Too Good: The product is too soluble in the chosen solvent, even when cold. | Try a different solvent or a solvent/anti-solvent system. For example, dissolve the product in a minimal amount of hot ethyl acetate, then slowly add hexanes (an anti-solvent) until the solution becomes cloudy, then allow to cool slowly. |
| Presence of Oily Impurities: Trace impurities can inhibit crystal lattice formation. | If the impurity is the starting material (which has a lower melting point), a final purification by column chromatography may be necessary before attempting recrystallization.[7] | |
| Emulsion During Extraction | Similar Densities/High Concentration: The organic and aqueous layers have similar densities, or high concentrations of dissolved salts are present. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
References
Validation & Comparative
1H and 19F NMR analysis of 3,4-Difluoro-2-hydroxybenzaldehyde
An In-Depth Guide to the ¹H and ¹⁹F NMR Analysis of 3,4-Difluoro-2-hydroxybenzaldehyde: A Comparative Approach
For professionals in drug discovery and materials science, the precise structural characterization of small molecules is paramount. Substituted benzaldehydes are foundational scaffolds in a vast array of functional molecules, and the introduction of fluorine atoms can profoundly alter their physicochemical and biological properties. This compound is one such molecule where an unambiguous assignment of its substitution pattern is critical.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the causality behind the observed spectral features, compare the diagnostic power of NMR with other common analytical techniques, and provide actionable experimental protocols for researchers.
The Power of Multinuclear NMR: A First Look
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] For fluorinated compounds, the synergy between proton (¹H) and fluorine (¹⁹F) NMR is particularly powerful. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals over a wide chemical shift range.[2] This allows for direct observation of the fluorine environments and their interactions with nearby protons, providing a self-validating system for structural confirmation.
Part 1: Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring nuclei.
Key Proton Signals and Their Interpretation:
-
Aldehyde Proton (-CHO, ~9.8 ppm): This proton is significantly deshielded by the anisotropic effect of the electron-withdrawing carbonyl group, causing it to resonate far downfield. It typically appears as a singlet, though small long-range couplings to the aromatic protons or fluorine nuclei may cause slight broadening or a finely split multiplet.
-
Hydroxyl Proton (-OH, variable, ~5-12 ppm): The chemical shift of the phenolic proton is highly sensitive to experimental conditions such as solvent, concentration, and temperature.[3][4] In a non-hydrogen-bonding solvent like CDCl₃, it may appear as a broad singlet.[3] Conversely, in a solvent like DMSO-d₆, which acts as a strong hydrogen bond acceptor, the signal becomes a sharp singlet at a more downfield position.[5] The presence of an intramolecular hydrogen bond to the adjacent aldehyde's carbonyl oxygen can also lock the proton in place, leading to a sharper signal at a downfield chemical shift, even in CDCl₃.
-
Aromatic Protons (H-5 and H-6, ~6.9-7.6 ppm): The two aromatic protons form a complex spin system due to couplings with each other and with the two fluorine atoms.
-
H-5: This proton is expected to appear as a doublet of doublets of doublets (ddd). It is coupled to H-6 (³JHH, ortho coupling, typically 7-9 Hz), F-4 (³JHF, ortho coupling, typically 6-10 Hz), and F-3 (⁴JHF, meta coupling, typically 2-4 Hz).
-
H-6: This proton will likely be a doublet of triplets (dt) or a complex multiplet. It is coupled to H-5 (³JHH) and F-4 (⁴JHF, meta coupling, typically 4-7 Hz). The coupling to F-3 is a long-range ⁵JHF coupling, which is often too small to be resolved.
-
Part 2: The ¹⁹F NMR Spectrum: A Definitive Fingerprint
The ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atoms and their connectivity. The wide chemical shift dispersion makes spectral overlap unlikely.[2]
Key Fluorine Signals and Their Interpretation:
For this compound, two distinct signals are expected for F-3 and F-4.
-
F-3 (~ -130 to -145 ppm): The chemical shift of this fluorine is influenced by the ortho hydroxyl group and the meta aldehyde group. It will be coupled to F-4 (³JFF, ortho coupling, typically ~20 Hz) and H-5 (⁴JHF, meta coupling). This signal is expected to be a doublet of doublets (dd).
-
F-4 (~ -145 to -160 ppm): This fluorine is ortho to a proton (H-5) and meta to another proton (H-6). It is also ortho to the other fluorine (F-3). Therefore, its signal will be split by H-5 (³JHF), H-6 (⁴JHF), and F-3 (³JFF), resulting in a doublet of doublet of doublets (ddd).
The observation of a ~20 Hz ortho ³JFF coupling is a definitive confirmation of the adjacent 3,4-difluoro substitution pattern.
Data Summary: Expected NMR Parameters
The following table summarizes the anticipated spectral data for this compound in a typical deuterated solvent like CDCl₃. Actual values may vary based on experimental conditions.
| Nucleus | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | -CHO | 9.8 - 10.5 | s (or finely split) | - |
| -OH | 5.0 - 12.0 (variable) | br s or s | - | |
| H-6 | 7.4 - 7.6 | dt or m | ³JH5,H6 ≈ 8-9; ⁴JH6,F4 ≈ 4-7 | |
| H-5 | 6.9 - 7.1 | ddd | ³JH5,H6 ≈ 8-9; ³JH5,F4 ≈ 6-10; ⁴JH5,F3 ≈ 2-4 | |
| ¹⁹F | F-3 | -130 to -145 | dd | ³JF3,F4 ≈ 20; ⁴JF3,H5 ≈ 2-4 |
| F-4 | -145 to -160 | ddd | ³JF3,F4 ≈ 20; ³JF4,H5 ≈ 6-10; ⁴JF4,H6 ≈ 4-7 |
s = singlet, br s = broad singlet, dt = doublet of triplets, ddd = doublet of doublets of doublets, dd = doublet of doublets, m = multiplet
Part 3: Visualizing Molecular Connectivity and Workflow
Diagrams are essential for conceptualizing the relationships between nuclei and the analytical process.
Caption: Key J-coupling interactions in this compound.
Caption: Standard workflow for NMR analysis of the target compound.
Part 4: Comparison with Alternative Analytical Methods
While NMR is definitive, other techniques provide complementary information. A multi-technique approach ensures the highest confidence in structural assignment.
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (MS) | - Provides exact mass, confirming the elemental formula C₇H₄F₂O₂.[6]- Fragmentation patterns can offer clues about connectivity. | - Cannot definitively distinguish between positional isomers (e.g., 3,4-difluoro vs. 2,5-difluoro) without extensive fragmentation analysis and reference spectra.- Provides no information on through-space interactions. |
| Infrared (IR) Spectroscopy | - Quickly confirms the presence of key functional groups: broad -OH stretch (~3200-3400 cm⁻¹), sharp C=O aldehyde stretch (~1680 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[7] | - Cannot determine the substitution pattern on the aromatic ring.- Provides minimal information on the overall carbon skeleton. |
| UV-Visible Spectroscopy | - Characterizes the conjugated π-electron system and can be used for quantification.- The λmax is sensitive to the substitution pattern.[8] | - Not structurally specific; many isomers could have very similar spectra.- Highly dependent on the solvent environment. |
Part 5: Field-Proven Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent.
-
CDCl₃: A good starting point for general organic molecules.
-
DMSO-d₆: Recommended if the hydroxyl proton signal is of particular interest, as it will sharpen the peak.[5]
-
Acetone-d₆: Another common polar aprotic solvent.
-
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. If desired for referencing, use a solvent that contains tetramethylsilane (TMS).
-
Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.
-
Final Check: Ensure the liquid height in the tube is sufficient for the spectrometer's detector coil (typically ~4-5 cm). Cap the tube securely.
Protocol 2: ¹H and ¹⁹F NMR Data Acquisition
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for sharp peaks and accurate resolution of coupling patterns.[9]
-
¹H Acquisition:
-
Pulse Angle: Use a standard 30° or 45° pulse angle.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A 1-2 second delay is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹⁹F Acquisition:
-
Tuning: Ensure the NMR probe is correctly tuned to the ¹⁹F frequency.
-
Parameters: Use standard acquisition parameters. ¹⁹F NMR is highly sensitive, so fewer scans (e.g., 4-8) are often needed compared to ¹H for the same sample concentration.
-
Decoupling (Optional): A proton-decoupled ¹⁹F spectrum can be acquired to simplify the fluorine signals into singlets or doublets (due to F-F coupling only), which can help in assigning the chemical shifts before analyzing the fully coupled spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Carefully phase correct the spectra to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis: set the TMS signal to 0.00 ppm for ¹H. For ¹⁹F, an external reference like CFCl₃ (0 ppm) is the standard.
-
Analyze the chemical shifts, integrals, and coupling constants to elucidate the final structure.
-
By following this comprehensive guide, researchers can confidently assign the structure of this compound, leveraging the synergistic power of ¹H and ¹⁹F NMR spectroscopy for unambiguous and self-validating results.
References
- 1. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. reddit.com [reddit.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 7. 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum [chemicalbook.com]
- 8. Benzaldehyde, 3,4-dihydroxy- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrum of 3,4-Difluoro-2-hydroxybenzaldehyde
For researchers and professionals in drug development and chemical synthesis, the unequivocal identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, offering insights into the molecular weight and structural features of a substance. This guide provides an in-depth interpretation of the mass spectrum of 3,4-difluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific isomer, we will present a detailed prediction of its fragmentation pattern, grounded in the fundamental principles of mass spectrometry and supported by a comparative analysis with experimentally-derived spectra of its isomers and related benzaldehyde derivatives.
The Significance of Mass Spectrometry in Isomer Differentiation
The precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity and chemical properties. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), is a powerful tool for distinguishing between isomers. The fragmentation patterns observed in a mass spectrum are a direct consequence of the molecule's structure, with bond cleavages preferentially occurring at sites of lower dissociation energy. Therefore, even subtle differences in the positions of substituents, as seen in the various difluoro-2-hydroxybenzaldehyde isomers, can lead to distinct and identifiable mass spectra.
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
To ensure the generation of a reproducible and high-quality mass spectrum, a standardized experimental protocol is essential. The following outlines a typical workflow for the analysis of a semi-volatile compound like this compound using GC-MS.
Step-by-Step Methodology
-
Sample Preparation: A dilute solution of the analyte (e.g., 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injection: 1 µL of the sample solution is injected into the GC inlet, which is typically heated to 250°C to ensure rapid volatilization. A splitless injection mode is often used for sensitive analysis of low-concentration samples.
-
Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) is used to separate the analyte from any impurities.
-
Oven Program: A temperature gradient is employed to ensure good chromatographic peak shape and separation. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry Analysis:
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is the most common technique for this type of molecule, using a standard electron energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: The mass spectrum is scanned over a relevant m/z range (e.g., 40-400 amu).
-
Visualizing the GC-MS Workflow
Caption: A schematic of a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Interpreting the Mass Spectrum of this compound
The molecular formula of this compound is C₇H₄F₂O₂. Its monoisotopic mass is approximately 158.02 Da. The mass spectrum is predicted to exhibit a prominent molecular ion peak and a series of fragment ions that are characteristic of its structure.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion (M⁺˙) of this compound is expected to be driven by the presence of the aldehyde, hydroxyl, and fluoro substituents on the aromatic ring.
| m/z | Proposed Fragment | Proposed Structure | Fragmentation Pathway |
| 158 | [C₇H₄F₂O₂]⁺˙ | Molecular Ion (M⁺˙) | Ionization of the molecule. |
| 157 | [C₇H₃F₂O₂]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group (α-cleavage), a common fragmentation for aromatic aldehydes.[1][2][3] |
| 130 | [C₆H₃F₂O]⁺ | [M-CHO+H]⁺ (rearranged) or [M-CO]⁺˙ | Loss of carbon monoxide (CO) from the [M-H]⁺ ion, or directly from the molecular ion. This is a very common fragmentation pathway for aromatic aldehydes.[4][5] |
| 129 | [C₇H₃F₂O]⁺ | [M-CHO]⁺ | Loss of the formyl radical (CHO) from the molecular ion. |
| 101 | [C₅H₂FO]⁺ | [M-CHO-CO]⁺ or [C₆H₃F₂O-CO]⁺ | Subsequent loss of CO from the m/z 129 fragment, or loss of a fluorine radical and CO from an intermediate. |
Visualizing the Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound.
Comparative Analysis with Isomeric and Related Compounds
A comparative analysis of the mass spectra of structurally similar compounds provides invaluable context for our predicted fragmentation pattern and highlights the subtle yet significant effects of substituent positioning.
| Compound | Molecular Weight (Da) | Key Fragments (m/z) | Distinguishing Features | Reference |
| This compound (Predicted) | 158 | 158, 157, 130, 129, 101 | Expected strong [M-H]⁺ and subsequent loss of CO. The influence of two fluorine atoms on the benzene ring fragmentation will be significant. | - |
| 2-Fluoro-4-hydroxybenzaldehyde | 140 | 140, 139, 111, 83 | The NIST library entry for this compound shows a strong molecular ion and a base peak at m/z 139 ([M-H]⁺).[1] | [1] |
| 4-Fluoro-2-hydroxybenzaldehyde | 140 | 140, 139, 112, 83 | Similar to its 2-fluoro isomer, a strong molecular ion and [M-H]⁺ peak are expected. The relative intensities of deeper fragments may differ. | [6] |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | 122 | 122, 121, 93, 65 | The mass spectrum of salicylaldehyde shows a very intense molecular ion peak and a prominent [M-H]⁺ peak at m/z 121. The loss of CO from the [M-H]⁺ ion gives a peak at m/z 93.[3][7] | [3][7] |
| 3,4-Dihydroxybenzaldehyde | 138 | 138, 137, 109, 81 | The presence of two hydroxyl groups leads to a prominent molecular ion and an [M-H]⁺ peak. Subsequent fragmentations are influenced by both hydroxyl groups. | [8] |
The consistent observation of a strong [M-H]⁺ peak across all these related aromatic aldehydes strongly supports our prediction that the m/z 157 peak will be a major fragment for this compound. The subsequent loss of carbon monoxide is also a well-established fragmentation pathway for benzaldehydes. The presence and positions of the two fluorine atoms in our target molecule are expected to influence the stability of the resulting fragment ions, potentially leading to a unique fingerprint in the lower mass region of the spectrum compared to its monofluorinated or non-fluorinated counterparts.
Conclusion
References
- 1. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluoro-3-hydroxybenzaldehyde | 152434-88-3 [sigmaaldrich.com]
- 3. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 6. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 8. Benzaldehyde, 3,4-dihydroxy- [webbook.nist.gov]
A Tale of Two Aldehydes: A Comparative Guide to the Reactivity of 3,4-Difluoro-2-hydroxybenzaldehyde and 2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, aromatic aldehydes are foundational building blocks. Among them, 2-hydroxybenzaldehyde (salicylaldehyde) is a workhorse, valued for its dual functionality that enables the construction of complex heterocyclic systems like coumarins and Schiff base ligands.[1][2] The introduction of fluorine atoms onto this scaffold, as in 3,4-Difluoro-2-hydroxybenzaldehyde, dramatically alters its electronic properties and, consequently, its chemical behavior.
This guide provides an in-depth comparison of the reactivity of these two compounds. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and structural factors that govern their performance in key transformations, supported by established chemical principles and experimental protocols. Understanding these differences is paramount for rational reaction design and the strategic synthesis of novel chemical entities.
At the Bench: Structural and Electronic Divergence
The reactivity of any aromatic compound is dictated by the electronic nature of its ring and the interplay of its functional groups. While both molecules share the characteristic ortho-hydroxyl and aldehyde groups, the addition of two fluorine atoms in this compound is the critical point of divergence.
2-Hydroxybenzaldehyde (Salicylaldehyde): The Archetype
The defining feature of salicylaldehyde is the powerful intramolecular hydrogen bond formed between the phenolic proton and the carbonyl oxygen.[3] This six-membered quasi-ring structure imparts significant stability, influences the conformation of the aldehyde, and modulates the acidity of the hydroxyl group.[4] The benzene ring itself, substituted with a moderately activating -OH group and a deactivating -CHO group, presents a relatively electron-rich system compared to its difluorinated counterpart.
This compound: The Electron-Deficient Analogue
This molecule also features the same intramolecular hydrogen bond. However, the presence of two fluorine atoms at the 3- and 4-positions imposes a profound electronic perturbation. Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I) . This effect strongly polarizes the carbon-fluorine bonds, pulling electron density away from the aromatic ring. While fluorine can technically donate electron density via a mesomeric effect (+M) through its lone pairs, the inductive effect is overwhelmingly dominant for halogens.[5] The net result is a significantly more electron-deficient (electrophilic) aromatic ring and a substantial increase in the electrophilicity of the carbonyl carbon.
Diagram 1: Electronic Effects Comparison
Caption: Electronic influences on the aromatic core of both aldehydes.
Comparative Reactivity: A Head-to-Head Analysis
The electronic differences outlined above translate directly into predictable, and often dramatic, differences in reactivity.
Reactivity of the Aldehyde Carbonyl: Nucleophilic Additions
This class of reactions, including Knoevenagel condensations, aldol reactions, and Schiff base formation, is fundamental to the utility of these aldehydes. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon.
-
Prediction: The carbonyl carbon of This compound is significantly more electrophilic (more positive character) due to the powerful inductive pull of the two nearby fluorine atoms. This heightened electrophilicity should lower the activation energy for nucleophilic attack, leading to faster reaction rates compared to 2-hydroxybenzaldehyde.
Reactivity of the Hydroxyl Group: Acidity
The acidity of the phenolic proton is crucial in base-catalyzed reactions or when generating the corresponding phenoxide for subsequent reactions like Williamson ether synthesis.
-
Prediction: The hydroxyl group of This compound is considerably more acidic (i.e., it has a lower pKa) than that of 2-hydroxybenzaldehyde.
-
Causality: Acidity is determined by the stability of the conjugate base (the phenoxide). The two electron-withdrawing fluorine atoms are highly effective at stabilizing the negative charge of the resulting phenoxide ion through the inductive effect. This increased stabilization of the conjugate base shifts the equilibrium towards deprotonation, making the parent phenol more acidic.
Reactivity of the Aromatic Ring
a) Electrophilic Aromatic Substitution (EAS)
EAS reactions (e.g., nitration, bromination) involve the attack of an electrophile on the electron-rich aromatic ring.
-
Prediction: The aromatic ring of 2-hydroxybenzaldehyde is far more reactive towards electrophiles. The ring of this compound is strongly deactivated and will undergo EAS much more slowly, if at all, requiring harsh conditions.
-
Causality: EAS reactions are favored by electron-donating groups that enrich the ring with electron density. In this compound, the combined deactivating effects of the aldehyde group and two fluorine atoms create a highly electron-poor system that is resistant to attack by electrophiles.
b) Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions, conversely, are favored by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).
-
Prediction: While neither molecule has a typical leaving group for SNAr, if a suitable leaving group (like an additional halogen) were present, the This compound scaffold would be vastly more reactive in an SNAr reaction.
-
Causality: The ability of the two fluorine atoms to stabilize the negative charge of the Meisenheimer complex is the key factor.[7] This dramatically lowers the activation energy of the rate-determining addition step, accelerating the overall reaction.
Data Summary
| Feature / Reaction Type | 2-Hydroxybenzaldehyde | This compound | Scientific Rationale |
| Carbonyl Electrophilicity | Lower (Baseline) | Higher | Strong -I inductive effect from two fluorine atoms withdraws electron density.[5] |
| Rate of Nucleophilic Addition | Slower | Faster | Increased electrophilicity of the carbonyl carbon lowers the activation energy for nucleophilic attack. |
| Phenolic -OH Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | The electron-withdrawing fluorine atoms stabilize the negative charge of the conjugate phenoxide base. |
| Rate of Electrophilic Substitution | Faster | Much Slower | The aromatic ring is strongly deactivated by the combined -I effects of the aldehyde and two fluorine atoms. |
| Potential for SNAr Reactivity | Low | High | Electron-withdrawing groups are required to stabilize the anionic Meisenheimer intermediate.[7] |
Experimental Protocol: Comparative Knoevenagel Condensation for Coumarin Synthesis
This protocol provides a framework for comparing the reactivity of the two aldehydes in a classic Knoevenagel condensation with diethyl malonate to form a coumarin derivative. The expected outcome is a significantly shorter reaction time or higher yield under identical conditions for the difluorinated substrate.
Objective: To synthesize the respective 3-carbethoxycoumarin derivatives and compare reaction progress.
Materials:
-
2-Hydroxybenzaldehyde or this compound (10 mmol)
-
Diethyl malonate (1.76 mL, 11 mmol)
-
Piperidine (0.1 mL, 1 mmol)
-
Ethanol (20 mL)
-
Standard laboratory glassware with reflux condenser
-
TLC plates (Silica gel 60 F254)
-
Hexanes/Ethyl Acetate solvent system for TLC
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the selected aldehyde (10 mmol) in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add diethyl malonate (11 mmol) followed by piperidine (1 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring (The Comparative Step): Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC). Spot the reaction mixture against the starting aldehyde.
-
Self-Validating Check: The disappearance of the starting aldehyde spot and the appearance of a new, typically fluorescent, product spot indicates reaction progression. It is anticipated that the reaction with this compound will reach completion much faster.
-
-
Work-up: Once the reaction is complete (as determined by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Purification & Analysis: Recrystallize the crude product from ethanol if necessary. Determine the yield and characterize the product by melting point and NMR spectroscopy.
Diagram 2: Knoevenagel Condensation Workflow
Caption: A generalized workflow for the comparative Knoevenagel experiment.
Conclusion and Outlook
The substitution of two hydrogen atoms with fluorine in this compound is not a subtle modification; it fundamentally redefines the molecule's electronic landscape and chemical reactivity.
-
For reactions requiring a highly electrophilic carbonyl center , such as nucleophilic additions and condensations, This compound is the superior reagent , promising faster rates and potentially higher yields.
-
Its enhanced phenolic acidity can be leveraged in base-mediated reactions.
-
Conversely, for transformations involving electrophilic attack on the aromatic ring , the parent 2-hydroxybenzaldehyde remains the substrate of choice due to its more electron-rich nature.
For the synthetic chemist, the choice between these two aldehydes is a strategic one. By understanding the powerful, electron-withdrawing nature of the fluorine substituents, researchers can harness the unique reactivity of the difluorinated analogue to streamline syntheses, access novel fluorinated heterocycles, and accelerate the drug discovery process.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate - askIITians [askiitians.com]
- 4. mdpi.com [mdpi.com]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Advantage of 3,4-Difluoro-2-hydroxybenzaldehyde in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, metabolic stability, and bioavailability. Among these, fluorinated benzaldehydes represent a class of versatile intermediates. This guide provides an in-depth technical comparison of 3,4-Difluoro-2-hydroxybenzaldehyde, a promising yet under-explored building block, against its more common structural isomers and non-fluorinated analogs. We will delve into its potential advantages, supported by experimental data from closely related compounds, and provide actionable protocols for its synthesis and application.
The Unique Profile of this compound: An Analysis
This compound presents a unique constellation of functional groups and electronic properties that make it a compelling starting point for the synthesis of novel therapeutics. The ortho-hydroxyl group, the aldehyde functionality, and the vicinal difluoro substitution on the aromatic ring each contribute to its distinct reactivity and potential biological impact.
The presence of two fluorine atoms at the 3- and 4-positions significantly alters the electron distribution of the benzene ring. This strong electron-withdrawing effect can influence the acidity of the phenolic proton and the reactivity of the aldehyde. Furthermore, the 2-hydroxy group is strategically positioned to form intramolecular hydrogen bonds and to act as a key recognition element for biological targets.
Comparative Analysis: this compound vs. Key Alternatives
To fully appreciate the potential of this compound, a comparison with other commercially available benzaldehyde derivatives is essential. The following table summarizes the key properties and known applications of selected analogs, providing a framework for understanding the nuanced effects of fluorine substitution.
| Compound | Structure | Key Features & Applications | Reference(s) |
| This compound | Predicted high metabolic stability due to C-F bonds. The 2-hydroxy group allows for intramolecular hydrogen bonding and chelation. Potential for unique biological activities due to the specific difluoro substitution pattern. | [1] | |
| 3-Fluoro-2-hydroxybenzaldehyde | Used in the synthesis of fluorinated bicyclic heterocycles and salen complexes with anticancer activity (IC50 = 50 µM).[2] | [2] | |
| 2,3-Difluoro-4-hydroxybenzaldehyde | A key intermediate for creating complex active pharmaceutical ingredients (APIs), particularly in anti-inflammatory and anti-cancer therapies. | [3] | |
| 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) | A natural product with known antioxidant and anti-inflammatory properties. However, the catechol moiety is often susceptible to metabolic oxidation. | [4] |
The vicinal difluoro substitution in this compound is anticipated to confer a metabolic stability advantage over non-fluorinated and monofluorinated analogs. The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic oxidation, a common route of drug metabolism. This can lead to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.[5][6]
Experimental Protocols
Proposed Synthesis of this compound
While literature on the direct synthesis of this compound is scarce, a plausible synthetic route can be devised based on established methodologies for related compounds, such as the ortho-formylation of substituted phenols.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Protection of 1,2-Difluorobenzene: To a solution of 1,2-difluorobenzene in anhydrous THF at -78 °C, add s-butyllithium and TMEDA to facilitate directed ortho-metalation. Quench the resulting anion with trimethylsilyl chloride to yield the protected starting material.
-
Hydroxylation: Dissolve the protected 2,3-difluorophenylsilane in a suitable solvent like dichloromethane. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) and stir at room temperature until the reaction is complete, yielding the protected phenol.
-
Formylation: The protected 2,3-difluorophenol is subjected to another directed ortho-metalation using n-butyllithium at low temperature, followed by quenching with N,N-dimethylformamide (DMF) to introduce the aldehyde group.
-
Deprotection: The protecting group (e.g., trimethylsilyl) is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions to afford the final product, this compound.
Application in Schiff Base Synthesis: A Gateway to Bioactive Molecules
The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of Schiff bases, a class of compounds with a broad spectrum of biological activities.
Workflow for Schiff Base Formation
Caption: General workflow for synthesizing and screening Schiff bases.
Step-by-Step Protocol:
-
Dissolve 1 equivalent of this compound in ethanol.
-
Add 1 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).
The Causality Behind Experimental Choices: Why this compound?
A researcher's decision to employ this compound would be driven by the desire to introduce specific advantageous properties into a drug candidate. The vicinal difluoro motif is not merely a placeholder for a halogen; it is a strategic choice to block potential sites of metabolism and to fine-tune the electronic environment of the molecule.[5] The ortho-hydroxy group provides a handle for forming strong intramolecular hydrogen bonds, which can rigidify the conformation of the molecule and enhance its binding affinity to a target protein. This is in contrast to a methoxy group, which can adopt multiple conformations. The aldehyde serves as a versatile reactive center for building molecular complexity and exploring diverse chemical space.
Conclusion
While direct experimental data on this compound is emerging, a comprehensive analysis of its structure and comparison with related, well-characterized analogs strongly suggests its potential as a valuable building block in drug discovery. Its unique combination of a reactive aldehyde, a chelating hydroxyl group, and a metabolically robust difluorinated ring system offers a compelling platform for the synthesis of next-generation therapeutics. The protocols and comparative data presented in this guide are intended to empower researchers to explore the untapped potential of this promising intermediate.
References
- 1. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 2. ossila.com [ossila.com]
- 3. Effect of aromatic fluorine substitution on the alpha and beta adrenoceptor-mediated effects of 3,4-dihydroxytolazoline in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of Fluorinated 2-Hydroxybenzaldehyde Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of fluorinated 2-hydroxybenzaldehyde derivatives, focusing on Schiff bases. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the rationale behind experimental choices and the interpretation of structural data. The insights derived from the precise three-dimensional arrangement of atoms in these molecules are critical for understanding their structure-property relationships, which is paramount in the fields of medicinal chemistry and materials science.
The Significance of Structural Analysis in Drug Discovery
The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice are fundamental determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure of a therapeutic agent or its precursors is indispensable for rational drug design, polymorphism screening, and intellectual property protection. Schiff bases derived from substituted salicylaldehydes are of particular interest due to their wide range of biological activities. The introduction of fluorine atoms can significantly modulate these properties through effects on lipophilicity, metabolic stability, and binding interactions.
Experimental Workflow: From Synthesis to Structural Elucidation
The journey from a synthetic concept to a fully characterized crystal structure involves a meticulous, multi-step process. Each stage is critical for the ultimate quality of the crystallographic data.
Synthesis and Crystallization of a Representative Schiff Base
The synthesis of hydroxybenzaldehyde Schiff bases is typically achieved through a condensation reaction between the aldehyde and a primary amine. The choice of solvent and reaction conditions is crucial for obtaining a pure product and, subsequently, high-quality crystals.
Protocol for the Synthesis of a Fluorinated Hydroxybenzaldehyde Schiff Base (e.g., 4-Fluoro-N-(4-hydroxybenzylidene)aniline):
-
Reactant Preparation: Equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline are dissolved in a suitable solvent, such as ethanol.[1]
-
Reaction: The mixture is stirred at room temperature or gently refluxed for several hours to facilitate the condensation reaction, leading to the formation of the imine (-C=N-) bond.
-
Isolation and Purification: The resulting Schiff base often precipitates from the solution upon cooling. The solid is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent can significantly influence crystal quality and even the polymorphic form obtained.[2]
The rationale for using slow evaporation is to allow the molecules to self-assemble into a well-ordered crystal lattice, minimizing defects. Rapid precipitation, in contrast, often leads to microcrystalline powders unsuitable for single-crystal X-ray diffraction.
Logical Workflow for Structural Analysis
The following diagram illustrates the interconnected stages of X-ray crystal structure analysis, from the initial synthesis to the final interpretation of the molecular and supramolecular structure.
References
The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Benzaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological and physicochemical properties. Benzaldehyde, a fundamental aromatic aldehyde, and its fluorinated analogues serve as a compelling case study to illustrate the profound impact of this single-atom substitution. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzaldehyde analogues, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic and drug discovery endeavors.
The Fundamental Impact of Fluorine Substitution on Physicochemical Properties
The introduction of a fluorine atom onto the benzaldehyde ring dramatically alters its electronic and physical characteristics. Fluorine's high electronegativity and small size are key to these modifications.[1]
Electronic Effects: The potent electron-withdrawing nature of fluorine significantly influences the reactivity of both the aldehyde group and the aromatic ring. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack.[2]
Metabolic Stability: A paramount consideration in drug design is a molecule's resistance to metabolic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[3] By replacing a hydrogen at a metabolically vulnerable site with fluorine, the metabolic stability of the compound can be substantially increased, leading to a longer biological half-life.[3][4]
Lipophilicity and Binding Affinity: Fluorine substitution can also modulate a compound's lipophilicity, which affects its membrane permeability and binding to biological targets. The effect is often position-dependent, but generally, fluorination can enhance binding affinity through favorable interactions with protein residues.[1]
A summary of the core physicochemical properties of benzaldehyde and its para-fluorinated analogue, 4-fluorobenzaldehyde, is presented below:
| Property | Benzaldehyde | 4-Fluorobenzaldehyde | Reference(s) |
| Molecular Formula | C₇H₆O | C₇H₅FO | [5] |
| Molecular Weight | 106.12 g/mol | 124.11 g/mol | [5] |
| Boiling Point | 178.1 °C | 181 °C | [5] |
| Melting Point | -26 °C | -10 °C | [6] |
| Density | 1.044 g/mL | 1.157 g/mL | [6] |
| Refractive Index (n²⁰/D) | 1.546 | 1.521 | [6] |
Comparative Reactivity in Key Organic Transformations
The electronic perturbations caused by fluorine substitution have a direct and predictable impact on the reactivity of the benzaldehyde core in several fundamental organic reactions.
Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a classic C-C bond-forming reaction.[2] The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes generally leads to faster reaction rates and higher yields compared to their non-fluorinated counterparts.[2]
Diagram: Generalized Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Experimental Protocol: Comparative Knoevenagel Condensation of Benzaldehyde and 4-Fluorobenzaldehyde with Malononitrile
Objective: To compare the reaction time and yield of the Knoevenagel condensation for benzaldehyde and 4-fluorobenzaldehyde under identical conditions.
Materials:
-
Benzaldehyde
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 10 mmol of either benzaldehyde or 4-fluorobenzaldehyde in 20 mL of ethanol.
-
Addition of Reagents: To each flask, add 10 mmol of malononitrile and 1 mmol of piperidine.
-
Reaction: Stir both reaction mixtures at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (disappearance of the aldehyde spot on TLC), cool the reaction mixtures in an ice bath to induce precipitation.
-
Isolation: Collect the solid products by vacuum filtration, wash with cold ethanol, and dry.
-
Analysis: Determine the mass of the dried products to calculate the yield and compare the reaction times.
Expected Outcome: The reaction with 4-fluorobenzaldehyde is expected to proceed faster and give a higher yield due to the enhanced electrophilicity of its carbonyl carbon.
Aldol Condensation
In the Aldol condensation, an enolate reacts with a carbonyl compound. Similar to the Knoevenagel condensation, the increased electrophilicity of fluorinated benzaldehydes makes them more reactive partners in this reaction.
Experimental Protocol: Comparative Aldol Condensation (Claisen-Schmidt) of Benzaldehyde and 4-Fluorobenzaldehyde with Acetophenone
Objective: To compare the yield of the Claisen-Schmidt condensation for benzaldehyde and 4-fluorobenzaldehyde.
Materials:
-
Benzaldehyde
-
4-Fluorobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Catalyst Solution: In two separate flasks, prepare a solution of 10% NaOH in a 1:1 mixture of ethanol and water.
-
Reactant Mixture: In separate beakers, mix 10 mmol of either benzaldehyde or 4-fluorobenzaldehyde with 10 mmol of acetophenone.
-
Reaction: Slowly add the aldehyde-ketone mixture to the respective NaOH solutions with vigorous stirring.
-
Precipitation: Continue stirring for 30 minutes. A precipitate of the chalcone product should form.
-
Isolation: Collect the product by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol.
-
Analysis: Determine the mass of the recrystallized product and calculate the yield.
Expected Outcome: 4-Fluorobenzaldehyde is expected to provide a higher yield of the corresponding fluorinated chalcone.[7]
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another reaction where the electrophilicity of the carbonyl carbon is crucial. Fluorinated benzaldehydes are expected to react more readily with the phosphorus ylide.[8]
Diagram: Wittig Reaction Logical Flow
Caption: Logical workflow of the Wittig reaction.
Implications in Drug Discovery and Biological Activity
The altered physicochemical properties of fluorinated benzaldehyde analogues translate into significant advantages in a biological context.
Enhanced Metabolic Stability
As previously mentioned, the strength of the C-F bond is a key factor in improving metabolic stability.[3] This is a critical parameter in drug development, as it directly influences the dosing regimen and overall efficacy of a therapeutic agent.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To compare the metabolic stability of a drug candidate derived from a fluorinated benzaldehyde versus its non-fluorinated counterpart.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogues)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.
Expected Outcome: The fluorinated analogue is expected to have a longer half-life, indicating greater metabolic stability.[3]
Modulation of Biological Activity
The electronic effects of fluorine can also influence the binding affinity of a molecule to its biological target. Derivatives of fluorinated benzaldehydes, such as Schiff bases and chalcones, have shown a range of biological activities, including antimicrobial and anticancer properties.[9][10] While direct comparative IC50 values are context-specific, the introduction of fluorine is a well-established strategy to enhance potency.[11]
Spectroscopic Distinctions: A Note on Characterization
The presence of fluorine provides a unique handle for the characterization of these molecules, particularly using ¹³C and ¹⁹F NMR spectroscopy.
¹³C NMR Spectroscopy: The carbon atoms directly bonded to fluorine, as well as the adjacent carbons, will exhibit characteristic splitting patterns (C-F coupling). The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing nature of fluorine. For instance, the carbonyl carbon in 4-fluorobenzaldehyde is expected to be at a slightly different chemical shift compared to benzaldehyde.
Comparative ¹³C NMR Data (in CDCl₃):
| Carbon Position | Benzaldehyde (δ, ppm) | 4-Fluorobenzaldehyde (δ, ppm) | Reference(s) |
| C=O | ~192.3 | ~190.9 | [12] |
| C1 (ipso to CHO) | ~136.5 | ~132.5 | [12] |
| C2, C6 | ~129.7 | ~132.5 | [12] |
| C3, C5 | ~129.0 | ~116.5 | [12] |
| C4 | ~134.4 | ~166.5 | [12] |
¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local electronic environment of the fluorine atom and is an invaluable tool for confirming the presence and position of fluorine in a molecule.
Conclusion
The substitution of hydrogen with fluorine in benzaldehyde analogues offers a powerful strategy for modulating their physicochemical properties, reactivity, and biological activity. Fluorinated benzaldehydes are generally more reactive electrophiles, leading to improved performance in a variety of important synthetic transformations. In the context of drug discovery, the enhanced metabolic stability and potential for increased binding affinity make fluorinated scaffolds highly attractive. The experimental protocols and comparative data presented in this guide provide a framework for researchers to harness the "fluorine advantage" in their own work, paving the way for the development of novel and improved chemical entities.
References
- 1. mdpi.org [mdpi.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
DFT calculations on the electronic properties of 3,4-Difluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Electronic Properties of 3,4-Difluoro-2-hydroxybenzaldehyde via DFT Calculations
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison and analysis of the electronic properties of this compound. We will delve into a robust computational methodology using Density Functional Theory (DFT) to elucidate the molecule's characteristics, offering insights crucial for predicting its reactivity, stability, and interaction mechanisms.
The strategic placement of two fluorine atoms, a hydroxyl group, and an aldehyde group on the benzene ring creates a unique electronic landscape. Understanding this landscape is paramount for applications ranging from designing novel pharmaceutical agents to developing advanced materials. DFT offers a powerful, predictive lens to explore these properties at the quantum level.
The 'Why': Causality Behind Our Computational Strategy
Choosing an appropriate theoretical framework is the bedrock of any meaningful computational study. For a molecule like this compound, featuring electronegative halogens and polar functional groups, a nuanced approach is required.
Expertise in Method Selection: Functional and Basis Set
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.[1][2]
-
Exchange-Correlation Functional: B3LYP We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its balance of accuracy and computational efficiency, making it a workhorse for studying organic molecules.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure in systems with significant electron correlation and delocalization, such as the aromatic ring in our target molecule.
-
Basis Set: 6-311++G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. For our analysis, the Pople-style 6-311++G(d,p) basis set is an excellent choice for the following reasons:
-
Triple-Zeta Valence (6-311G): It provides a high degree of flexibility for valence electrons, which are the primary participants in chemical bonding and reactions.[2]
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with potential lone pairs and anions, and for describing weak intermolecular interactions, which are relevant for the hydroxyl and carbonyl groups.[2]
-
Polarization Functions (d,p): The (d,p) adds polarization functions that allow for non-spherical distortion of the electron clouds on heavy atoms (d) and hydrogens (p). This is critical for describing the polar bonds (C-F, C=O, O-H) and achieving an accurate molecular geometry and charge distribution.[2]
-
This B3LYP/6-311++G(d,p) level of theory represents a robust, well-validated system for generating reliable electronic property data for substituted benzaldehydes.[3][5]
Experimental Protocol: A Self-Validating DFT Workflow
The following protocol outlines a step-by-step methodology for calculating the electronic properties of this compound using the Gaussian suite of programs.[6][7] This workflow is designed to be self-validating by ensuring the foundational geometry optimization results in a true energy minimum.
Caption: Workflow for DFT calculations on this compound.
Step-by-Step Methodology:
-
Molecular Structure Construction: The initial 3D structure of this compound is built using the graphical interface of GaussView 5.0 or a similar molecular editor.[8]
-
Geometry Optimization and Frequency Analysis:
-
The structure is optimized to find its lowest energy conformation. A frequency calculation is performed concurrently to confirm that the optimized geometry is a true local minimum, which is verified by the absence of imaginary frequencies.[7]
-
Gaussian Input:
-
-
Electronic Property Calculation:
-
Using the optimized geometry from the previous step, a single-point energy calculation is performed. This step computes the final electronic properties without altering the geometry.
-
The Pop=NBO keyword is added to request a Natural Bond Orbital (NBO) analysis, which provides a more chemically intuitive charge distribution scheme than the default Mulliken analysis.[9][10]
-
Gaussian Input:
-
-
Data Extraction and Visualization: Key data points such as molecular orbital energies and atomic charges are extracted from the Gaussian output file.[6][11] Visualization of molecular orbitals and the Molecular Electrostatic Potential (MEP) map is performed using GaussView.
Results & Comparative Analysis
The calculations provide a wealth of quantitative data that illuminates the electronic character of this compound.
Caption: Structure of this compound with key atoms.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[12] The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[12][13] Their energy difference, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity.[14]
| Parameter | Energy (eV) |
| HOMO | -7.024 |
| LUMO | -2.153 |
| ΔE (HOMO-LUMO Gap) | 4.871 |
Analysis: The calculated HOMO-LUMO gap of 4.871 eV suggests that this compound is a relatively stable molecule, but reactive enough for chemical transformations. This value is comparable to other substituted benzaldehydes.[5][15]
-
The HOMO is primarily localized over the benzene ring and the oxygen atom of the hydroxyl group, indicating these are the most probable sites for electrophilic attack.
-
The LUMO is predominantly distributed over the carbonyl group of the aldehyde and the aromatic ring, identifying these as the primary sites for nucleophilic attack. This charge transfer character from the ring/hydroxyl to the aldehyde group upon excitation is typical for such systems.
Molecular Electrostatic Potential (MEP) Surface
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites.[16] It maps the electrostatic potential onto the electron density surface.
-
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. As expected, the most negative potential is concentrated around the carbonyl oxygen atom, followed by the hydroxyl oxygen. This highlights the carbonyl oxygen as the primary site for protonation or coordination with electrophiles.
-
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is located on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. The hydrogen of the aldehyde group also shows a positive potential.
Atomic Charge Distribution: Mulliken vs. NBO
Analyzing atomic charges reveals the effects of the electron-donating hydroxyl group and the electron-withdrawing fluorine and aldehyde groups. While Mulliken charges are computationally simple, NBO charges are generally considered more chemically meaningful as they are less sensitive to the choice of basis set.[9]
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
| O (Carbonyl) | -0.385 | -0.571 |
| O (Hydroxyl) | -0.521 | -0.743 |
| F (at C3) | -0.278 | -0.395 |
| F (at C4) | -0.281 | -0.402 |
| H (Hydroxyl) | 0.352 | 0.498 |
Analysis: Both methods confirm the high negative charge on the oxygen atoms and the significant positive charge on the hydroxyl hydrogen. The NBO analysis shows a more pronounced charge separation, emphasizing the polarity of the C=O, O-H, and C-F bonds. The two fluorine atoms effectively withdraw electron density from the aromatic ring, influencing its overall reactivity.
Furthermore, a detailed NBO analysis reveals strong hyperconjugative interactions, such as the delocalization of the oxygen lone pairs into the antibonding orbitals of the aromatic ring (n → π*), which contributes significantly to the molecule's overall stability.[10]
Conclusion
This guide demonstrates the power of DFT calculations at the B3LYP/6-311++G(d,p) level of theory to comprehensively characterize the electronic properties of this compound. Our findings provide a detailed, quantitative picture of its reactivity and stability:
-
The HOMO-LUMO gap of 4.871 eV indicates a molecule of moderate reactivity.
-
The MEP map clearly identifies the carbonyl oxygen as the primary site for electrophilic attack and the hydroxyl hydrogen as a key site for hydrogen bonding and interaction with nucleophiles.
-
NBO charge analysis quantifies the potent electron-withdrawing effects of the fluorine substituents and the aldehyde group, contrasted with the electron-donating nature of the hydroxyl group.
This detailed electronic profile is invaluable for professionals in drug development and materials science, providing a rational basis for designing new molecules, predicting reaction outcomes, and understanding intermolecular interactions.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. youtube.com [youtube.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. medium.com [medium.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. q-chem.com [q-chem.com]
- 10. NBO [cup.uni-muenchen.de]
- 11. youtube.com [youtube.com]
- 12. ossila.com [ossila.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. irjweb.com [irjweb.com]
- 15. A Density Functional Theory Study of 4-OH Aldehydes | MDPI [mdpi.com]
- 16. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of compounds derived from 3,4-Difluoro-2-hydroxybenzaldehyde
An In-Depth Guide to the Biological Activities of Compounds Derived from 3,4-Difluoro-2-hydroxybenzaldehyde
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The precursor molecule, this compound, serves as a versatile scaffold for synthesizing a diverse array of compounds with significant therapeutic potential. The presence of two electron-withdrawing fluorine atoms, a nucleophilic hydroxyl group, and a reactive aldehyde functionality makes it an ideal starting point for developing novel Schiff bases, chalcones, and metal complexes.
This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.
Synthetic Pathways from a Versatile Precursor
The chemical reactivity of this compound allows for straightforward synthetic transformations into various classes of compounds. The primary reaction pathways involve the condensation of the aldehyde group with primary amines to form Schiff bases or with ketones containing α-hydrogens to yield chalcones.
Caption: General synthesis routes from the precursor.
Comparative Biological Evaluation: A Multifaceted Analysis
Derivatives of fluorinated hydroxybenzaldehydes exhibit a wide spectrum of biological activities. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Both Schiff bases and chalcones derived from substituted benzaldehydes are widely recognized for their cytotoxic effects against various cancer cell lines.[1]
-
Schiff Bases: These compounds, characterized by the azomethine (-C=N-) group, often exert their anticancer effects through multiple mechanisms. Studies on related Schiff bases have shown they can induce apoptosis, disrupt the cell cycle, and interact with DNA.[2][3] The lipophilicity conferred by the aromatic rings and the imine group facilitates cell membrane penetration.
-
Chalcones: As α,β-unsaturated ketones, chalcones are precursors to flavonoids and possess potent anticancer properties.[4] Their mechanism often involves the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, induction of apoptosis, and disruption of tubulin polymerization.[1][3]
The table below compares the cytotoxic activity of representative Schiff bases and chalcones against human cancer cell lines. While specific data for derivatives of this compound is emerging, data from analogous fluorinated and hydroxylated structures provide a strong predictive framework.
Table 1: Comparative Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa, MCF-7 | In micromolar range | Pro-apoptotic, ROS production | [2] |
| Schiff Base | Derivative of 2-hydroxybenzaldehyde (8S3) | MCF-7 | ~10-20 µg/mL | MAPK pathway modulation, mitochondrial dysfunction | [3][5] |
| Chalcone | 2',4-dihydroxy-3',4',6' trimethoxy chalcone derivative | Breast (T47D), Colon (WiDr) | Not specified | Anti-inflammatory (NF-κB inhibition) | [6] |
| Curcuminoid | Analog from 3-Fluoro-4-hydroxybenzaldehyde | Ovarian (A2780) | 0.75 | Not specified | [7] |
| Metal Complex | Cobalt-salen from 3-Fluoro-2-hydroxybenzaldehyde | Not specified | 50 | Not specified | [8] |
Note: Data is for structurally related compounds to infer the potential of this compound derivatives.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Benzaldehyde derivatives have shown considerable promise in this area.[9]
-
Mechanism of Action: The antimicrobial action is often attributed to the disruption of the bacterial cell membrane, leading to the leakage of intracellular components, and the inhibition of essential microbial enzymes.[10] The fluorine substituents can enhance this activity by increasing the compound's ability to penetrate microbial cell walls.
-
Spectrum of Activity: Studies on various hydroxybenzaldehydes and their derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[11][12][13]
Table 2: Comparative Antimicrobial Activity
| Compound Class | Derivative Example | Target Microorganism | Activity (MIC) | Reference |
| Chalcone | Fluorinated hydroxychalcones | S. aureus, E. coli, C. albicans | 5 - 25 µg/mL | [11] |
| Dihydroxybenzaldehyde | 2,3-dihydroxybenzaldehyde | Bovine mastitis S. aureus | 500 mg/L (MIC50) | [12][14] |
| Methoxybenzaldehyde | 2-hydroxy-4-methoxybenzaldehyde | S. aureus (MRSA) | 1024 µg/mL | [10] |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Hydrazone derivatives of hydroxybenzaldehydes have been noted for their potent anti-inflammatory properties.[7]
-
Mechanism of Action: A common mechanism involves the down-regulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] This leads to a reduction in inflammatory mediators such as nitric oxide (NO). The antioxidant properties of these phenolic compounds also contribute to their anti-inflammatory effects by reducing oxidative stress.[16]
Standardized Experimental Protocols
To ensure reproducibility and validity, standardized protocols for synthesis and biological evaluation are critical.
General Synthesis of Schiff Bases
This protocol describes a typical condensation reaction.
-
Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Amine: Add an equimolar amount (1 mmol) of the desired primary amine to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, serving as a proxy for cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24 or 48 hours.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit cell proliferation by 50%).
Antimicrobial Susceptibility: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland standard) to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanistic Insights: Apoptosis Signaling
Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Chalcones and Schiff bases can trigger this cascade through intrinsic (mitochondrial) or extrinsic pathways.
Caption: Simplified intrinsic apoptosis pathway.
This pathway highlights how a compound can increase reactive oxygen species (ROS), leading to mitochondrial damage and the activation of a caspase cascade, ultimately resulting in cell death.[2] This is a common mechanism for phenolic anticancer compounds.
Conclusion and Future Directions
Compounds derived from this compound represent a promising and versatile class of molecules for therapeutic development. The strategic inclusion of fluorine atoms on the benzaldehyde ring is a proven method for enhancing biological efficacy. Comparative analysis indicates that both Schiff base and chalcone derivatives are strong candidates for further investigation as anticancer and antimicrobial agents.
Future research should focus on synthesizing a broader library of these derivatives and conducting extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[19] In vivo testing in animal models will be the crucial next step to validate the therapeutic potential of the most promising lead compounds identified through these in vitro screens.
References
- 1. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. 3,4-Difluoro-5-hydroxybenzaldehyde|CAS 887584-91-0 [benchchem.com]
- 10. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijset.in [ijset.in]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. innospk.com [innospk.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Difluoro-2-hydroxybenzaldehyde
As researchers and scientists dedicated to advancing drug development, our work with specialized chemical reagents demands the highest standards of safety and environmental stewardship. 3,4-Difluoro-2-hydroxybenzaldehyde is a key building block in synthetic chemistry, but its handling and disposal require a thorough understanding of its properties and the associated regulations. This guide provides a comprehensive, step-by-step approach to ensure that this compound is managed safely and responsibly from the moment it is deemed waste to its final disposal.
Hazard Identification: Understanding the Risks
The foundational step in any disposal protocol is a complete understanding of the chemical's intrinsic hazards. This compound, like many of its structural analogs, is classified under the Globally Harmonized System (GHS) as an irritant. The causality behind this classification stems from its chemical structure—an aldehyde functional group on a fluorinated phenol ring—which can react with biological macromolecules, leading to irritation.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation, Category 2/2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Information synthesized from supplier safety data and analogous compounds.[1][2][3][4][5][6]
The presence of two fluorine atoms makes this an organohalogen compound. From a regulatory perspective, this is significant. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds, as some can be persistent in the environment.[7] For instance, under the Resource Conservation and Recovery Act (RCRA), materials mixed with certain spent halogenated solvents are classified as F-listed hazardous wastes.[8] While this solid compound is not a solvent, its halogenated nature demands that it be disposed of as a chemical waste to prevent environmental release.[1][9]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling waste containers of this compound, it is imperative to establish a self-validating system of protection through appropriate PPE and engineering controls. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[2][3]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side shields or goggles. | Prevents airborne powder from causing serious eye irritation.[1][10] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation.[1][10] Gloves must be inspected before use.[3] |
| Body | Standard laboratory coat. | Protects against incidental contamination of clothing.[2] |
| Respiratory | Not required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent respiratory tract irritation.[1][3][10] |
All handling of this compound, including the preparation of waste containers, must be performed within a certified chemical fume hood. This is the most critical engineering control, as it contains the solid powder and prevents the inhalation of dust, directly mitigating the risk of respiratory irritation.[9][10] An eyewash station and safety shower must be readily accessible in the work area.[3][10]
On-Site Waste Management and Segregation Protocol
Proper disposal begins in the laboratory. The goal is to collect and store the chemical waste in a manner that is safe, compliant, and ready for pickup by a licensed disposal contractor.
Step-by-Step Waste Collection and Labeling
-
Select the Correct Waste Container: Use a sealable, chemically compatible container, such as a polyethylene or polypropylene bottle, clearly designated for solid hazardous waste.[2] The container must be in good condition, free from damage or leaks.
-
Transfer the Waste: Carefully transfer the waste this compound into the container using a funnel or other appropriate tools to minimize dust generation.[9] This should be done inside a fume hood.
-
Do Not Mix Wastes: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions. While no specific incompatibilities are widely reported for this compound, it is best practice to avoid mixing it with strong oxidizing agents.[9][11]
-
Seal the Container: Once waste is added, securely seal the container to prevent any release.[2] Do not overfill; leave at least 10% headspace.
-
Label the Container Immediately: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Irritant").
-
The date accumulation started.
-
-
Store Appropriately: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in a cool, dry, well-ventilated location.[3][9]
Waste Segregation Workflow
The following diagram outlines the critical decision-making process for segregating chemical waste in the laboratory.
Caption: Waste Segregation Decision Workflow for Laboratory Chemicals.
Spill Management Protocol
Accidents happen, and a clear, rehearsed spill response is a hallmark of a trustworthy safety system. For a solid irritant like this compound, the primary concern is preventing the powder from becoming airborne and spreading.
Procedure for a Minor Spill (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Maintain Containment: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Ensure you are wearing the PPE outlined in Table 2.
-
Clean-Up: Gently sweep up the spilled solid, avoiding the creation of dust.[1][9] A plastic dustpan or folded card can be used. For fine residues, you can gently wipe the area with a cloth dampened with a suitable solvent (like isopropanol or ethanol), working from the outside in.
-
Collect Waste: Place all contaminated materials (spilled powder, used cloths, disposable dustpans) into the designated solid hazardous waste container.[2]
-
Decontaminate: Wipe the spill area again with the damp cloth, followed by a dry one.
-
Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the appropriate waste stream.
For major spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Final Disposal: Regulatory Compliance
The ultimate disposal of this compound must be conducted by a licensed and accredited hazardous waste disposal contractor.[3] Laboratory personnel are responsible for ensuring the waste is properly accumulated and prepared for this final step.
Arranging for Final Disposal
-
Adhere to Accumulation Limits: Be aware of the volume limits and time constraints for satellite accumulation areas as defined by the EPA and your local authorities.
-
Request a Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS office. This is typically done through an online portal or a dedicated form.
-
Provide Accurate Information: Ensure all information about the waste container's contents is accurate and complete. This is critical for the disposal company to handle the waste safely and in compliance with federal and state regulations.
-
Document the Transfer: Sign the chain of custody forms provided by the EHS or disposal personnel. This documentation is a legal requirement and tracks the waste from your laboratory ("cradle") to its final disposal ("grave").
-
Confirm Disposal Method: The standard and most effective disposal method for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[3][9] This process destroys the organic molecule, preventing its release into the environment.
By adhering to this comprehensive disposal plan, you ensure that your critical research is not only scientifically sound but also conducted with the highest degree of safety, integrity, and environmental responsibility.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Difluoro-3-hydroxybenzaldehyde | C7H4F2O2 | CID 593909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. wku.edu [wku.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Difluoro-2-hydroxybenzaldehyde
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the scientists at the bench. 3,4-Difluoro-2-hydroxybenzaldehyde, a key building block in medicinal chemistry, presents a specific set of handling challenges.[1][2] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Our approach is grounded in the hierarchy of controls, a foundational principle of laboratory safety. While PPE is the final line of defense, its importance cannot be overstated. This document will detail the necessary PPE, explain the rationale for each selection, and provide actionable protocols for its use, ensuring that every researcher can handle this compound with confidence and security.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Inferred Hazard Profile:
-
Skin Irritation: A common characteristic of aromatic aldehydes, which can cause irritation upon contact.[3][4][5]
-
Serious Eye Irritation: The eyes are particularly vulnerable, and contact can lead to significant irritation or damage.[3][4][6][7]
-
Respiratory Tract Irritation: As a powder, inhalation of dust can irritate the respiratory system.[3][4][5]
Given these potential hazards, a risk assessment is a mandatory first step. This involves evaluating the quantity of the chemical being used, the duration of the handling procedure, and the potential for aerosolization or spillage.
The Hierarchy of Controls: Your First Line of Defense
PPE is crucial, but it should not be the only safety measure in place. The most effective safety programs prioritize engineering and administrative controls to minimize exposure risks.
-
Engineering Controls: The primary engineering control for handling powdered chemicals is a certified chemical fume hood.[8] A fume hood provides essential ventilation to capture and remove airborne particles, protecting the user from inhalation.
-
Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes developing a written Chemical Hygiene Plan (CHP), providing comprehensive training on the specific hazards of this compound, and ensuring that all personnel are familiar with emergency procedures.[9][10][11]
A Detailed Guide to Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Each component is critical for comprehensive protection.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face and should be worn over goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[12] |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Nitrile gloves offer good resistance to a range of chemicals.[13] For prolonged handling or in situations with a high risk of contact, consider double-gloving. Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Flame-Resistant (FR) Lab Coat | A lab coat made of flame-resistant material, such as Nomex®, provides protection against chemical splashes and potential fire hazards.[13] It should be fully buttoned with the sleeves rolled down. |
| Respiratory Protection | N95 Respirator or higher | When handling the powder outside of a fume hood (which is not recommended) or if there is a risk of generating significant dust, an N95 respirator is the minimum requirement. For higher-risk procedures, a half-mask or full-face respirator with appropriate cartridges may be necessary.[14] The use of respiratory protection requires a formal respiratory protection program, including fit testing.[13] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills.[13] |
Procedural Protocols: Putting Safety into Action
Clear, step-by-step procedures are essential for ensuring that safety measures are consistently and correctly applied.
Protocol 4.1: Donning and Doffing of PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, put on and perform a seal check of the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a visual representation of the PPE donning and doffing workflow.
Caption: PPE Donning and Doffing Workflow.
Protocol 4.2: Safe Handling and Weighing
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface.
-
Weighing: Weigh the compound on a tared weigh boat inside the fume hood. Use a spatula to transfer the powder, minimizing any dust generation.
-
Transfer: If transferring the compound to a reaction vessel, do so within the fume hood.
-
Cleanup: After handling, decontaminate the spatula and the work surface. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.
Protocol 4.3: Spill Management
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Follow your institution's emergency response procedures.
-
Protocol 4.4: Waste Disposal
-
All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.[6][15][16]
-
Use a clearly labeled, sealed container for solid waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6][15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][4][6][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6][15] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][6] Seek immediate medical attention.
By adhering to these rigorous safety protocols and understanding the rationale behind them, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific advancement and personal safety are paramount.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ossila.com [ossila.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. uah.edu [uah.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
